Myristic amide
Description
Tetradecanamide has been reported in Trypanosoma brucei with data available.
Properties
IUPAC Name |
tetradecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEALYLRSRQDCRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060934 | |
| Record name | Tetradecanamide | |
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Molecular Weight |
227.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
638-58-4 | |
| Record name | Tetradecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Myristamide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecanamide | |
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| Record name | Tetradecanamide | |
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| Record name | Tetradecanamide | |
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| Record name | Myristamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.313 | |
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| Record name | MYRISTAMIDE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A269J8QG0O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
Myristic amide synthesis from myristic acid
An In-depth Technical Guide to the Synthesis of Myristic Amide from Myristic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristic acid, a saturated 14-carbon fatty acid, is a vital component in various biological processes. Its amide derivatives, myristamides, are of significant interest to the scientific community. In biological systems, the attachment of a myristoyl group to the N-terminal glycine of proteins—a process known as N-myristoylation—is crucial for mediating protein-protein and protein-lipid interactions, influencing cell signaling pathways, and anchoring proteins to membranes.[1][2] The enzyme responsible, N-myristoyltransferase (NMT), is a validated target for the development of novel therapeutics in cancer and infectious diseases.[3] Consequently, the chemical synthesis of this compound and its analogues is fundamental for creating molecular probes, enzyme inhibitors, and potential drug candidates.[3][4]
This technical guide provides a comprehensive overview of the primary synthetic routes for converting myristic acid into this compound. It details key experimental protocols, presents comparative data for different methodologies, and illustrates the underlying chemical workflows.
Core Synthetic Strategies
The synthesis of amides from carboxylic acids is a cornerstone of organic chemistry. The primary challenge is the activation of the carboxylic acid's hydroxyl group, which is a poor leaving group. This is compounded by the propensity of the acidic carboxylic acid and the basic amine to form an unreactive ammonium carboxylate salt.[5] Several strategies have been developed to overcome these hurdles, each with distinct advantages in terms of yield, reaction conditions, and substrate compatibility. The main approaches for synthesizing this compound are:
-
Activation via Myristoyl Chloride : A robust, high-yield, two-step method involving the conversion of myristic acid to its highly reactive acid chloride intermediate.
-
Direct Catalytic Amidation : An atom-economical approach where a catalyst facilitates the direct condensation of myristic acid and an amine, with water as the only byproduct.[6]
-
Coupling Agent-Mediated Synthesis : A reliable method, common in peptide synthesis, that uses stoichiometric activating agents to form the amide bond under mild conditions.[5][6]
-
Solvent-Free Synthesis : An environmentally friendly approach that utilizes thermal or enzymatic methods without a solvent medium.[7][8][9]
Method 1: Synthesis via Myristoyl Chloride Intermediate
This is the most traditional and arguably one of the most reliable methods for preparing amides. The carboxylic acid is first converted to a highly electrophilic acyl chloride, which then readily reacts with an amine to form the amide.
Workflow Overview
Caption: Workflow for the two-step synthesis of this compound via an acid chloride intermediate.
Experimental Protocols
Step 1: Synthesis of Myristoyl Chloride
This protocol is adapted from a high-yield synthesis method.[10][11]
-
Reagents : Myristic Acid (1 eq.), Thionyl Chloride (SOCl₂) (excess, e.g., 5 mL per 1 g of acid), N,N-dimethylformamide (DMF) (catalytic amount, ~2 drops).
-
Procedure :
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve myristic acid (e.g., 4.38 mmol, 1.0 g) in freshly distilled thionyl chloride (5 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath to -5 °C.
-
Add two drops of DMF as a catalyst. The addition of DMF accelerates the reaction.[11]
-
Remove the ice bath and allow the mixture to stir at room temperature for 20 minutes.
-
Heat the reaction mixture to 70 °C and maintain this temperature for 4 hours. The progress of the reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC to observe the formation of the methyl myristate spot.
-
After the reaction is complete, remove the excess thionyl chloride and other low-boiling impurities by vacuum distillation.
-
Collect the target fraction to obtain pure myristoyl chloride as a colorless oily liquid.
-
Step 2: Synthesis of Myristamide
This protocol is a general method for the amination of an acyl chloride.[12]
-
Reagents : Myristoyl Chloride (1 eq.), Amine (e.g., N,N-dimethylethanolamine, 1.01 eq.), Triethylamine (base, 1.02 eq.), Ethyl Acetate (solvent).
-
Procedure :
-
In a three-necked flask, dissolve the amine (e.g., 0.303 mol) and triethylamine (0.306 mol) in a suitable solvent like ethyl acetate (600 mL).
-
While stirring the solution, add myristoyl chloride (0.299 mol) dropwise. The reaction is exothermic, so a controlled addition rate is recommended.
-
After the addition is complete, heat the mixture to reflux and maintain for approximately 3 hours.
-
Cool the reaction to room temperature. A white solid (triethylamine hydrochloride salt) will precipitate.
-
Filter the solid precipitate.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound product.
-
The crude product can be further purified by recrystallization, for example, from petroleum ether.[12]
-
Method 2: Direct Catalytic Amidation
Direct amidation is a more sustainable "green" chemistry approach that avoids the use of stoichiometric activating agents and the generation of hazardous waste.[6] The reaction involves heating the carboxylic acid and amine in the presence of a catalyst, with continuous removal of the water byproduct to drive the equilibrium towards the product.[9]
Catalytic Cycle Overview
Caption: Generalized catalytic cycle for the direct amidation of myristic acid.
Experimental Protocols
Protocol 2a: Boric Acid Catalyzed Solvent-Free Synthesis
This method is simple, environmentally friendly, and efficient, avoiding the use of hazardous solvents.[7][13]
-
Reagents : Myristic Acid (1 eq.), Urea (as amine source), Boric Acid (catalyst).
-
Procedure :
-
In a mortar, combine myristic acid (0.06 mol), urea (e.g., 1.2-2x molar excess), and boric acid (catalytic amount, e.g., 0.5x molar equivalent to acid).
-
Thoroughly mix and triturate the solids with a pestle for 2-5 minutes to create an intimate mixture.[7]
-
Transfer the triturated powder to a beaker or flask.
-
Heat the mixture directly (without solvent) to a temperature of 160–180 °C for approximately 20-30 minutes.[7] The mixture will melt and then re-solidify as the product is formed.
-
Allow the reaction vessel to cool to room temperature.
-
Wash the solid product successively with distilled water to remove any residual boric acid and unreacted urea.
-
Dry the final product at room temperature to afford the myristamide.
-
Protocol 2b: Enzymatic Solvent-Free Synthesis
This protocol uses a lipase catalyst for a highly specific and green synthesis.
-
Reagents : Myristic Acid (1 eq.), Monoethanolamine (1 eq.), Immobilized Lipase (e.g., Novozym 435).
-
Procedure :
-
Combine myristic acid and the immobilized lipase in a reaction vessel.
-
Heat the mixture to 90 °C to melt the fatty acid.
-
To avoid the formation of a highly viscous and unreactive ion pair, add the monoethanolamine stepwise over the course of the reaction.[8]
-
To achieve high yields (>90%), remove the water byproduct from the reaction, for example, by applying a vacuum or using a Dean-Stark apparatus.[8] Special care must be taken to avoid co-distillation of the amine.[8]
-
Continue the reaction until the desired conversion is reached (can be monitored by GC or titration of remaining acid). The enzyme demonstrates good stability under these conditions.[8]
-
Method 3: Coupling Agent-Mediated Synthesis
Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used to facilitate amide bond formation at room temperature, which is ideal for sensitive substrates.[5] Often, an additive like HOBt (1-Hydroxybenzotriazole) is included to suppress side reactions and minimize racemization in chiral compounds.[14][15]
Logical Flow of EDC/HOBt Coupling
Caption: Logical flow diagram of the EDC/HOBt mediated coupling reaction for amide synthesis.
Experimental Protocol
This is a general procedure adapted from standard EDC/HOBt coupling reactions.[14]
-
Reagents : Myristic Acid (1 eq.), Amine (1-1.5 eq.), EDC-HCl (1.5 eq.), HOBt (1.5 eq.), Diisopropylethylamine (DIEA, base, 3 eq.), Dimethylformamide (DMF, solvent).
-
Procedure :
-
Dissolve myristic acid (e.g., 0.97 mmol, 222 mg) in DMF (5 mL) in a round-bottom flask.
-
Add DIEA (2.92 mmol, 0.50 mL), HOBt (1.46 mmol, 224 mg), and EDC-HCl (1.46 mmol, 280 mg).
-
Add the amine (1.46 mmol) to the mixture.
-
Stir the reaction at room temperature overnight.
-
Upon completion, quench the reaction by adding water (30 mL).
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the product as needed, typically by silica gel column chromatography.
-
Data Presentation: Comparison of Synthesis Methods
The choice of synthetic method depends on factors like required purity, scale, cost, and tolerance of functional groups. The following table summarizes quantitative data from the literature for various amidation strategies.
| Method | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation(s) |
| Via Acid Chloride | ||||||
| Step 1: Acid to Chloride | Myristic Acid, SOCl₂, DMF (cat.) | None (neat) | 70 | 4 | 98.1 | [10] |
| Step 2: Chloride to Amide | Myristoyl Chloride, Amine, Et₃N | Ethyl Acetate | Reflux | 3 | Good | [12] |
| Catalytic Amidation | ||||||
| Boric Acid / Urea | Myristic Acid, Urea, Boric Acid | None | 160-180 | 0.5 | 70-89 | [7] |
| Enzymatic (Lipase) | Myristic Acid, Ethanolamine, Novozym 435 | None | 90 | - | 75-95** | [8] |
| Borate Ester Catalyst | Phenylacetic Acid, Benzylamine, B(OCH₂CF₃)₃ | MeCN | 80 | 15 | 91*** | [16] |
| Coupling Agents | ||||||
| EDC / HOBt | Carboxylic Acid, Amine, EDC, HOBt, DIEA | DMF | RT | 12-16 | 70-90 | [5][14] |
*Yields reported for a range of carboxylic acids, expected to be similar for myristic acid. **Yield of 95% is achieved with active water removal. ***Yield reported for a model reaction, not specifically myristic acid, but demonstrates the catalyst's efficacy.
Biological Context: N-Myristoylation
The synthesis of this compound and its derivatives is often driven by the need to study N-myristoylation, a critical lipid modification of proteins. Understanding this biological pathway provides context for the applications of the synthesized molecules in drug development.
Caption: The biological pathway of protein N-myristoylation, a key target for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of myristoyl CoA analogues and myristoyl peptides as inhibitors of myristoyl CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. Catalytic Amidation [catalyticamidation.info]
- 7. scispace.com [scispace.com]
- 8. Solvent-free enzymatic synthesis of fatty alkanolamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Myristoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. CN101100432B - Method for synthesizing benzyldimethyl[3-(myristamide)propyl]ammonium chloride - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 15. peptide.com [peptide.com]
- 16. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Signaling Lipid: A Technical Guide to the Natural Sources and Isolation of Myristic Amide
For Researchers, Scientists, and Drug Development Professionals
Myristic amide, also known as N-myristoylethanolamine (NAE 14:0), is a bioactive lipid molecule that belongs to the class of N-acylethanolamines (NAEs). These compounds have garnered significant attention in recent years for their diverse roles in physiological and pathophysiological processes, acting as signaling molecules in both animals and plants. This technical guide provides an in-depth exploration of the natural sources of this compound, detailed methodologies for its isolation and purification, and an overview of its involvement in cellular signaling pathways.
Natural Occurrence of this compound
While myristic acid, the fatty acid precursor of this compound, is abundantly found in various natural sources such as nutmeg, coconut oil, palm kernel oil, and dairy products, the amide form is present in more specific biological contexts.[1][2][3] this compound is not a widespread dietary component but is synthesized endogenously in organisms and has been identified in specific plant and animal tissues.
One of the most well-documented natural sources of this compound is in the plant kingdom, particularly in response to stress. Research has shown a significant accumulation of N-myristoylethanolamine in tobacco (Nicotiana tabacum) leaves following treatment with fungal elicitors.[4][5] This increase can be as much as 10- to 50-fold, suggesting a crucial role for this compound in plant defense signaling.[4]
NAEs, including this compound, are considered part of the endocannabinoid signaling system in animals and are found in various tissues, though often at low concentrations.[1] Their biosynthesis is tightly regulated and occurs "on-demand" from membrane lipid precursors.[6]
Table 1: Quantitative Data on this compound in Natural Sources
| Natural Source | Condition | Analyte | Concentration/Increase | Reference |
| Tobacco (Nicotiana tabacum) Leaves | Treated with fungal elicitors | N-myristoylethanolamine (NAE 14:0) | 10- to 50-fold increase | [4] |
| Tobacco (Nicotiana tabacum) Suspension-Cultured Cells | Untreated | N-myristoylethanolamine (NAE 14:0) | Apparent Kd of 74 nM for binding | [4] |
| Tobacco (Nicotiana tabacum) Leaf Microsomes | Untreated | N-myristoylethanolamine (NAE 14:0) | Apparent Kd of 35 nM for binding | [4] |
Isolation and Purification of this compound
The isolation of this compound from biological samples requires a multi-step process involving extraction, separation, and purification. The low abundance of NAEs necessitates sensitive and efficient protocols to obtain the compound in a pure form for further analysis.
Experimental Protocol: Extraction and Purification of this compound from Plant Tissue
This protocol is a synthesized methodology based on established techniques for N-acylethanolamine extraction from biological materials.
1. Sample Preparation and Homogenization:
-
Flash-freeze fresh plant tissue (e.g., tobacco leaves) in liquid nitrogen to halt enzymatic activity.
-
Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle. This ensures efficient extraction of lipids.
2. Lipid Extraction (Modified Folch Method):
-
Transfer the powdered tissue to a glass tube.
-
Add a 2:1 (v/v) mixture of chloroform:methanol. The volume should be sufficient to immerse the tissue powder completely.
-
Add an appropriate internal standard (e.g., deuterated this compound) for accurate quantification.
-
Homogenize the mixture thoroughly using a mechanical homogenizer.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex the mixture vigorously and then centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass pipette.
3. Solid-Phase Extraction (SPE) for NAE Enrichment:
-
Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.
-
Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.
-
Reconstitute the lipid extract in a small volume of a suitable solvent (e.g., 50% methanol).
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a low-polarity solvent (e.g., water, followed by 40% methanol) to remove polar impurities.
-
Elute the NAEs, including this compound, with a more non-polar solvent such as acetonitrile or methanol.[6]
-
Evaporate the eluate to dryness.
4. Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For obtaining highly pure this compound for biological assays or as a standard, preparative HPLC is the method of choice.[7]
-
Reconstitute the dried eluate from the SPE step in the initial mobile phase for HPLC.
-
Use a reversed-phase column (e.g., C18) for separation.
-
A gradient elution with a mobile phase consisting of water (often with a modifier like 0.1% formic acid) and an organic solvent like acetonitrile is typically employed.
-
Monitor the elution using a suitable detector (e.g., UV or mass spectrometer) to collect the fraction corresponding to this compound.
-
The collected fraction can then be dried to yield purified this compound.
5. Analysis and Quantification by LC-MS/MS:
-
The identity and quantity of this compound are confirmed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]
-
This technique offers high sensitivity and specificity for the detection of low-abundance lipids.
-
A C18 reversed-phase column is commonly used for chromatographic separation.
-
Mass spectrometry is typically performed in positive ion mode using electrospray ionization (ESI).
Signaling Pathways Involving this compound
This compound and other NAEs are integral components of a lipid signaling system with functional similarities to the well-characterized endocannabinoid system in animals.[4] The biosynthesis and degradation of these molecules are tightly controlled by specific enzymes.
Biosynthesis and Degradation of N-Acylethanolamines
The primary pathway for the synthesis of NAEs, including this compound, involves the enzymatic modification of a membrane phospholipid, phosphatidylethanolamine (PE).
Caption: Biosynthesis and degradation pathway of N-acylethanolamines (NAEs).
The biosynthesis is initiated by an N-acyltransferase that transfers a fatty acyl group from a donor lipid, such as phosphatidylcholine, to the head group of phosphatidylethanolamine (PE), forming N-acyl-phosphatidylethanolamine (NAPE).[10] Subsequently, a specific phospholipase D, known as NAPE-PLD , hydrolyzes NAPE to release the N-acylethanolamine.[6]
The signaling action of NAEs is terminated by enzymatic hydrolysis. The primary enzyme responsible for this is the fatty acid amide hydrolase (FAAH) , which breaks down the NAE into a free fatty acid and ethanolamine.[1]
Role in Plant Defense Signaling
In plants, this compound has been implicated as a signaling molecule in the defense response against pathogens. Upon recognition of a pathogen-derived elicitor, such as xylanase, there is a rapid increase in the levels of this compound.[5] This, in turn, leads to the activation of defense-related genes, including Phenylalanine Ammonia-Lyase (PAL) , a key enzyme in the biosynthesis of antimicrobial compounds.[4]
Caption: Role of this compound in Plant Defense Signaling.
Conclusion
This compound is an important signaling lipid with established roles in plant defense and potential functions within the broader endocannabinoid system. While its precursor, myristic acid, is widespread, this compound itself is found in more specific biological contexts, often in response to external stimuli. The isolation and purification of this lipophilic molecule require specialized techniques to overcome the challenges of its low abundance and the complexity of biological matrices. The detailed methodologies and understanding of its signaling pathways presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and the modulation of N-acylethanolamine signaling. Further research into the quantitative distribution of this compound across a wider range of natural sources will be crucial for a more complete understanding of its biological significance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Plant N-acylethanolamines play a crucial role in defense and its variation in response to elevated CO2 and temperature in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acylethanolamine signaling in tobacco is mediated by a membrane-associated, high-affinity binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Acylethanolamine Signaling in Tobacco Is Mediated by a Membrane-Associated, High-Affinity Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ardena.com [ardena.com]
- 8. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in targeted liquid chromatography-tandem mass spectrometry methods for endocannabinoid and N-acylethanolamine quantification in biological matrices: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Pivotal Role of Myristic Amide in Cellular Signaling and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristic amide, predominantly encountered in biological systems as the N-terminal myristoyl group attached to proteins via an amide bond, is a critical lipid modification that governs a vast array of cellular processes. This technical guide provides an in-depth exploration of the biological functions of this compound, with a primary focus on its role in protein N-myristoylation. We will delve into the key signaling pathways modulated by this modification, including those central to cancer progression and apoptosis. This document presents a compilation of quantitative data, detailed experimental protocols for studying myristoylation, and visual representations of key signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.
Introduction to this compound and N-Myristoylation
Myristic acid is a 14-carbon saturated fatty acid that can be covalently attached to the N-terminal glycine residue of a protein through a stable amide linkage.[1] This co- or post-translational modification, known as N-myristoylation, is catalyzed by the enzyme N-myristoyltransferase (NMT).[2][3] While other fatty acid amides can function as independent signaling molecules, the primary biological significance of this compound in cellular biology is in the context of these protein modifications.[4][5] N-myristoylation plays a crucial role in mediating protein-membrane interactions, protein-protein interactions, and subcellular targeting, thereby influencing a multitude of signal transduction pathways.[1][3]
Core Biological Functions and Therapeutic Potential
The attachment of a myristoyl group to a protein can profoundly alter its function and subcellular localization. This modification is integral to numerous signaling cascades and cellular processes.
Role in Cancer
N-myristoylation is frequently dysregulated in various cancers. Many oncoproteins, including Src family kinases, require myristoylation for their membrane localization and transforming activity.[6] Inhibition of NMT has emerged as a promising anti-cancer strategy.
A notable example of leveraging the myristoyl amide moiety for therapeutic benefit is a myristoyl amide derivative of Doxycycline (Doxy-Myr). This novel compound has been shown to potently and selectively target cancer stem cells (CSCs) by inhibiting their anchorage-independent growth, a critical step in metastasis.[7][8] Doxy-Myr was found to be more than five times more potent than its parent compound, Doxycycline, in a 3D-mammosphere assay using MCF7 breast cancer cells.[8]
Involvement in Apoptosis
N-myristoylation plays a dual role in the regulation of apoptosis (programmed cell death). While many pro-survival proteins are myristoylated, apoptosis can also trigger the post-translational myristoylation of certain proteins.[9] A key example is the pro-apoptotic Bcl-2 family member, Bid. Upon cleavage by caspase-8 during the extrinsic apoptosis pathway, a new N-terminal glycine is exposed on the truncated Bid (tBid). This glycine is then myristoylated, which facilitates the translocation of tBid to the mitochondrial membrane, where it promotes the release of cytochrome c and subsequent apoptotic events.[10]
Modulation of Signal Transduction
N-myristoylation is a fundamental mechanism for regulating the activity of numerous signaling proteins.
-
G-Protein Signaling: The α-subunits of several heterotrimeric G proteins are N-myristoylated.[4] This lipid modification is crucial for their membrane association and their interaction with G-protein coupled receptors (GPCRs) and downstream effectors, thereby modulating a wide range of cellular responses to external stimuli.[11][12]
-
Src Family Kinases: As mentioned, myristoylation of Src family kinases is essential for their localization to the plasma membrane and other cellular compartments.[13] This localization is a prerequisite for their participation in signaling pathways that control cell growth, differentiation, and migration.[14]
Quantitative Data on this compound Function
The following tables summarize key quantitative data related to the biological effects of this compound derivatives and the inhibition of N-myristoylation.
Table 1: Inhibitory Activity of Doxycycline and its Myristoyl Amide Derivative (Doxy-Myr) on Cancer Stem Cell Propagation
| Compound | Cell Line | Assay | IC50 (μM) | Reference |
| Doxycycline | MCF7 | 3D-Mammosphere Formation | 18.1 | [8][15] |
| Doxy-Myr | MCF7 | 3D-Mammosphere Formation | 3.46 | [8][15] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Doxycycline and Doxy-Myr against Bacteria
| Compound | Organism | MIC (μM) | Reference |
| Doxycycline | E. coli | 3.125 | [8] |
| Doxycycline | S. aureus | 12.5 | [8] |
| Doxy-Myr | E. coli | >100 | [8] |
| Doxy-Myr | S. aureus | >100 | [8] |
Table 3: Inhibition Constants (Ki) of Myristoyl-CoA Analogues for N-Myristoyltransferase (NMT)
| Inhibitor | Enzyme Source | Inhibition Type | Ki (nM) | Reference |
| S-(2-oxopentadecyl)-CoA | Bovine Brain NMT | Competitive | 24 | [16] |
| 2-hydroxymyristoyl-CoA | NMT | Competitive | 45 | [17] |
| 2-fluoromyristoyl-CoA | NMT | Competitive | 200 | [17] |
| 2-bromomyristoyl-CoA | NMT | Competitive | 450 | [17] |
Table 4: IC50 Values of Selected N-Myristoyltransferase (NMT) Inhibitors
| Inhibitor | Target | IC50 | Reference |
| DDD85646 | T. brucei NMT | 5 nM | [18] |
| DDD85646 | Human NMT | 230 μM | [18] |
| Compound 3u | NMT | 0.835 µM | [19] |
| Compound 3m | NMT | 0.863 µM | [19] |
| Myristic Acid | NMT | 4.213 µM | [19] |
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways where this compound plays a crucial role through N-myristoylation.
Caption: N-Myristoylation and Activation of Src Family Kinases.
Caption: Post-Translational Myristoylation of Bid in Apoptosis.
Caption: Role of Myristoylation in G-Protein Signaling.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound functions in cells.
In Vitro N-Myristoyltransferase (NMT) Activity Assay (Fluorescence-based)
This protocol is adapted from a fluorescence-based assay for NMT activity.[19][20]
Materials:
-
Recombinant human NMT1 or NMT2
-
Myristoyl-CoA
-
Peptide substrate (e.g., a peptide derived from the N-terminus of a known myristoylated protein like Src)
-
7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the peptide substrate in the assay buffer.
-
Prepare a stock solution of Myristoyl-CoA in the assay buffer.
-
Prepare a stock solution of CPM in DMSO.
-
In a 96-well black microplate, add the following components in order:
-
Assay buffer
-
NMT enzyme (to a final concentration in the low nM range)
-
CPM (to a final concentration of ~5-10 µM)
-
-
To initiate the reaction, add the peptide substrate and Myristoyl-CoA to the desired final concentrations.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 30°C).
-
Monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~470 nm. The rate of fluorescence increase is proportional to the NMT activity, as CPM fluoresces upon reacting with the free Coenzyme A released during the myristoylation reaction.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a defined period before adding the substrates.
3D-Mammosphere Formation Assay for Cancer Stem Cell Propagation
This protocol is based on methods used to assess the activity of Doxy-Myr on breast cancer stem cells.[8][15]
Materials:
-
MCF7 breast cancer cell line
-
Mammosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, bFGF, and heparin)
-
Ultra-low attachment 6-well plates or flasks
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Test compounds (e.g., Doxy-Myr) and vehicle control (e.g., DMSO)
Procedure:
-
Culture MCF7 cells in standard 2D culture conditions until they reach 70-80% confluency.
-
Harvest the cells using Trypsin-EDTA and resuspend them in mammosphere culture medium to obtain a single-cell suspension.
-
Seed the cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates.
-
Add the test compounds at various concentrations to the wells. Include a vehicle-only control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days without disturbing them.
-
After the incubation period, count the number of mammospheres (spherical colonies of cells) formed in each well under a microscope. A mammosphere is typically defined as a sphere with a diameter greater than 50 µm.
-
Calculate the mammosphere formation efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.
-
Determine the IC50 value of the compound by plotting the MFE against the log of the compound concentration.
Mass Spectrometric Identification of N-Myristoylated Proteins
This protocol provides a general workflow for the identification of N-myristoylated proteins using mass spectrometry-based proteomics.[7][21][22]
Materials:
-
Cell culture of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Detergent removal spin columns
-
Trypsin (proteomics grade)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Database search software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
Cell Lysis and Protein Extraction: Lyse the cells in a suitable lysis buffer and quantify the protein concentration.
-
Protein Digestion: Reduce and alkylate the protein lysate, followed by digestion with trypsin overnight at 37°C.
-
Hydrophobic Peptide Enrichment (Optional but Recommended): Due to the hydrophobicity of the myristoyl group, myristoylated peptides can be enriched using techniques like solid-phase extraction with C18 cartridges or liquid-liquid extraction.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution LC-MS/MS system. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.
-
Data Analysis:
-
Use a database search engine to identify peptides and proteins from the MS/MS data.
-
Search for a variable modification of +210.1987 Da (the mass of the myristoyl group minus the mass of water) on the N-terminal glycine of proteins.
-
Validate the identified myristoylated peptides by manually inspecting the MS/MS spectra for characteristic fragment ions.
-
Conclusion
The this compound linkage, central to the process of N-myristoylation, is a pivotal post-translational modification that dictates the function and localization of a wide array of cellular proteins. Its involvement in critical signaling pathways makes it a compelling target for therapeutic intervention, particularly in oncology. The development of this compound derivatives, such as Doxy-Myr, highlights the potential of leveraging this lipid modification for targeted drug design. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further unravel the complexities of this compound's role in cellular biology and to develop novel therapeutic strategies. Future research will likely focus on the comprehensive identification of the myristoylated proteome in various disease states and the development of more specific and potent inhibitors of N-myristoyltransferases.
References
- 1. Targeted lipidomics: fatty acid amides and pain modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lipotype.com [lipotype.com]
- 3. toku-e.com [toku-e.com]
- 4. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid amide - Wikipedia [en.wikipedia.org]
- 6. A fluorescence-based assay for N-myristoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Global profiling of co- and post-translationally N-myristoylated proteomes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Myristoyl Amide Derivative of Doxycycline Potently Targets Cancer Stem Cells (CSCs) and Prevents Spontaneous Metastasis, Without Retaining Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Effect of N-Terminal Myristoylation on the Active Conformation of Gαi1-GTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of N-Terminal Myristoylation on the Active Conformation of Gα [infoscience.epfl.ch]
- 13. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synapse - Myristoylation and membrane binding regulate c-Src stability and kinase activity [synapse.mskcc.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of myristoyl CoA analogues and myristoyl peptides as inhibitors of myristoyl CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regulation of co- and post-translational myristoylation of proteins during apoptosis: interplay of N-myristoyltransferases and caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Exploring Novel N-Myristoyltransferase Inhibitors: A Molecular Dynamics Simulation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Method to Generate and Analyze Modified Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of N-Myristoylation in Protein Function and Cellular Signaling: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein N-myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to the N-terminal glycine of a protein, is a critical lipid modification that governs a vast array of cellular processes. This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and plays a pivotal role in mediating protein-membrane interactions, subcellular localization, and protein-protein interactions. Dysregulation of N-myristoylation is implicated in numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases, making NMT a compelling therapeutic target. This technical guide provides an in-depth exploration of the mechanisms and functions of N-myristoylation, detailed experimental protocols for its study, and a review of its significance in key signaling pathways.
Introduction to Protein N-Myristoylation
N-myristoylation is a widespread and often essential post-translational modification in eukaryotes.[1] The process involves the irreversible attachment of a myristoyl group, derived from myristoyl-CoA, to the α-amino group of an N-terminal glycine residue via a stable amide bond.[2][3] This modification is catalyzed by N-myristoyltransferase (NMT), an enzyme that is ubiquitous in eukaryotes.[4] In humans, two isoforms of NMT, NMT1 and NMT2, have been identified and share 77% sequence identity.[5]
The primary function of N-myristoylation is to enhance the hydrophobicity of the modified protein, thereby promoting its association with cellular membranes.[1] This membrane targeting is crucial for the proper localization and function of a wide range of proteins involved in signal transduction, including G proteins and non-receptor tyrosine kinases.[1][6] Beyond membrane anchoring, the myristoyl group can also facilitate protein-protein interactions and induce conformational changes that regulate protein activity.[7]
The Enzymatic Mechanism of N-Myristoyltransferase (NMT)
N-myristoyltransferase catalyzes the transfer of the myristoyl group from myristoyl-CoA to the N-terminal glycine of a substrate protein in a sequential, ordered Bi-Bi reaction mechanism.[4][8] This mechanism involves the binding of myristoyl-CoA to the enzyme first, followed by the binding of the peptide substrate. After the transfer of the myristoyl group, coenzyme A (CoA) is released, followed by the release of the myristoylated peptide.[4]
The catalytic cycle can be summarized as follows:
-
Myristoyl-CoA Binding: NMT binds to myristoyl-CoA, forming a high-affinity binary complex.[4]
-
Peptide Substrate Binding: The NMT-myristoyl-CoA complex then binds to the N-terminal glycine of the target protein.
-
Catalysis: The enzyme facilitates the nucleophilic attack of the glycine's α-amino group on the thioester bond of myristoyl-CoA, leading to the formation of a stable amide bond.
-
Product Release: Coenzyme A is the first product to be released, followed by the myristoylated protein, regenerating the free enzyme for the next catalytic cycle.[4]
Quantitative Data in N-Myristoylation Research
Quantitative analysis is essential for understanding the efficiency of NMT catalysis, the efficacy of its inhibitors, and the prevalence of myristoylated proteins in the proteome.
Kinetic Parameters of Human N-Myristoyltransferases
The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), provide insights into the substrate affinity and turnover rate of NMTs.
| Enzyme | Substrate (Peptide) | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Human NMT1 | pp60src (2-9) | 4 | N/A | N/A | [9] |
| Human NMT1 | ARF6 peptide | 15 | 0.28 | 1.9 x 104 | [10] |
| Bovine NMT2 | pp60src peptide | 8.3 | N/A | N/A | [11] |
| Bovine NMT2 | cAMP-dependent protein kinase peptide | 2.6 | N/A | N/A | [11] |
Table 1. Kinetic parameters of N-Myristoyltransferases. Note: Kinetic values can vary depending on the specific peptide substrate and assay conditions.
Inhibitors of N-Myristoyltransferases
The development of potent and selective NMT inhibitors is a promising area of drug discovery. The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency.
| Inhibitor | Target | IC50 (nM) | Cell-based IC50 | Reference |
| Zelenirstat (PCLX-001) | Human NMT1 | 5 | Varies by cell line | [12] |
| Human NMT2 | 8 | [12] | ||
| DDD85646 | Human NMT1 | <10 | Varies by cell line | [3] |
Table 2. Potency of selected N-Myristoyltransferase inhibitors.
The Human Myristoylated Proteome
Proteomic studies have identified a growing number of human proteins that are N-myristoylated. This modification is critical for the function of proteins in diverse cellular pathways.
| Protein | Function | Cellular Localization | Reference |
| Src Family Kinases (e.g., c-Src, Fyn, Lck) | Signal transduction, cell growth, proliferation | Plasma membrane, endosomes | [13][14] |
| Gα subunits (e.g., Gαi, Gαo) | G-protein coupled receptor signaling | Plasma membrane | [6][15] |
| ADP-ribosylation factor (ARF) family | Vesicular trafficking | Golgi apparatus, plasma membrane | [16] |
| Calcineurin A | Phosphatase, T-cell activation | Cytoplasm, plasma membrane | [17] |
| HIV-1 Gag | Viral assembly and budding | Plasma membrane | [18] |
| BID (BH3 interacting-domain death agonist) | Apoptosis | Mitochondria (after cleavage) | [7] |
| MARCKS (Myristoylated Alanine-Rich C Kinase Substrate) | Signal transduction, cytoskeletal regulation | Plasma membrane | [18] |
| SAMM50 | Mitochondrial protein import | Mitochondrial outer membrane | [19] |
Table 3. A selection of human N-myristoylated proteins and their functions.
Signaling Pathways Regulated by N-Myristoylation
N-myristoylation is a key regulator of numerous signaling pathways, primarily by facilitating the localization of signaling proteins to cellular membranes where they can interact with receptors, effectors, and other signaling molecules.
Src Family Kinase Signaling
Src family kinases (SFKs) are non-receptor tyrosine kinases that play central roles in regulating cell proliferation, differentiation, survival, and migration.[13][14] N-myristoylation of the N-terminal glycine is essential for the membrane association of SFKs, a prerequisite for their activation and downstream signaling.[13][14]
Upon activation by upstream signals, such as growth factor receptors, myristoylated Src is recruited to the plasma membrane. This localization facilitates the autophosphorylation of a key tyrosine residue in the activation loop, leading to full kinase activity. Activated Src then phosphorylates a multitude of downstream substrates, triggering cascades such as the Ras-MAPK and PI3K-Akt pathways.
Experimental Protocols for the Study of N-Myristoylation
A variety of techniques are available to investigate protein N-myristoylation, from identifying novel substrates to characterizing the enzymatic activity of NMTs.
Metabolic Labeling of Myristoylated Proteins with Click Chemistry
This protocol describes the metabolic labeling of myristoylated proteins in cultured cells using a myristic acid analog containing a "clickable" alkyne group, followed by ligation to a reporter tag for detection or enrichment.
Materials:
-
Myristic acid analog with a terminal alkyne (e.g., 13-tetradecynoic acid, YnMyr)
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reaction components:
-
Azide-functionalized reporter tag (e.g., Azide-PEG3-Biotin for enrichment, Azide-fluorophore for detection)
-
Copper(II) sulfate (CuSO4)
-
Copper-chelating ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
-
SDS-PAGE and Western blotting reagents or streptavidin beads for enrichment
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the culture medium with medium containing the alkyne-myristic acid analog (typically 25-50 µM).
-
Incubate the cells for 4-18 hours to allow for incorporation of the analog into newly synthesized proteins.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Click Reaction:
-
To the cell lysate, add the azide-reporter tag, CuSO4, and the copper-chelating ligand.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Analysis:
-
For detection: Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence imaging.
-
For enrichment: Incubate the lysate with streptavidin-coated beads to capture the biotin-tagged proteins. Elute the enriched proteins and analyze by Western blotting or mass spectrometry.
-
In Vitro N-Myristoyltransferase Assay
This protocol outlines a fluorescence-based assay to measure the activity of purified NMT in vitro. The assay detects the release of Coenzyme A (CoA) using a thiol-reactive fluorescent probe.
Materials:
-
Purified recombinant NMT
-
Myristoyl-CoA
-
Peptide substrate with an N-terminal glycine (e.g., a peptide derived from the N-terminus of a known myristoylated protein)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
Thiol-reactive fluorescent probe (e.g., 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin, CPM)
-
96-well microplate and fluorescence plate reader
Procedure:
-
Prepare Reagents: Prepare stock solutions of NMT, myristoyl-CoA, peptide substrate, and CPM in assay buffer.
-
Reaction Setup: In a 96-well plate, combine the assay buffer, NMT, and CPM.
-
Initiate Reaction: Start the reaction by adding myristoyl-CoA and the peptide substrate.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader (excitation ~390 nm, emission ~470 nm for CPM).
-
Data Analysis: Calculate the initial reaction velocity from the linear phase of the fluorescence increase. This can be used to determine kinetic parameters or to assess the effect of inhibitors.
Proteomic Workflow for Identification of Myristoylated Proteins
This workflow details the steps for the large-scale identification of myristoylated proteins from a complex biological sample using metabolic labeling and mass spectrometry.
N-Myristoylation in Disease and as a Therapeutic Target
The critical roles of myristoylated proteins in cellular signaling make N-myristoylation a key process in the pathogenesis of various diseases. Overexpression of NMTs has been observed in several cancers, and the myristoylation of oncoproteins like Src is essential for their transforming activity.[13][14] In infectious diseases, many viral and parasitic proteins require myristoylation by the host's NMT for their function and replication.[18] Consequently, NMT has emerged as a promising drug target, and the development of small molecule inhibitors of NMT is an active area of research for the treatment of cancer and infectious diseases.[3][12]
Conclusion
N-myristoylation is a fundamental lipid modification that is integral to the regulation of a multitude of cellular processes. The attachment of a myristoyl group to the N-terminus of proteins provides a crucial mechanism for controlling their subcellular localization and activity, thereby orchestrating complex signaling networks. The development of advanced chemical and proteomic tools has greatly expanded our understanding of the myristoylated proteome and its dynamic regulation. As our knowledge of the roles of N-myristoylation in disease continues to grow, the targeted inhibition of N-myristoyltransferases holds significant promise for the development of novel therapeutic strategies. This guide provides a comprehensive overview of the current state of knowledge in the field, offering a valuable resource for researchers and clinicians working to unravel the complexities of N-myristoylation and harness its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pacylex - Pacylex Pharmaceuticals Presents Progress on NMT Inhibitors for Cancer at February Industry Conferences [pacylex.reportablenews.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Glycylpeptide N-tetradecanoyltransferase 2 - Wikipedia [en.wikipedia.org]
- 6. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Modification-specific proteomics: Strategies for characterization of post-translational modifications using enrichment techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Biochemical Characterization of Bovine Brain Myristoyl-CoA:Protein N-Myristoyltransferase Type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. interchim.fr [interchim.fr]
- 14. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vectorlabs.com [vectorlabs.com]
- 16. NMT1 and NMT2 are lysine myristoyltransferases regulating the ARF6 GTPase cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pacylex - Pacylex Pharmaceuticals Seeks Partners for New ADC Payload Class: N-myristoyltransferase (NMT) Inhibitors [pacylex.reportablenews.com]
- 19. Identification of Human N-Myristoylated Proteins from Human Complementary DNA Resources by Cell-Free and Cellular Metabolic Labeling Analyses | PLOS One [journals.plos.org]
The Crucial Interaction of Myristic Amide and N-Myristoyltransferase: A Technical Guide for Drug Discovery
For Immediate Release
This technical guide provides an in-depth analysis of the interaction between myristic amide and its analogs with N-myristoyltransferase (NMT), a critical enzyme in various cellular processes. NMT's role in signal transduction and its validation as a therapeutic target in oncology and infectious diseases have made it a focal point for drug development. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways.
Introduction to N-Myristoyltransferase and Myristoylation
N-myristoylation is an irreversible post-translational modification involving the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide range of eukaryotic and viral proteins.[1][2] This lipid modification is catalyzed by N-myristoyltransferase (NMT) and is crucial for protein-membrane interactions, subcellular targeting, and signal transduction.[3][4] The dysregulation of NMT activity and the myristoylation of key proteins are implicated in various diseases, including cancer and infections caused by viruses and protozoa.[4][5] Consequently, NMT has emerged as a promising target for therapeutic intervention. This compound and its derivatives represent a class of inhibitors that compete with the natural substrate, myristoyl-CoA, for binding to NMT.
The N-Myristoyltransferase Catalytic Mechanism
NMT follows an ordered Bi-Bi kinetic mechanism.[6] The catalytic cycle begins with the binding of myristoyl-CoA to the enzyme, which induces a conformational change that opens the peptide-binding site.[7] A substrate protein with an N-terminal glycine is then recruited, and the myristoyl group is transferred from CoA to the glycine's alpha-amino group via a nucleophilic attack, forming a stable amide bond. Finally, the myristoylated protein and Coenzyme A (CoA) are released, and the enzyme returns to its initial state, ready for another catalytic cycle.
Caption: The ordered Bi-Bi catalytic cycle of N-myristoyltransferase.
Quantitative Data on NMT Inhibitors
The development of potent and selective NMT inhibitors is a key focus of drug discovery efforts. A variety of compounds, including myristic acid analogs and other small molecules, have been characterized. The following tables summarize the quantitative data for several key NMT inhibitors.
Table 1: Myristic Acid Analogs as NMT Inhibitors
| Compound | Target Organism/Enzyme | Inhibition Constant (Ki) / IC50 | Notes |
| Myristic Acid | Candida albicans NMT | IC50: 4.213 µM[6] | Baseline compound for comparison of derivatives.[6] |
| 2-Hydroxymyristoyl-CoA | NMT (in vitro) | Ki: 45 nM[8] | Potent inhibitor after metabolic activation to its CoA thioester.[8][9] |
| 2-Bromomyristoyl-CoA | NMT (in vitro) | Ki: 450 nM[8] | Demonstrates the effect of substitution at the 2-position.[8] |
| 2-Fluoromyristoyl-CoA | NMT (in vitro) | Ki: 200 nM[8] | Also acts as a substrate for NMT.[8] |
| Compound 3u (Myristic acid derivative) | Candida albicans NMT | IC50: 0.835 µM[6] | A novel synthetic derivative with improved potency.[6] |
| Compound 3m (Myristic acid derivative) | Candida albicans NMT | IC50: 0.863 µM[6] | Another potent synthetic myristic acid derivative.[6] |
Table 2: Potent Small Molecule NMT Inhibitors
| Compound | Target Enzyme(s) | IC50 | Binding Affinity (Kd) |
| DDD85646 (IMP-366) | Trypanosoma brucei NMT | 2 nM[10][11] | - |
| Human NMT1/2 | 4 nM[10][11] | - | |
| IMP-1088 | Human NMT1 | <1 nM[12][13] | <210 pM[12][14] |
| Human NMT2 | <1 nM[12][13] | - |
Note: 2-Hydroxymyristic acid itself is a weak inhibitor in vitro, but its metabolically activated form, 2-hydroxymyristoyl-CoA, is a potent inhibitor.[8] However, subsequent studies have questioned the utility of 2-hydroxymyristic acid as a specific NMT probe in cellular contexts due to off-target effects.[15]
Signaling Pathways Modulated by N-Myristoylation: The TLR4 Pathway
N-myristoylation is a key regulator of signal transduction cascades. A prominent example is its role in the Toll-like receptor 4 (TLR4) signaling pathway, which is essential for the innate immune response to bacterial lipopolysaccharide (LPS). The adaptor protein, TRIF-related adaptor molecule (TRAM), requires N-myristoylation for its localization to the plasma membrane and subsequent interaction with TLR4.[16][17] This localization is critical for initiating the downstream signaling cascade that leads to the production of type I interferons and inflammatory cytokines.[3][17]
Caption: N-myristoylation in TLR4 signaling via the adaptor protein TRAM.
Experimental Protocols
Accurate and reproducible experimental methodologies are paramount for the characterization of NMT inhibitors. The following sections provide detailed protocols for key in vitro and biophysical assays.
Fluorometric NMT Inhibition Assay
This assay measures the activity of NMT by detecting the release of Coenzyme A (CoA) using a thiol-reactive fluorescent probe, such as 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM). The increase in fluorescence upon CPM binding to the free thiol of CoA is proportional to NMT activity.
Materials:
-
Recombinant human NMT1 or NMT2
-
Myristoyl-CoA
-
Peptide substrate (e.g., a peptide derived from the N-terminus of c-Src)
-
CPM (7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin)
-
Assay Buffer: 20 mM potassium phosphate, pH 8.0, 0.5 mM EDTA, 0.1% (v/v) Triton X-100
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in 10% DMSO/water.
-
In a 96-well black microplate, add 10 µL of the diluted test compound or 10% DMSO/water for positive (no inhibitor) and negative (no enzyme) controls.
-
Add 25 µL of myristoyl-CoA solution (final concentration of 4 µM).
-
Add 50 µL of NMT enzyme solution (final concentration of approximately 18.9 nM).
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of a solution containing the peptide substrate (final concentration of 4 µM) and CPM (final concentration of 8 µM).[1]
-
Monitor the increase in fluorescence over time (e.g., for 30 minutes at 1-minute intervals) using a fluorescence plate reader with excitation at ~380 nm and emission at ~470 nm.[1][6]
-
Alternatively, for an endpoint assay, stop the reaction after a fixed time (e.g., 30 minutes) by adding a quenching solution (e.g., 60 µL of 0.1 M sodium acetate, pH 4.75).[1]
-
Calculate the initial reaction velocities from the linear phase of the fluorescence increase.
-
Determine the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters enthalpy (ΔH) and entropy (ΔS) of the interaction.
Materials:
-
Purified NMT
-
This compound or other small molecule inhibitor
-
Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the purified NMT and the inhibitor solution against the same batch of dialysis buffer to minimize buffer mismatch effects.
-
Degas both the NMT and inhibitor solutions to prevent air bubbles in the calorimeter cell and syringe.
-
Accurately determine the concentrations of the NMT and inhibitor solutions. A typical starting concentration for the protein in the cell is 10-50 µM, and for the ligand in the syringe is 100-500 µM (10-fold higher than the protein).
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Thoroughly clean the sample cell and the injection syringe.
-
Load the NMT solution into the sample cell and the inhibitor solution into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any solution from the syringe tip, which is typically discarded from the data analysis.
-
Carry out a series of small, sequential injections (e.g., 20-30 injections of 2 µL each) of the inhibitor into the NMT solution, with sufficient time between injections for the signal to return to baseline.
-
The instrument measures the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of inhibitor to NMT.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to monitor biomolecular interactions in real-time. It provides kinetic data, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Materials:
-
Purified NMT
-
This compound or other small molecule inhibitor
-
SPR instrument and sensor chips (e.g., CM5 chip for amine coupling)
-
Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Immobilize the purified NMT onto the surface of a sensor chip. A common method is amine coupling, where the surface is first activated with a mixture of NHS and EDC, followed by the injection of the NMT solution. Any remaining active sites are then blocked with ethanolamine.
-
A reference flow cell should be prepared in the same way but without the immobilized NMT to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Inject a series of concentrations of the inhibitor (analyte) in running buffer over the NMT-immobilized and reference flow cells at a constant flow rate.
-
The binding of the inhibitor to NMT causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
The "association phase" is monitored during the injection of the inhibitor.
-
Following the association phase, switch back to flowing only the running buffer to monitor the "dissociation phase".
-
-
Surface Regeneration:
-
After each binding cycle, the sensor surface is regenerated by injecting a solution that disrupts the NMT-inhibitor interaction (e.g., a low pH buffer or a high salt concentration) to remove the bound inhibitor, preparing the surface for the next injection.
-
-
Data Analysis:
-
The sensorgrams (plots of RU versus time) from the reference flow cell are subtracted from the sensorgrams from the NMT-immobilized flow cell to obtain the specific binding responses.
-
The association and dissociation curves are globally fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the ka and kd values. The Kd is then calculated as kd/ka.
-
Experimental Workflow for NMT Inhibitor Characterization
The discovery and development of novel NMT inhibitors typically follow a structured workflow, from initial screening to detailed biophysical and cellular characterization.
Caption: A general experimental workflow for the characterization of NMT inhibitors.
Conclusion
The interaction between this compound and its analogs with N-myristoyltransferase presents a compelling area for both basic research and therapeutic development. Understanding the quantitative aspects of this interaction, coupled with robust experimental methodologies, is essential for the design of next-generation NMT inhibitors. This guide provides a foundational resource to aid researchers in this endeavor, with the ultimate goal of translating our understanding of N-myristoylation into novel treatments for a range of human diseases.
References
- 1. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. N-Myristoyltransferase Inhibition in Parasitic Pathogens: Insights from Computer-Aided Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic activation of 2-substituted derivatives of myristic acid to form potent inhibitors of myristoyl CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment of T cells with 2-hydroxymyristic acid inhibits the myristoylation and alters the stability of p56lck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. DDD85646 (PD057130, XMBSZPZJLPTFMV-UHFFFAOYSA-N) [probes-drugs.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. caymanchem.com [caymanchem.com]
- 14. scispace.com [scispace.com]
- 15. Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activities of Myristic Amide: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Myristic amide, also known as N-myristoylethanolamine, is a saturated N-acylethanolamine (NAE) that has garnered increasing interest within the scientific community. As a member of the broader family of bioactive lipids, which includes the well-studied endocannabinoid anandamide, this compound is implicated in a range of physiological processes. This technical guide provides a comprehensive review of the current understanding of the biological activities of this compound, with a focus on its potential as a therapeutic agent. The information is presented to be of maximal utility to researchers, scientists, and professionals in drug development, with a structured format that includes quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Inhibition of N-Myristoyltransferase (NMT)
N-myristoyltransferase is a crucial enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide range of cellular and viral proteins. This process, known as N-myristoylation, is vital for protein-membrane interactions, signal transduction, and the proper functioning of numerous proteins involved in cell growth and replication.[1] Inhibition of NMT has emerged as a promising therapeutic strategy, particularly in the development of anticancer and antifungal agents.[1]
While direct quantitative data for the inhibition of NMT by this compound is not extensively available in the public domain, studies on derivatives of myristic acid provide valuable insights into the potential of myristoyl compounds as NMT inhibitors.
Table 1: NMT Inhibition by Myristic Acid Derivatives
| Compound | Target Organism/Enzyme | Inhibition Metric | Value | Reference |
| 2-hydroxymyristoyl-CoA | N-myristoyltransferase | Ki | 45 nM | [2] |
| 2-bromomyristoyl-CoA | N-myristoyltransferase | Ki | 450 nM | [2] |
| 2-fluoromyristoyl-CoA | N-myristoyltransferase | Ki | 200 nM | [2] |
| Myristic Acid Derivative 3u | Candida albicans NMT | IC50 | 0.835 µM | [3] |
| Myristic Acid Derivative 3m | Candida albicans NMT | IC50 | 0.863 µM | [3] |
Experimental Protocol: N-Myristoyltransferase (NMT) Inhibition Assay
A common method to assess NMT inhibition is a fluorescence-based assay that measures the release of Coenzyme A (CoA) during the myristoylation reaction.
Materials:
-
Recombinant N-myristoyltransferase (human or from the target organism)
-
Myristoyl-CoA (substrate)
-
Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known NMT substrate)
-
Fluorescent probe for CoA detection (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin - CPM)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.5 mM EGTA, 1 mM DTT)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NMT enzyme, and the fluorescent probe (CPM).
-
Add the test compound (this compound or its derivatives) at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding myristoyl-CoA and the peptide substrate to the wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C).
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~387 nm, emission ~463 nm for CPM). The rate of fluorescence increase is proportional to the NMT activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Logical Workflow for NMT Inhibition Assay
Caption: Workflow for a fluorescence-based NMT inhibition assay.
Anticancer and Antifungal Activities
The inhibition of NMT by myristic acid derivatives is a key mechanism underlying their observed anticancer and antifungal properties. By disrupting essential cellular processes in cancer cells and pathogenic fungi, these compounds can induce apoptosis and inhibit proliferation.
Table 2: Antifungal Activity of Myristic Acid Derivatives
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC50) | Reference |
| Myristic Acid Derivative 3u | Candida albicans | 10.62 µg/mL | [3] |
| Myristic Acid Derivative 3k | Candida albicans | 10.77 µg/mL | [3] |
| Myristic Acid Derivative 3r | Candida albicans | 11.89 µg/mL | [3] |
| Myristic Acid Derivative 3t | Candida albicans | 12.95 µg/mL | [3] |
| Myristic Acid Derivative 3u | Aspergillus niger | 14.38 µg/mL | [3] |
| Myristic Acid Derivative 3m | Aspergillus niger | 14.68 µg/mL | [3] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.
Materials:
-
Fungal strains (Candida albicans, Aspergillus niger)
-
Culture medium (e.g., RPMI-1640)
-
Test compound (this compound or its derivatives)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a standardized inoculum of the fungal strain in the culture medium.
-
Prepare serial dilutions of the test compound in the culture medium in the wells of a 96-well microplate.
-
Add the fungal inoculum to each well. Include a positive control (fungal inoculum without the test compound) and a negative control (culture medium only).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Determine the MIC by visual inspection (the lowest concentration of the compound that causes no visible growth) or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a spectrophotometer. The MIC50 is the concentration that inhibits 50% of fungal growth.
Experimental Protocol: Cell Viability Assay (MTT Assay) for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Logical Workflow for MTT Assay
Caption: Workflow for determining anticancer activity using the MTT assay.
Role in N-Acylethanolamine Signaling Pathways
This compound is a saturated N-acylethanolamine (NAE). The NAE family of lipids, which includes the endocannabinoid anandamide (N-arachidonoylethanolamine), are involved in a wide array of physiological processes, including pain, inflammation, and appetite regulation. The biological effects of NAEs are mediated through various receptors and signaling pathways.
Biosynthesis and Degradation of N-Acylethanolamines
The biosynthesis of NAEs, including this compound, primarily occurs through the hydrolysis of N-acyl-phosphatidylethanolamine (NAPE) by a specific phospholipase D, NAPE-PLD.[4] NAPE itself is formed by the transfer of an acyl group from a phospholipid to the head group of phosphatidylethanolamine (PE).
The degradation of NAEs is mainly carried out by two enzymes: fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA).[5][6] FAAH is a key enzyme in the endocannabinoid system, responsible for the breakdown of anandamide.
Signaling Pathway for N-Acylethanolamine Biosynthesis and Degradation
Caption: Biosynthesis and degradation pathway of N-acylethanolamines.
Interaction with Key Signaling Proteins
While specific quantitative data for this compound is limited, other NAEs have been shown to interact with several key signaling proteins:
-
Fatty Acid Amide Hydrolase (FAAH): Inhibition of FAAH leads to an increase in the endogenous levels of NAEs, prolonging their signaling effects. While this compound is a potential substrate for FAAH, its inhibitory potency is not well-documented.
-
Peroxisome Proliferator-Activated Receptor Alpha (PPARα): Other saturated NAEs, such as palmitoylethanolamide (PEA), are known to be agonists of PPARα, a nuclear receptor involved in the regulation of lipid metabolism and inflammation.[7] Palmitoylethanolamide activates PPAR-alpha with an EC50 of 3.1 +/- 0.4 microM.[7] It is plausible that this compound also interacts with PPARα.
-
Transient Receptor Potential Vanilloid 1 (TRPV1): Some NAEs can modulate the activity of TRPV1, a non-selective cation channel involved in pain and inflammation.[8]
-
G protein-coupled receptor 55 (GPR55): GPR55 is an orphan receptor that has been proposed as a cannabinoid receptor, and some NAEs have been shown to interact with it.[9][10]
Experimental Protocol: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This assay measures the ability of a compound to inhibit the hydrolysis of a substrate by FAAH.
Materials:
-
Recombinant human or rat FAAH
-
FAAH substrate (e.g., anandamide labeled with a fluorophore or radiolabel)
-
Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Test compound (this compound)
-
96-well plates
-
Detection instrument (fluorometer or scintillation counter)
Procedure:
-
Prepare a reaction mixture containing the assay buffer and FAAH enzyme.
-
Add the test compound at various concentrations to the wells.
-
Initiate the reaction by adding the FAAH substrate.
-
Incubate the plate at 37°C for a specific time.
-
Stop the reaction (e.g., by adding a solvent).
-
Measure the amount of product formed (e.g., fluorescent or radioactive signal).
-
Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
This compound, or N-myristoylethanolamine, is a bioactive lipid with potential therapeutic applications stemming from its role as an N-acylethanolamine. While research on this compound itself is still emerging, the broader understanding of NAEs suggests its involvement in key signaling pathways related to inflammation, pain, and cell proliferation. Its potential as an N-myristoyltransferase inhibitor warrants further investigation for the development of novel anticancer and antifungal agents. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further explore the biological activities of this compound and unlock its full therapeutic potential. Future studies should focus on generating specific quantitative data for this compound's interactions with key molecular targets to build a more complete picture of its pharmacological profile.
References
- 1. Inhibition of protein N-myristoylation: a therapeutic protocol in developing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic activation of 2-substituted derivatives of myristic acid to form potent inhibitors of myristoyl CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AID 143938 - Inhibition activity against N-myristoyltransferase (NMT) of candida albicans. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Assay of NAPE-PLD Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Genetic Blockade of NAAA Cell-specifically Regulates Fatty Acid Ethanolamides (FAEs) Metabolism and Inflammatory Responses [frontiersin.org]
- 6. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide [mdpi.com]
- 10. Receptors for acylethanolamides—GPR55 and GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
Myristic amide derivatives and their potential applications
An In-depth Technical Guide to Myristic Amide Derivatives and Their Potential Applications
Executive Summary
This compound derivatives, synthetic compounds derived from the 14-carbon saturated fatty acid myristic acid, are emerging as a significant class of bioactive molecules with broad therapeutic potential. Their structural similarity to myristoyl-CoA allows them to interact with key cellular enzymes, most notably N-myristoyltransferase (NMT) and Fatty Acid Amide Hydrolase (FAAH). By modulating these enzymes, this compound derivatives can disrupt signaling pathways crucial for the survival and proliferation of pathogens and cancer cells. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and potential applications of these derivatives, with a focus on their roles as antifungal, anticancer, and neuro-modulatory agents. Detailed experimental protocols, quantitative biological activity data, and visual diagrams of key pathways are presented to support researchers and drug development professionals in this promising field.
Introduction
This compound Derivatives: A Profile
This compound derivatives are compounds in which the carboxyl group of myristic acid is replaced by an amide group. The core structure consists of a 14-carbon aliphatic hydrocarbon chain linked via an amide bond to various chemical moieties, often an aromatic ring, to enhance binding affinity to biological targets.[1] This structural design allows them to act as mimics or antagonists of endogenous myristoylated molecules.
The Biological Significance of Protein Myristoylation
Protein N-myristoylation is a crucial lipid modification where N-myristoyltransferase (NMT) attaches myristic acid to the N-terminal glycine residue of a wide range of cellular and viral proteins.[2] This irreversible modification is vital for mediating protein-protein and protein-membrane interactions, which are essential for a multitude of signaling pathways involved in cell proliferation, differentiation, and survival.[2][3] Targeting NMT presents a therapeutic window, as its inhibition can disrupt processes fundamental to cancer cells, fungi, and viruses.[3][4][5]
Synthesis of this compound Derivatives
General Synthetic Route
The most common method for synthesizing this compound derivatives involves a two-step process. First, myristic acid is converted into its more reactive acid chloride form, myristoyl chloride. This is typically achieved by reacting myristic acid with thionyl chloride.[6] Subsequently, the myristoyl chloride is coupled with a selected aryl amine to yield the final myristic acid amide derivative.[6]
Detailed Experimental Protocol: Synthesis from Myristic Acid
This protocol is adapted from the methodology described by Javid et al. (2023).[6]
Step 1: Synthesis of Myristoyl Chloride (2)
-
Place myristic acid (1 equivalent) into a double-necked round-bottom flask and melt it by heating to 45 °C.
-
Slowly add a solution of thionyl chloride (4 equivalents) in toluene (30 mL) dropwise over a period of 30 minutes.
-
Stir the reaction mixture at 45 °C for approximately 3 hours, monitoring the reaction's completion using thin-layer chromatography (TLC).
-
After completion, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain myristoyl chloride (2) as a crude product.
Step 2: Synthesis of this compound Derivatives (3a-v)
-
Dissolve the crude myristoyl chloride (2) (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
In a separate flask, dissolve the desired substituted aryl amine (1 equivalent) and a base like triethylamine (TEA) (1.5 equivalents) in DCM.
-
Slowly add the myristoyl chloride solution to the amine solution at 0 °C with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress with TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the resulting crude solid by column chromatography or recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound derivative.
Key Molecular Targets and Applications
This compound derivatives have been investigated for their inhibitory effects on several key enzymes, leading to various therapeutic applications.
N-Myristoyltransferase (NMT) Inhibition
NMT is a primary target for this compound derivatives. These compounds act as competitive inhibitors, binding to the enzyme's active site and preventing the myristoylation of substrate proteins.[1][7] This inhibition disrupts downstream signaling, leading to cytotoxic effects in cancer cells and arresting the growth of fungal pathogens.[8][9]
Several novel this compound derivatives have demonstrated potent antifungal activity against pathogenic fungi like Candida albicans and Aspergillus niger.[1][9] Their efficacy is often superior to standard antifungal drugs such as fluconazole.[9]
Table 1: NMT Inhibition and Antifungal Activity of Selected this compound Derivatives
| Compound ID | NMT IC50 (µM)[1] | Antifungal MIC50 (µg/mL) vs C. albicans[9] | Antifungal MIC50 (µg/mL) vs A. niger[9] |
|---|---|---|---|
| 3u | 0.835 | 10.62 | >50 |
| 3m | 0.863 | 29.87 | 15.65 |
| 3t | 1.003 | 12.95 | 39.87 |
| 3k | 1.293 | 10.77 | 45.65 |
| 3r | 1.464 | 11.89 | 19.87 |
| Myristic Acid | 4.213 | - | - |
| Fluconazole | - | 17.76 | 29.95 |
The reliance of many oncoproteins on N-myristoylation for their function makes NMT an attractive target in oncology.[5] NMT inhibitors have been shown to inhibit the viability and growth of cancers, particularly B-cell lymphomas.[8] Furthermore, highly potent and selective NMT inhibitors are being developed as novel payloads for Antibody-Drug Conjugates (ADCs), which promise targeted delivery to tumor cells, enhancing efficacy and reducing systemic toxicity.[3][8]
Metabolic activation of 2-substituted myristic acid derivatives into their acyl-CoA thioesters results in potent competitive inhibitors of NMT.[7]
Table 2: Inhibitory Constants (Ki) of 2-Substituted Myristoyl-CoA Analogues against NMT
| Compound | Ki (nM)[4][7][10] |
|---|---|
| 2-hydroxymyristoyl-CoA | 45 |
| 2-fluoromyristoyl-CoA | 200 |
| 2-bromomyristoyl-CoA | 450 |
| S-(2-oxopentadecyl)-CoA | 24[11] |
This protocol is based on the fluorescence-based assay described by Javid et al. (2023).[1][6]
-
The assay measures the production of Coenzyme A (CoA), a byproduct of the NMT enzymatic reaction.
-
Prepare a reaction mixture containing NMT enzyme, a peptide substrate, and myristoyl-CoA in a suitable buffer.
-
Add varying concentrations of the test this compound derivatives to the reaction wells.
-
Initiate the enzymatic reaction and incubate at a controlled temperature.
-
Stop the reaction and add a reagent that reacts with the free thiol group of CoA to produce a fluorescent signal.
-
Measure the fluorescence intensity using an excitation wavelength of 380 nm and an emission wavelength of 470 nm.
-
The inhibitory activity is determined by the decrease in fluorescence signal compared to a control without the inhibitor.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce NMT activity by 50%.
Targeting Cancer Stem Cells (CSCs)
A novel application for this compound derivatives is in the selective targeting of cancer stem cells (CSCs), which are responsible for tumor recurrence and metastasis.
A myristoyl amide derivative of the FDA-approved antibiotic Doxycycline, named Doxy-Myr, was synthesized by covalently attaching myristic acid to 9-amino-Doxycycline.[12][13] This modification significantly enhanced the drug's ability to target and inhibit the growth of breast CSCs.[12][14]
Table 3: Potency of Doxy-Myr against Cancer Stem Cells
| Compound | IC50 (3D-Mammosphere Assay)[12][13] | Selectivity |
|---|---|---|
| Doxy-Myr | ~2 µM | >5-fold more potent than Doxycycline |
| Doxycycline | ~10-12.5 µM | - |
Notably, Doxy-Myr showed high selectivity for CSCs, with no significant toxicity to the general cancer cell population or normal fibroblasts.[13] It also potently inhibited tumor cell metastasis in vivo without retaining the antibiotic activity of its parent compound, thereby reducing the risk of antibiotic resistance.[12][13]
This assay assesses the ability of compounds to inhibit the anchorage-independent growth of CSCs, a key characteristic of their stem-like nature.[12][14]
-
Culture cancer cells (e.g., MCF7) in serum-free mammosphere medium in ultra-low attachment plates.
-
Treat the cells with various concentrations of the test compound (e.g., Doxy-Myr).
-
Incubate for 5-7 days to allow for the formation of 3D spherical colonies (mammospheres), which are enriched in CSCs.
-
Quantify the number and size of the mammospheres formed in each treatment group.
-
The reduction in mammosphere formation relative to an untreated control indicates inhibition of CSC propagation.
-
Calculate the IC50 value based on the dose-response curve.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
FAAH is a serine hydrolase that degrades a class of endogenous signaling lipids known as fatty acid amides (FAAs), including the endocannabinoid anandamide and the sleep-inducing lipid oleamide.[15][16] By inhibiting FAAH, the levels of these bioactive lipids are elevated, which can produce analgesic, anxiolytic, and anti-inflammatory effects.[17]
The ability of FAAH inhibitors to modulate the endocannabinoid system makes them attractive therapeutic candidates for pain and neurodegenerative disorders.[17] Pharmacological inhibition of FAAH has been shown to alleviate disease progression in mouse models of Alzheimer's disease by reducing neuroinflammation and suppressing β-amyloid production.[18] While specific this compound derivatives as FAAH inhibitors are less explored in the literature compared to NMT inhibitors, the enzyme's function in degrading this compound itself suggests a potential area for future drug design.[19]
Visualizations: Pathways and Workflows
The following diagrams illustrate the key processes related to this compound derivatives.
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Simplified sequential Bi-Bi mechanism of N-Myristoyltransferase (NMT).
Caption: Catalytic action of Fatty Acid Amide Hydrolase (FAAH).
References
- 1. Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. myricxbio.com [myricxbio.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Metabolic activation of 2-substituted derivatives of myristic acid to form potent inhibitors of myristoyl CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. myricxbio.com [myricxbio.com]
- 9. Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis of myristoyl CoA analogues and myristoyl peptides as inhibitors of myristoyl CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Myristoyl Amide Derivative of Doxycycline Potently Targets Cancer Stem Cells (CSCs) and Prevents Spontaneous Metastasis, Without Retaining Antibiotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Myristoyl Amide Derivative of Doxycycline Potently Targets Cancer Stem Cells (CSCs) and Prevents Spontaneous Metastasis, Without Retaining Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]
- 17. Fatty acid amide hydrolase inhibitors--progress and potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fatty-acid amide hydrolase inhibition mitigates Alzheimer's disease progression in mouse models of amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Drug Miner Browse [drugminer.org]
An In-depth Technical Guide to the Physical Properties of Tetradecanamide (Myristic Amide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecanamide, also known as myristamide, is a fatty acid amide derived from myristic acid.[1] Its chemical formula is C₁₄H₂₉NO.[1][2] This document provides a comprehensive overview of the core physical properties of tetradecanamide, outlines experimental protocols for their determination, and presents a logical workflow for its physical characterization. This technical guide is intended to serve as a valuable resource for professionals in research, chemical sciences, and drug development.
Molecular and Physical Properties
Tetradecanamide is a saturated long-chain fatty acid amide.[2] Its structure consists of a 14-carbon alkyl chain attached to an amide functional group.[1] This amphiphilic nature, possessing both a long hydrophobic hydrocarbon tail and a hydrophilic amide head, contributes significantly to its physical and biological characteristics.[2] It is known to exhibit antimicrobial and cytotoxic effects.[1]
Quantitative Physical Data
The key physical properties of tetradecanamide are summarized in the table below for easy reference and comparison.
| Property | Value | Unit | References |
| Molecular Weight | 227.39 | g/mol | [2][3] |
| Melting Point | 104 - 107 | °C | [2][4] |
| Boiling Point | 364.2 | °C at 760 mmHg | [5] |
| Density | 0.873 - 0.9035 | g/cm³ | [2][5] |
| Appearance | White crystalline solid | - | [1][2] |
| Solubility | Sparingly soluble in water; Soluble in nonpolar solvents like chloroform and hexane. | - | [1] |
| Odor | No information available | - | [4] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of tetradecanamide are crucial for reproducible research. The following sections describe standard experimental protocols.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity.[6] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.[6]
Methodology:
-
Sample Preparation: A small amount of dry, powdered tetradecanamide is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[6]
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure accurate determination.[6]
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[6]
Determination of Solubility
The solubility of a compound in various solvents provides insights into its polarity and potential applications in different formulations.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, acetone, chloroform, hexane).
-
Sample Preparation: A precisely weighed amount of tetradecanamide (e.g., 10 mg) is placed into a series of test tubes.
-
Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.
-
Mixing: The test tubes are vigorously agitated (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) at a controlled temperature.
-
Observation: The samples are visually inspected for the dissolution of the solid. If the solid dissolves completely, it is deemed soluble. If it remains undissolved or only partially dissolves, it is classified as sparingly soluble or insoluble.
-
Quantitative Analysis (Optional): For a more precise determination of solubility, a saturated solution can be prepared, filtered, and the concentration of the dissolved tetradecanamide in the filtrate can be determined using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Logical Workflow for Physical Characterization
The following diagram illustrates a logical workflow for the physical characterization of an organic compound such as tetradecanamide.
Chemical Reactions and Stability
Conclusion
This technical guide provides a detailed summary of the key physical properties of tetradecanamide, along with standardized protocols for their determination. The presented data and methodologies are essential for researchers, scientists, and professionals in drug development for the accurate characterization and utilization of this compound in their respective fields. The logical workflow for physical characterization offers a systematic approach to ensure comprehensive data collection.
References
Navigating the Solubility Landscape of Myristic Amide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Myristic amide, also known as tetradecanamide, is a fatty acid amide with a 14-carbon aliphatic chain. Its solubility characteristics are crucial for a range of applications, from reaction chemistry and purification to formulation development in the pharmaceutical and cosmetic industries. This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, outlines experimental protocols for solubility determination, and presents logical frameworks for understanding its behavior.
Core Concepts in this compound Solubility
This compound's structure, characterized by a long, nonpolar hydrocarbon tail and a polar amide headgroup, dictates its solubility based on the principle of "like dissolves like." This means it will exhibit greater solubility in solvents with similar polarity. The long alkyl chain makes the molecule predominantly nonpolar.
Quantitative and Qualitative Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. However, qualitative descriptions and information derived from synthesis and purification processes provide valuable insights. The following table summarizes the available quantitative and qualitative solubility information for this compound.
| Solvent Class | Solvent | Solubility | Temperature (°C) | Source |
| Nitriles | Acetonitrile | 0.2 g / 100 g solution | 10 | [1] |
| 0.6 g / 100 g solution | 30 | [1] | ||
| Chlorinated Solvents | Chloroform | Soluble | Not Specified | [2] |
| Aromatic Hydrocarbons | Toluene | Used as a solvent in synthesis | Reaction Temperature | [3] |
| Benzene | Used as a solvent in synthesis | Reaction Temperature | [3] | |
| Alkanes | Hexane | Soluble | Not Specified | [2] |
| Alcohols | Ethanol | Used for recrystallization (implies solubility at elevated temperatures) | Not Specified | [2] |
| Ketones | Acetone | Used for recrystallization (implies solubility at elevated temperatures) | Not Specified | [2] |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Mentioned as a solvent for cell-based assays | Not Specified | [2] |
Experimental Protocols for Solubility Determination
A precise experimental protocol for determining the quantitative solubility of this compound in a specific organic solvent would typically involve the following steps. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.
Workflow for Quantitative Solubility Determination
Caption: Workflow for determining the quantitative solubility of this compound.
Logical Relationships in Solubility
The solubility of this compound is fundamentally governed by the interplay of its molecular structure and the properties of the solvent. The following diagram illustrates the expected solubility trends based on solvent polarity.
Caption: Relationship between this compound structure and solvent polarity.
Conclusion
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Myristic Amide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristic amide, or tetradecanamide, is a fatty acid amide with significant roles in biological systems and as a synthetic precursor. It is structurally related to N-myristoylated proteins, which are crucial in cellular signaling pathways. This document provides detailed protocols for the laboratory synthesis of this compound, a summary of quantitative data for different synthetic routes, and an overview of its relevance in the context of N-myristoylation, particularly in Src kinase signaling.
Introduction
This compound is the amide derivative of myristic acid, a common 14-carbon saturated fatty acid. In biological contexts, the myristoyl group is covalently attached to the N-terminal glycine of a variety of proteins in a process called N-myristoylation. This lipid modification is critical for membrane targeting and the function of numerous proteins involved in signal transduction, including the Src family of tyrosine kinases.[1][2] Dysregulation of N-myristoylation has been implicated in various diseases, including cancer, making the study of myristoylated proteins and related compounds like this compound a key area of research.
The laboratory synthesis of this compound can be achieved through several methods, each with distinct advantages regarding yield, purity, and reaction conditions. This application note details the most common and effective protocols for its preparation.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₄H₂₉NO |
| Molecular Weight | 227.39 g/mol |
| Appearance | White solid |
| Melting Point | 102-104 °C |
| Solubility | Insoluble in water, soluble in hot ethanol and other organic solvents. |
Synthesis Protocols
Several synthetic strategies can be employed for the preparation of this compound. The most common methods involve the reaction of a myristic acid derivative with an amine source. Below are detailed protocols for selected methods.
Method 1: Ammonolysis of Myristoyl Chloride
This is a widely used and efficient method for the synthesis of primary amides. The high reactivity of the acyl chloride with ammonia typically leads to good yields.
Reaction:
Materials:
-
Myristoyl chloride
-
Concentrated aqueous ammonia (28-30%)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Ethanol (for recrystallization)
-
Anhydrous sodium sulfate
-
Deionized water
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve myristoyl chloride in dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
While stirring vigorously, slowly add an excess of cold, concentrated aqueous ammonia to the solution. A white precipitate will form immediately.
-
Continue stirring the mixture in the ice bath for 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
Purification (Recrystallization):
-
Dissolve the crude this compound in a minimum amount of hot ethanol.[3]
-
Allow the solution to cool slowly to room temperature to induce crystallization.[4][5]
-
Further cool the mixture in an ice bath to maximize crystal formation.[6]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain pure this compound.
Method 2: Direct Amidation of Myristic Acid with Urea
This method provides a greener alternative, avoiding the use of harsh reagents like thionyl chloride to prepare the acyl chloride. Microwave irradiation can be used to accelerate the reaction.
Reaction:
Materials:
-
Myristic acid
-
Urea
-
Catalyst (e.g., boric acid or a Lewis acid, optional)
-
Microwave reactor or conventional heating setup with a condenser
-
Ethanol (for recrystallization)
Procedure:
-
Grind myristic acid and urea together in a mortar and pestle.
-
If using a catalyst, add it to the mixture.
-
Place the solid mixture in a microwave-safe reaction vessel.
-
Heat the mixture using microwave irradiation (e.g., 150-180°C for 10-30 minutes) or conventional heating.[7][8]
-
After cooling, dissolve the crude product in a suitable organic solvent.
-
Wash with water to remove any unreacted urea and catalyst.
-
Dry the organic layer and evaporate the solvent.
-
Purify the crude product by recrystallization from ethanol as described in Method 1.
Method 3: Enzymatic Synthesis
Lipases can be used to catalyze the amidation of myristic acid, offering a mild and highly selective synthetic route.
Reaction:
Materials:
-
Myristic acid
-
Ammonia source (e.g., ammonium carbamate or urea)
-
Immobilized lipase (e.g., Novozym 435)
-
Organic solvent (e.g., tert-butanol)
-
Molecular sieves (to remove water)
-
Shaking incubator or stirred reactor
Procedure:
-
In a reaction vessel, dissolve myristic acid in the organic solvent.
-
Add the ammonia source and immobilized lipase.
-
Add molecular sieves to the mixture to drive the equilibrium towards product formation.
-
Incubate the reaction at a suitable temperature (e.g., 40-60°C) with constant shaking or stirring for 24-48 hours.[9]
-
After the reaction, filter off the immobilized enzyme for reuse.
-
Evaporate the solvent and purify the product by recrystallization.
Data Presentation
The following table summarizes quantitative data from various synthesis methods for this compound and its close analogs.
| Synthesis Method | Starting Materials | Product | Yield (%) | Purity (%) | Reference |
| Ammonolysis of Acyl Chloride | Myristoyl chloride, N,N-dimethyl-1,3-propanediamine | N-(3-(dimethylamino)propyl)myristamide | 77.4 | >99 | [10] |
| Direct Amidation with Urea (Microwave) | Erucic acid, Urea | Erucamide | 92 | - | [7] |
| Enzymatic Synthesis | Palm olein, Urea | Fatty amides | 96 | - | [9] |
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:
-
Melting Point: A sharp melting point range close to the literature value (102-104 °C) indicates high purity.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amide functional group, including N-H stretching (around 3350 and 3180 cm⁻¹) and C=O stretching (around 1640 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals include a triplet for the terminal methyl group (~0.88 ppm), a broad multiplet for the methylene chain (~1.25 ppm), a triplet for the methylene group alpha to the carbonyl (~2.20 ppm), and broad signals for the amide protons (~5.5-6.5 ppm).[11][12]
-
¹³C NMR: The spectrum will show a characteristic peak for the carbonyl carbon around 175 ppm, along with a series of signals for the carbons of the alkyl chain.[13][14]
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (227.39 g/mol ).
Signaling Pathway and Experimental Workflow Diagrams
N-Myristoylation of Src Family Kinases
N-myristoylation is a crucial lipid modification for the proper localization and function of many signaling proteins, including the Src family of non-receptor tyrosine kinases.[1] The myristoyl group, attached to the N-terminal glycine, acts as a hydrophobic anchor that facilitates membrane association.[2] This membrane localization is essential for Src to interact with its upstream activators and downstream targets, thereby regulating cellular processes like proliferation, differentiation, and migration.[15] Inhibition of N-myristoyltransferase (NMT), the enzyme responsible for this modification, can disrupt Src signaling and is being explored as a therapeutic strategy in cancer.[15]
References
- 1. Myristoylation of Src kinase mediates Src-induced and high-fat diet–accelerated prostate tumor progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic synthesis of fatty amides from palm olein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN101100432B - Method for synthesizing benzyldimethyl[3-(myristamide)propyl]ammonium chloride - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for N-myristoyltransferase (NMT) Assays Using Peptide Amide Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-myristoylation is a crucial lipid modification where N-myristoyltransferase (NMT) catalyzes the attachment of a myristoyl group from myristoyl-coenzyme A (myristoyl-CoA) to the N-terminal glycine residue of a substrate protein.[1] This modification is vital for protein localization, signal transduction, and protein-protein interactions.[1] Dysregulation of NMT activity has been implicated in various diseases, including cancer, and fungal and viral infections, making NMT a promising therapeutic target.[1][2]
These application notes provide detailed protocols for in vitro NMT assays using synthetic peptide amides as substrates. These assays are fundamental for studying NMT kinetics, substrate specificity, and for high-throughput screening of potential NMT inhibitors.
Principle of NMT Assays
The core principle of in vitro NMT assays is to measure the enzymatic transfer of a myristoyl group from myristoyl-CoA to a specific peptide substrate with an N-terminal glycine. The peptide substrates are often synthesized with a C-terminal amide to enhance stability and better mimic the natural protein structure. The activity of NMT is quantified by detecting either the depletion of a substrate or the formation of the myristoylated peptide amide product. Various detection methods, including fluorescence, radioactivity, and enzyme-linked immunosorbent assay (ELISA), can be employed.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NMT catalytic cycle and a general workflow for an NMT inhibitor screening assay.
Data Presentation: Kinetic Parameters of Human NMTs
The following table summarizes the Michaelis-Menten constants (Km) for human NMT1 and NMT2 with a commonly used peptide substrate and myristoyl-CoA. This data is essential for designing kinetic experiments and for understanding the enzyme's affinity for its substrates.
| Enzyme | Substrate | Km (µM) |
| Human NMT1 | Hs pp60src (2-9) peptide | 2.76 ± 0.21 |
| Myristoyl-CoA | 8.24 ± 0.62 | |
| Human NMT2 | Hs pp60src (2-9) peptide | 2.77 ± 0.14 |
| Myristoyl-CoA | 7.24 ± 0.79 |
Data derived from a fluorescence-based assay.
Experimental Protocols
Protocol 1: Fluorescence-Based NMT Assay
This assay measures the production of Coenzyme A (CoA), a product of the NMT reaction, using a thiol-reactive fluorescent probe such as 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM).[1]
Materials and Reagents:
-
Recombinant human NMT1 or NMT2
-
Peptide substrate with an N-terminal glycine (e.g., H-Gly-Asn-Ala-Ala-Ser-Ala-Arg-Arg-NH2)
-
Myristoyl-CoA
-
CPM dye
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM EGTA, 0.5 mM DTT
-
Test compounds (potential inhibitors) dissolved in DMSO
-
384-well black microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the peptide substrate in the assay buffer.
-
Prepare a stock solution of Myristoyl-CoA in the assay buffer.
-
Prepare a stock solution of CPM in DMSO.
-
Dilute the NMT enzyme to the desired concentration in the assay buffer.
-
-
Assay Protocol:
-
To each well of a 384-well plate, add 1 µL of the test compound or DMSO (for control).
-
Add 20 µL of the NMT enzyme solution to each well and mix.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of a substrate mix containing the peptide substrate and Myristoyl-CoA.
-
Immediately after adding the substrate mix, add 10 µL of the CPM solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 390 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the control wells.
-
Determine the IC50 values for active compounds by fitting the dose-response data to a suitable model.
-
Protocol 2: Radioisotope-Based NMT Assay
This classic method measures the incorporation of a radiolabeled myristoyl group from [³H]myristoyl-CoA into the peptide substrate.
Materials and Reagents:
-
Recombinant human NMT1 or NMT2
-
Peptide substrate with an N-terminal glycine
-
[³H]myristoyl-CoA
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM EGTA, 0.5 mM DTT
-
Stop Solution: 10% Trichloroacetic acid (TCA)
-
Scintillation cocktail
-
Glass fiber filters
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, NMT enzyme, and peptide substrate.
-
Add the test compound or DMSO.
-
Initiate the reaction by adding [³H]myristoyl-CoA.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 30-60 minutes.
-
-
Reaction Termination and Product Separation:
-
Stop the reaction by adding an equal volume of cold 10% TCA.
-
Incubate on ice for 10 minutes to precipitate the myristoylated peptide.
-
Spot the reaction mixture onto a glass fiber filter.
-
Wash the filter multiple times with cold 5% TCA to remove unincorporated [³H]myristoyl-CoA.
-
-
Detection:
-
Dry the filter and place it in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of incorporated radioactivity and calculate the enzyme activity.
-
Calculate the percent inhibition for test compounds and determine IC50 values.
-
Protocol 3: ELISA-Based NMT Assay
This modern, non-radioactive method utilizes a modified myristoyl-CoA analog with a tag (e.g., biotin or an azide group) for detection.
Materials and Reagents:
-
Recombinant human NMT1 or NMT2
-
Biotinylated peptide substrate with an N-terminal glycine
-
Azido-myristoyl-CoA
-
Streptavidin-coated microplate
-
Detection reagent (e.g., HRP-conjugated antibody against the azide tag)
-
Substrate for HRP (e.g., TMB)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Stop Solution (e.g., 1 M H₂SO₄)
Procedure:
-
Enzymatic Reaction:
-
Perform the NMT reaction in a microcentrifuge tube by incubating the NMT enzyme, biotinylated peptide substrate, and azido-myristoyl-CoA. Include test compounds as needed.
-
Incubate at 30°C for 60 minutes.
-
-
Capture and Detection:
-
Transfer the reaction mixture to a streptavidin-coated microplate and incubate to capture the biotinylated peptide (both myristoylated and unmyristoylated).
-
Wash the plate to remove unbound reagents.
-
Add the HRP-conjugated detection antibody that specifically binds to the incorporated azido-myristoyl group.
-
Wash the plate to remove the unbound antibody.
-
Add the HRP substrate and incubate until a color change is observed.
-
-
Measurement and Analysis:
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
The absorbance is proportional to the amount of myristoylated peptide. Calculate percent inhibition and IC50 values for test compounds.
-
Conclusion
The choice of NMT assay depends on the specific research needs, available equipment, and desired throughput. The fluorescence-based assay is well-suited for high-throughput screening of inhibitors due to its simplicity and sensitivity. The radioisotope-based assay, while highly sensitive and direct, requires specialized handling and disposal of radioactive materials. The ELISA-based method offers a non-radioactive alternative with high specificity. By utilizing these detailed protocols, researchers can effectively measure NMT activity and screen for novel therapeutic agents targeting this important enzyme.
References
Application of Myristic Amide in Antifungal Research: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Myristic amide and its derivatives have emerged as a promising class of compounds in the ongoing search for novel antifungal agents. Their primary mechanism of action involves the inhibition of N-myristoyltransferase (NMT), an essential enzyme in many pathogenic fungi. This document provides detailed application notes, experimental protocols, and supporting data to guide researchers in the exploration and utilization of myristic amides for antifungal drug discovery.
Introduction to this compound and its Antifungal Potential
Myristic acid, a 14-carbon saturated fatty acid, can be chemically modified to form various derivatives, including myristic amides. These compounds have garnered significant interest due to their ability to selectively target fungal NMT. N-myristoylation, the covalent attachment of myristate to the N-terminal glycine of a protein, is a critical post-translational modification that governs the function and subcellular localization of numerous proteins involved in vital cellular processes, including signal transduction and virulence.[1] By inhibiting NMT, myristic amides disrupt these essential pathways, leading to fungal cell death or growth inhibition. This targeted approach offers the potential for high efficacy and selectivity, making myristic amides attractive candidates for further development.
Data Presentation: Antifungal Activity of this compound Derivatives
The following tables summarize the quantitative antifungal activity of various this compound and related derivatives against pathogenic fungi. These data highlight the potential of these compounds as antifungal leads.
Table 1: Minimum Inhibitory Concentration (MIC) of Myristoylated Peptides against Candida spp.
| Compound | C. albicans MIC90 (µg/mL) | C. tropicalis MIC90 (µg/mL) | C. auris MIC90 (µg/mL) |
| Pep-A (non-myristoylated) | >128 | >128 | >128 |
| Myr-A (Myristoylated) | 64 | 64 | >128 |
| Pep-B (non-myristoylated) | >128 | >128 | >128 |
| Myr-B (Myristoylated) | 32 | 32 | 64 |
| Pep-C (non-myristoylated) | >128 | >128 | >128 |
| Myr-C (Myristoylated) | 64 | 64 | 64 |
Data extracted from a study on myristoylated peptides, demonstrating the enhanced antifungal activity upon myristoylation.[2]
Table 2: In Vitro Activity of Myristic Acid Amide Derivatives against Fungal Pathogens
| Compound ID | Fungal Strain | MIC50 (µg/mL) |
| 3k | Candida albicans | 10.77 |
| 3r | Candida albicans | 11.89 |
| 3t | Candida albicans | 12.95 |
| 3u | Candida albicans | 10.62 |
| 3m | Aspergillus niger | 14.68 |
| 3r | Aspergillus niger | 15.42 |
| 3u | Aspergillus niger | 13.25 |
| Fluconazole (Standard) | Candida albicans | 17.76 |
This table showcases the promising antifungal activity of synthesized myristic acid amide derivatives compared to the standard antifungal drug, fluconazole.[3]
Table 3: NMT Inhibition and Antifungal Activity of Peptidomimetic this compound Analogs
| Compound ID | C. albicans NMT IC50 (µM) | C. albicans EC50 (µM) |
| SC-59383 | 1.45 ± 0.08 | 51 ± 17 |
| SC-58272 | 0.056 ± 0.01 | >200 (no growth inhibition) |
| SC-59840 (enantiomer) | >1000 | >200 (no growth inhibition) |
This table illustrates the correlation between the in vitro inhibition of C. albicans NMT and the in vivo antifungal activity for peptidomimetic inhibitors.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments in the evaluation of this compound's antifungal properties.
Protocol 1: Synthesis of this compound Derivatives
A general protocol for the synthesis of this compound derivatives involves a two-step process.
Step 1: Synthesis of Myristoyl Chloride
-
In a round-bottom flask, dissolve myristic acid in a suitable solvent such as toluene.
-
Slowly add thionyl chloride (SOCl₂) to the solution (typically a 2:1 molar ratio of SOCl₂ to myristic acid).
-
Heat the reaction mixture at a controlled temperature (e.g., 45°C) and stir for a specified time (e.g., 2-4 hours) until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain myristoyl chloride.
Step 2: Coupling of Myristoyl Chloride with an Amine
-
Dissolve the desired amine in a suitable solvent (e.g., toluene) in a separate flask.
-
Add a base, such as diisopropylethylamine (DIPEA), to the amine solution.
-
Slowly add the myristoyl chloride solution dropwise to the amine solution while stirring.
-
Continue stirring the reaction mixture at room temperature for an extended period (e.g., 12 hours).
-
Monitor the reaction progress using TLC.
-
Upon completion, neutralize the reaction mixture and perform an appropriate workup, which may include extraction with an organic solvent and washing with brine.
-
Purify the resulting this compound derivative using column chromatography.
-
Characterize the final product using techniques such as FTIR, NMR, and mass spectrometry.[3]
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
Fungal isolates (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Positive control antifungal (e.g., fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Drug Dilution:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well plate. The final concentration range should be sufficient to determine the MIC.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound.
-
Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
-
Protocol 3: In Vitro N-Myristoyltransferase (NMT) Inhibition Assay (Fluorescence-Based)
This assay measures the activity of NMT by detecting the production of Coenzyme A (CoA), a product of the myristoylation reaction.
Materials:
-
Recombinant fungal NMT (e.g., from C. albicans)
-
Myristoyl-CoA (substrate)
-
Peptide substrate with an N-terminal glycine (e.g., a peptide derived from the N-terminus of ADP-ribosylation factor)
-
This compound inhibitor
-
Assay buffer (e.g., 20 mM potassium phosphate, pH 7.9-8.0, 0.5 mM EDTA, 0.1% (v/v) Triton X-100)
-
7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), a fluorescent probe that reacts with the free thiol group of CoA.[5][6]
-
Quenching solution (e.g., a solution that stops the enzymatic reaction and stabilizes the fluorescent signal)
-
Black 96-well microplates
-
Fluorometer
Procedure:
-
Assay Setup:
-
In a black 96-well plate, add the assay buffer.
-
Add varying concentrations of the this compound inhibitor.
-
Add the recombinant NMT enzyme.
-
Initiate the reaction by adding a mixture of myristoyl-CoA and the peptide substrate. Final concentrations for substrates can be optimized, for example, 4 µM for the peptide and 4 µM for myristoyl-CoA.[5]
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specific time (e.g., 30 minutes).[5]
-
-
Quenching and Fluorescence Detection:
-
Stop the reaction by adding the quenching solution.
-
Add the CPM fluorescent probe.
-
Measure the fluorescence intensity at an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 470 nm.[3]
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the amount of CoA produced and therefore reflects the NMT activity.
-
Calculate the percentage of inhibition for each concentration of the this compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of NMT activity.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts in this compound antifungal research.
References
- 1. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-myristoylation of Arf proteins in Candida albicans: an in vivo assay for evaluating antifungal inhibitors of myristoyl-CoA: protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of Myristic Amide in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myristoylation is a critical lipid modification process where the 14-carbon saturated fatty acid, myristic acid, is attached to the N-terminal glycine of a target protein. This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and is essential for the proper localization and function of numerous proteins involved in key cellular processes, including signal transduction.[1][2] Aberrant myristoylation has been implicated in various diseases, including cancer and infectious diseases, making NMT a promising therapeutic target.[3][4]
Myristic amides and their derivatives are compounds designed to modulate protein myristoylation, primarily by inhibiting NMT. By doing so, they can disrupt the signaling pathways that are dependent on myristoylated proteins, leading to downstream effects such as cell cycle arrest, induction of apoptosis, and inhibition of cancer cell proliferation and metastasis.[5][6]
These application notes provide a comprehensive overview of the experimental use of myristic amide derivatives in cell culture, with a focus on NMT inhibitors. Detailed protocols for key assays, quantitative data on the effects of specific compounds, and visualizations of the affected signaling pathways are presented to guide researchers in their studies.
Key Applications in Cell Culture
The experimental use of this compound derivatives in cell culture primarily revolves around the inhibition of N-myristoyltransferase (NMT) to study its downstream consequences. Key applications include:
-
Cancer Biology:
-
Investigating the role of protein myristoylation in cancer cell proliferation, survival, and metastasis.[2][7]
-
Evaluating the efficacy of NMT inhibitors as potential anti-cancer agents.[4][8]
-
Studying the impact of NMT inhibition on oncogenic signaling pathways, such as those mediated by Src family kinases.[2][6]
-
-
Drug Discovery and Development:
-
Cellular Biology:
Quantitative Data on this compound Derivatives (NMT Inhibitors)
The following tables summarize the inhibitory concentrations of various this compound derivatives and NMT inhibitors in different assays and cell lines.
Table 1: In Vitro N-Myristoyltransferase (NMT) Enzyme Inhibition
| Compound | Target | IC50 (nM) | Source |
| Doxy-Myr | Not specified | Not specified | |
| DDD85646 (IMP-366) | Human NMT1 | 17 | [9] |
| Human NMT2 | 22 | [9] | |
| Trypanosoma brucei NMT | 2 | [1] | |
| IMP-1088 | Human NMT1 | <1 | [10][13] |
| Human NMT2 | <1 | [10][13] | |
| PCLX-001 | Human NMT1 | 5 | [14] |
| Human NMT2 | 8 | [14] |
Table 2: Cellular Activity of NMT Inhibitors in 2D Cell Culture
| Compound | Cell Line | Assay | IC50 / EC50 | Source |
| Doxycycline | Multiple Cancer Cell Lines | MTT Assay (48h) | 0.91 - 34.54 µM | [15] |
| DDD85646 (Inhibitor 1) | HeLa | MTS Assay (prolonged) | ~0.2 µM (EC50) | [5] |
| MDA-MB-231 | MTS Assay (prolonged) | - | [5] | |
| HCT-116 | MTS Assay (prolonged) | - | [5] | |
| MCF-7 | MTS Assay (prolonged) | - | [5] | |
| IMP-1088 | HeLa (Rhinovirus-infected) | CPE Assay | 17 nM (IC50) | [11] |
| HepG2 | Cytotoxicity (48h) | >20 µM | [16] | |
| PCLX-001 | Hematologic Cancer Cell Lines | Viability Screens | Highly sensitive | [7] |
Table 3: Cellular Activity of Doxy-Myr in 3D Mammosphere Culture
| Compound | Cell Line | Assay | IC50 (µM) | Source |
| Doxy-Myr | MCF7 | 3D Mammosphere Formation | 3.46 | [17] |
| Doxycycline | MCF7 | 3D Mammosphere Formation | 18.1 | [17] |
Experimental Protocols
Preparation of this compound Derivatives for Cell Culture
Note: The solubility of specific this compound derivatives may vary. It is crucial to consult the manufacturer's instructions or perform solubility tests. For many non-polar compounds, DMSO is a common solvent.
Materials:
-
This compound derivative (e.g., Doxy-Myr, DDD85646, IMP-1088)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of the this compound derivative in DMSO. For example, a 10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C or as recommended by the manufacturer.
-
On the day of the experiment, thaw the stock solution at room temperature.
-
Prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound derivatives on cell viability.
Materials:
-
Cells of interest (e.g., MCF7, MDA-MB-231)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound derivative working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of the this compound derivative or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[2][3]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Incubate the plate on a shaker for 15 minutes to ensure complete dissolution.[18]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Analysis of Protein Expression by Western Blotting
This protocol allows for the investigation of changes in protein expression and post-translational modifications following treatment with this compound derivatives.
Materials:
-
Cells of interest cultured in appropriate plates or flasks
-
This compound derivative working solutions
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Src (Tyr416), anti-c-Src, anti-BiP, anti-CHOP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with the this compound derivative for the desired time points.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies overnight at 4°C.[12]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry analysis can be performed to quantify changes in protein expression relative to a loading control (e.g., β-actin).
3D Mammosphere Formation Assay
This assay is used to assess the self-renewal capacity of cancer stem-like cells and is particularly relevant for compounds like Doxy-Myr that target this cell population.[17]
Materials:
-
Breast cancer cell lines (e.g., MCF7, MDA-MB-231)
-
Ultra-low attachment plates
-
Mammosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
This compound derivative working solutions
-
Trypsin-EDTA
-
Cell strainer
Procedure:
-
Culture breast cancer cells to 70-80% confluency.
-
Harvest cells and prepare a single-cell suspension.[19]
-
Seed cells at a low density (e.g., 500-1000 cells/mL) in ultra-low attachment plates with mammosphere culture medium containing the this compound derivative or vehicle control.[20]
-
Incubate the plates for 5-10 days to allow for mammosphere formation.[19]
-
Count the number of mammospheres (typically >50 µm in diameter) in each well using a microscope.
-
The mammosphere formation efficiency (MFE) can be calculated as (Number of mammospheres / Number of cells seeded) x 100%.
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by NMT Inhibition
dot
Caption: Signaling pathways affected by NMT inhibition.
Experimental Workflow for Assessing NMT Inhibitors
dot
Caption: General experimental workflow for NMT inhibitor evaluation.
Logical Relationship of NMT Inhibition Leading to Apoptosis
dot
Caption: NMT inhibition leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Inhibition of protein N-myristoylation blocks Plasmodium falciparum intraerythrocytic development, egress and invasion | PLOS Biology [journals.plos.org]
- 9. DDD85646 (IMP-366) | NMT1/NMT2 inhibitor | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. IMP-1088 | N-myristoyltransferase inhibitor | Probechem Biochemicals [probechem.com]
- 14. ascopubs.org [ascopubs.org]
- 15. Zelenirstat Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of potent and selective N-myristoyltransferase inhibitors of Plasmodium vivax liver stage hypnozoites and schizonts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. paper2audio.com [paper2audio.com]
- 19. Endoplasmic reticulum stress disrupts signaling via altered processing of transmembrane receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Myristoyl Amide Derivative of Doxycycline Potently Targets Cancer Stem Cells (CSCs) and Prevents Spontaneous Metastasis, Without Retaining Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Myristic Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristic amide, also known as tetradecanamide, is the amide derivative of myristic acid, a 14-carbon saturated fatty acid. In biological systems, myristic acid is a key substrate for N-myristoylation, a crucial lipid modification of proteins. This process, catalyzed by N-myristoyltransferase (NMT), involves the covalent attachment of a myristoyl group to the N-terminal glycine of a wide range of proteins. Myristoylation plays a pivotal role in various cellular processes, including signal transduction, protein targeting to membranes, and regulation of protein-protein interactions. Given its involvement in critical signaling pathways, the accurate quantification of this compound and its precursor, myristic acid, is essential for understanding their physiological and pathological roles and for the development of therapeutics targeting these pathways.
This document provides detailed application notes and protocols for the quantification of this compound using state-of-the-art analytical techniques.
Analytical Techniques for this compound Quantification
The quantification of this compound in biological matrices presents analytical challenges due to its low endogenous concentrations and the complexity of the biological samples. The most common and reliable methods for the quantification of this compound are based on chromatography coupled with mass spectrometry.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of small molecules in complex matrices. It offers high sensitivity, selectivity, and specificity. This compound can be analyzed directly, and the use of stable isotope-labeled internal standards allows for accurate and precise quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also widely used for the analysis of fatty acids and their derivatives. However, it typically requires a derivatization step to convert the non-volatile this compound into a more volatile compound, such as a fatty acid methyl ester (FAME), prior to analysis.
Experimental Workflows and Signaling Pathways
General Experimental Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantification of this compound from biological samples.
N-Myristoylation Signaling Pathway
Myristic acid is the precursor for N-myristoylation, a key post-translational modification that regulates the function of many signaling proteins, such as the Src family of tyrosine kinases. The diagram below illustrates the role of myristoylation in the activation of a generic signaling protein.
Quantitative Data Summary
The following tables summarize the quantitative performance of LC-MS/MS and GC-MS methods for the analysis of this compound and related fatty acids.
Table 1: LC-MS/MS Method Performance
| Parameter | This compound in Human Biofluids[1][2] | Other Fatty Acid Amides |
| Linearity (r²) | > 0.99 | > 0.98[3] |
| Limit of Detection (LOD) | 0.3 - 3 ng/mL | 2 nM[3] |
| Limit of Quantification (LOQ) | Not specified | 2 nM[3] |
| Precision (%RSD) | Not specified | < 15% |
| Accuracy (% Recovery) | 80 - 120% | 92% - 120%[4] |
Table 2: GC-MS Method Performance (as Fatty Acid Methyl Esters)
| Parameter | Fatty Acids in Human Plasma[5][6] | Fatty Acids in Bee Products[7] |
| Linearity (r²) | > 0.99 | > 0.9998 |
| Limit of Detection (LOD) | 0.18 - 38.3 fmol (on column) | 0.21 - 0.54 µg/mL |
| Limit of Quantification (LOQ) | 1.2 - 375.3 pmol/mL | 0.64 - 1.63 µg/mL |
| Precision (%RSD) | Intra-day: 0.9 - 15.7% Inter-day: 2.5 - 19.9% | < 2% |
| Accuracy (% Recovery) | 83.6 - 109.6% | 98 - 102% |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from the methodology for the analysis of primary fatty acid amides in human biofluids.[1][2]
1. Materials and Reagents
-
This compound standard
-
This compound-d3 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA)
-
Human plasma (collected in EDTA tubes)
2. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of the internal standard solution (e.g., 1 µg/mL this compound-d3 in MeOH).
-
Add 300 µL of ice-cold ACN to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% FA).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: High-performance liquid chromatography system
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 50% B
-
1-8 min: 50-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-50% B
-
10.1-15 min: 50% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized)
-
This compound-d3: Precursor ion > Product ion (specific m/z values to be optimized)
-
4. Data Analysis
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (this compound / internal standard).
-
Generate a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Protocol 2: Quantification of this compound in Biological Samples by GC-MS
This protocol is a general procedure for the analysis of fatty acids by GC-MS and requires derivatization of this compound to its corresponding fatty acid methyl ester (FAME).
1. Materials and Reagents
-
This compound standard
-
Internal standard (e.g., Heptadecanoic acid)
-
Methanol with 14% Boron Trifluoride (BF3/MeOH)
-
Hexane, GC grade
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
2. Sample Preparation and Derivatization
-
To a known amount of sample (e.g., lipid extract from tissue), add the internal standard.
-
Add 2 mL of 14% BF3/MeOH.
-
Heat the mixture at 100°C for 30 minutes in a sealed tube.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new tube.
-
Dry the hexane extract over anhydrous Na2SO4.
-
Transfer the dried extract to an autosampler vial for GC-MS analysis.
3. GC-MS Conditions
-
GC System: Gas chromatograph
-
Column: Capillary column suitable for FAME analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injection Mode: Splitless
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min
-
Ramp to 240°C at 25°C/min
-
Hold at 240°C for 13.3 min[8]
-
-
MS System: Mass spectrometer
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) or full scan
4. Data Analysis
-
Identify the FAME of myristic acid and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas.
-
Calculate the peak area ratio (myristic acid FAME / internal standard FAME).
-
Generate a calibration curve and quantify the amount of myristic acid in the original sample.
Disclaimer: These protocols provide a general guideline. Specific parameters such as MRM transitions, GC oven programs, and sample preparation steps may need to be optimized for specific instruments and sample types.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products | MDPI [mdpi.com]
- 8. Simultaneous determination of 22 fatty acids in total parenteral nutrition (TPN) components by gas chromatography-mass spectrometry (GC-MS) - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00407D [pubs.rsc.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Myristic Amide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myristic amide, also known as tetradecanamide, is a saturated fatty acid amide. Fatty acid amides are a class of lipid molecules with diverse biological activities and industrial applications. Accurate and robust analytical methods are crucial for their quantification in various matrices, from biological samples to industrial products. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of this compound. This document provides detailed protocols and application notes for the analysis of this compound using reversed-phase HPLC.
Principle of the Method
Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C8 or C18) is used with a polar mobile phase. This compound, being a long-chain fatty acid amide, is a relatively nonpolar molecule and is well-retained on reversed-phase columns. Elution is typically achieved using a gradient of an organic solvent (such as acetonitrile or methanol) and water. Detection can be performed using UV spectrophotometry at low wavelengths, an Evaporative Light Scattering Detector (ELSD), or mass spectrometry (MS) for higher sensitivity and specificity.
Data Presentation: Summary of HPLC Methods
The following table summarizes various chromatographic conditions reported for the analysis of fatty acid amides, including this compound.
| Parameter | Method 1 | Method 2 | Method 3 (Patent) |
| Chromatography | Reversed-Phase HPLC | Reversed-Phase HPLC[1] | Reversed-Phase HPLC[2] |
| Column | Waters XTerra RP18, 5 µm, 150 x 3.9 mm | C-18 ODS 2 | ZORBAX Eclipse XDB-C18 |
| Mobile Phase A | Deionized Water | Water | Water with 0.1-5% v/v organic acid (formic, acetic, or trifluoroacetic acid) |
| Mobile Phase B | Methanol | Acetonitrile[1] | Methanol, Acetonitrile, or THF |
| Gradient | 90% B to 100% B over 20 min, hold at 100% B for 5 min | Isocratic 90:10 (Acetonitrile:Water)[1] | Isocratic with a volume ratio of water to organic solvent from 80:20 to 50:50 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[1] | 0.5 - 1.5 mL/min (preferably 1.0 mL/min) |
| Detection | Not specified, but UV at low wavelength is common for amides | UV at 213 nm[1] | UV at 200 - 260 nm (preferably 254 nm) |
| Column Temperature | Not specified | Not specified | 25 - 50 °C (preferably 35 °C) |
| Injection Volume | 10 µL | 20 µL[1] | 10 - 40 µL |
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound using a reversed-phase HPLC method with UV detection. This protocol is based on established methods for fatty acid amide analysis.[1][2]
1. Materials and Reagents
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (optional, for mobile phase modification)
-
Sample dissolution solvent (e.g., isopropanol, methanol)
2. Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a suitable organic solvent (e.g., methanol or isopropanol) in a volumetric flask.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase or the dissolution solvent to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
4. Sample Preparation
-
The sample preparation will depend on the matrix.
-
For pure or formulated products: Dissolve a known amount of the sample in a suitable solvent to achieve a concentration within the calibration range.
-
For biological matrices: A liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the this compound and remove interfering substances.
-
5. Chromatographic Conditions
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 80% B
-
2-15 min: 80% to 100% B (linear gradient)
-
15-20 min: 100% B (hold)
-
20.1-25 min: 80% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
6. Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Quantify the amount of this compound in the sample using the calibration curve.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Logical Relationship of HPLC Components
The following diagram illustrates the logical relationship between the key components of the HPLC system used for the analysis.
Caption: Logical flow of an HPLC system for this compound analysis.
References
Application Notes and Protocols for Mass Spectrometry Analysis of Myristic Amide and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristic amide, a saturated fatty acid amide, and its metabolites are involved in various physiological processes and are of increasing interest in drug development and biomedical research. Accurate and sensitive quantification of these compounds in biological matrices is crucial for understanding their roles in health and disease. This document provides detailed application notes and protocols for the analysis of this compound and its primary metabolites, myristic acid and myristoylglycine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
This compound undergoes enzymatic degradation and metabolism, leading to the formation of key bioactive molecules. The primary metabolic pathway involves the hydrolysis of this compound by fatty acid amide hydrolase (FAAH) to yield myristic acid and ammonia[1]. Myristic acid can then be conjugated with glycine by the enzyme glycine N-acyltransferase (GLYAT) to form myristoylglycine[2]. Additionally, myristic acid can be activated to myristoyl-CoA, which serves as a substrate for N-myristoyltransferase (NMT) in the N-myristoylation of proteins[3].
Caption: Metabolic pathway of this compound.
Quantitative Analysis by LC-MS/MS
The following tables summarize the mass spectrometry parameters for the quantitative analysis of this compound and its metabolites. Multiple Reaction Monitoring (MRM) is the recommended mode for achieving high sensitivity and selectivity.
Table 1: MRM Transitions and Retention Times
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Polarity |
| This compound | 228.2 | 228.2[4] | ~12.5 | Positive |
| Myristic Acid | 227.2 | 227.2 | ~10.8 | Negative |
| Myristoylglycine | 286.2 | 74.1 | ~9.5 | Positive |
Note: The product ion for this compound and Myristic Acid is the same as the precursor, indicating a Selected Ion Monitoring (SIM) approach can be used if fragmentation is not optimal. The retention times are estimates and will vary based on the specific chromatographic conditions.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Solid-Phase Extraction (SPE)
This protocol describes the extraction of this compound and its metabolites from a plasma matrix.
Materials:
-
SPE cartridges (e.g., C18, 500 mg)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Internal standards (e.g., deuterated analogs)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Plasma Precipitation: To 500 µL of plasma, add 1.5 mL of ice-cold methanol containing the internal standards. Vortex for 1 minute.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the analytes with 5 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
Protocol 2: LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 2.0 | 20 |
| 15.0 | 95 |
| 18.0 | 95 |
| 18.1 | 20 |
| 22.0 | 20 |
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative switching
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
Experimental Workflow
The overall workflow for the analysis of this compound and its metabolites is depicted in the following diagram.
Caption: Experimental workflow for this compound analysis.
Data Presentation and Interpretation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between different samples or experimental conditions. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification, as they can compensate for matrix effects and variations in extraction efficiency and instrument response[5]. Calibration curves should be constructed using a series of standards of known concentrations, and the concentration of the analytes in the samples should be determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the robust and sensitive analysis of this compound and its key metabolites by LC-MS/MS. Adherence to these methodologies will enable researchers to obtain reliable quantitative data, contributing to a deeper understanding of the biological significance of these molecules.
References
- 1. agilent.com [agilent.com]
- 2. Tetradecanamide [webbook.nist.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Myristic Amide Incorporation into Liposomes for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of hydrophobic moieties into liposomal bilayers is a key strategy for enhancing the stability, drug retention, and cellular interaction of these versatile drug delivery systems. Myristic amide, the amide derivative of the C14 saturated fatty acid, myristic acid, presents a promising candidate for modifying liposomal characteristics. The amide linkage offers increased stability against hydrolysis compared to ester-linked phospholipids, potentially leading to more robust vesicles with prolonged circulation times and controlled drug release profiles. The myristoyl chain can intercalate into the lipid bilayer, influencing membrane fluidity and permeability. This document provides detailed application notes and protocols for the incorporation of this compound into liposomes for drug delivery applications.
Principle of this compound Incorporation
This compound is an amphiphilic molecule with a hydrophobic 14-carbon tail and a polar amide headgroup. When incorporated into a liposomal formulation, the myristoyl chain integrates within the hydrophobic core of the lipid bilayer, while the amide headgroup can be positioned at the bilayer-water interface. This incorporation can modulate the physicochemical properties of the liposome in several ways:
-
Increased Bilayer Stability: The amide bond is more resistant to chemical and enzymatic hydrolysis than the ester bonds in phospholipids, which can enhance the in vivo stability of the liposomes.[1][2]
-
Modulated Membrane Fluidity: The saturated myristoyl chain can increase the packing density of the lipid bilayer, leading to decreased membrane fluidity and potentially reduced drug leakage.
-
Enhanced Cellular Interaction: The presence of the amide group at the liposome surface can alter its interaction with serum proteins and cell membranes, potentially influencing cellular uptake mechanisms.
Exemplary Physicochemical Characterization Data
The following table summarizes exemplary quantitative data for liposomes with and without this compound. This data is based on typical results for fatty acid-modified liposomes and serves as a guide for expected outcomes.[3][4]
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Control Liposomes (DSPC:Chol) | 125 ± 5 | 0.15 ± 0.03 | -15 ± 2 | 85 ± 5 |
| This compound Liposomes (DSPC:Chol:MA) | 135 ± 7 | 0.18 ± 0.04 | -20 ± 3 | 90 ± 4 |
DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; Chol: Cholesterol; MA: this compound
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from myristic acid.
Materials:
-
Myristic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia solution (aqueous)
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Round bottom flasks
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Acid Chloride Formation: In a round bottom flask, dissolve myristic acid in an excess of thionyl chloride. Reflux the mixture for 2 hours.
-
Removal of Excess Thionyl Chloride: After reflux, remove the excess thionyl chloride using a rotary evaporator.
-
Amidation: Slowly add the resulting myristoyl chloride to a stirred, ice-cold concentrated ammonia solution. A white precipitate of this compound will form.
-
Purification: Filter the precipitate and wash thoroughly with cold water. Recrystallize the crude this compound from ethanol to obtain the pure product.
-
Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as NMR and FT-IR spectroscopy.
Protocol 2: Preparation of this compound-Incorporated Liposomes by Thin-Film Hydration
This protocol details the preparation of liposomes incorporating this compound using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol (Chol)
-
This compound (MA)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Rotary evaporator
-
Water bath sonicator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC, cholesterol, and this compound in a chloroform:methanol (2:1 v/v) mixture in a round bottom flask. A typical molar ratio would be 55:40:5 (DSPC:Chol:MA).
-
Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the phase transition temperature of the lipids (for DSPC, >55°C).
-
Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Continue to evaporate for at least 1 hour after the film appears dry to ensure complete removal of residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a pre-warmed (above the lipid phase transition temperature) aqueous solution (e.g., PBS containing the drug to be encapsulated).
-
Gently rotate the flask to facilitate the hydration process and the formation of multilamellar vesicles (MLVs).
-
The final lipid concentration is typically in the range of 10-20 mg/mL.
-
-
Size Reduction (Extrusion):
-
For a more uniform size distribution, the MLV suspension is subjected to extrusion.
-
Assemble the liposome extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (e.g., 11-21 passes). This process should be performed at a temperature above the lipid phase transition temperature.
-
The resulting suspension will contain large unilamellar vesicles (LUVs) with a defined size.
-
-
Purification:
-
Remove the unencapsulated drug by methods such as size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis.
-
Protocol 3: Characterization of this compound-Incorporated Liposomes
This protocol outlines the key characterization techniques for the prepared liposomes.
1. Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the liposome suspension in PBS and measure the particle size, polydispersity index (PDI), and zeta potential using a DLS instrument.
2. Encapsulation Efficiency:
-
Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC)
-
Procedure:
-
Separate the liposomes from the unencapsulated drug using a suitable method (e.g., size exclusion chromatography).
-
Lyse the liposomes using a suitable solvent (e.g., methanol or a detergent like Triton X-100) to release the encapsulated drug.
-
Quantify the amount of encapsulated drug using a spectrophotometer or HPLC.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100
-
3. In Vitro Drug Release:
-
Method: Dialysis Method
-
Procedure:
-
Place a known amount of the drug-loaded liposome suspension in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS at 37°C) with gentle stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative drug release as a function of time.
-
Visualizations
Experimental Workflow
Caption: Workflow for the preparation and characterization of this compound-incorporated liposomes.
Cellular Uptake Pathway
Caption: General pathway for cellular uptake of functionalized liposomes via endocytosis.
Disclaimer: The application of this compound as a standalone lipid component in liposomal drug delivery systems is an emerging area of research. The protocols and data presented here are based on established principles of liposome formulation and the behavior of related fatty amides. Further experimental validation is required to fully characterize the properties and performance of this compound-incorporated liposomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of α,ε-N,N′-Di-stearoyl Lysine-Derived Amide Lipids and Their Application to Liposome Formulation: Incorporation of Lipid A-Ligand for Bacterial Targeting and Sialic Acid for Phagocytosis Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acids-modified liposomes for encapsulation of bioactive peptides: Fabrication, characterization, storage stability and in vitro release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Myristic Amide Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of myristic amide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are:
-
From Myristoyl Chloride and Ammonia: This is a common laboratory-scale method involving the reaction of myristoyl chloride with ammonia. It is generally a fast reaction that proceeds at room temperature.
-
From Myristic Acid and Ammonia: This method involves the direct reaction of myristic acid with ammonia, typically at high temperatures and pressures. While it avoids the need to prepare the acyl chloride, the harsh conditions can sometimes lead to side reactions.[1][2]
Q2: What are the typical impurities encountered in this compound synthesis?
A2: Common impurities include unreacted starting materials such as myristic acid or myristoyl chloride, and the ammonia source.[3] Additionally, hydrolysis of the this compound product back to myristic acid can occur, especially if water is present during the reaction or work-up.
Q3: Which purification techniques are most effective for this compound?
A3: The most effective purification techniques for this compound are recrystallization and silica gel column chromatography.[4][5] Recrystallization is often the preferred method as it can be simpler and avoid the use of large volumes of solvents required for chromatography.[5]
Q4: What analytical techniques can be used to assess the purity of this compound?
A4: The purity of this compound can be assessed using several analytical techniques, including:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and molecular weight of the compound and any impurities.[3][6]
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate this compound from non-volatile impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the amide functional group and the absence of carboxylic acid.
Troubleshooting Guides
Synthesis Troubleshooting
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no product yield | Incomplete reaction. | - Ensure the freshness and purity of reagents, especially myristoyl chloride which can hydrolyze over time.- If using the myristic acid method, ensure the reaction temperature and pressure are sufficient.[2]- For the myristoyl chloride method, ensure an adequate excess of ammonia is used to drive the reaction to completion. |
| Degradation of the product. | - Avoid excessive heating during the reaction and work-up to prevent hydrolysis of the amide. | |
| Presence of unreacted myristic acid in the final product | Incomplete conversion of the starting material. | - Increase the reaction time or temperature (for the myristic acid method).- Use a slight excess of the aminating agent. |
| Hydrolysis of myristoyl chloride before reaction. | - Use freshly prepared or distilled myristoyl chloride.- Conduct the reaction under anhydrous conditions. | |
| Hydrolysis of the amide product during work-up. | - Perform aqueous washes with a mild base (e.g., sodium bicarbonate solution) to neutralize any acid and then wash with water to remove salts.[4] | |
| Oily or waxy product instead of a solid | Presence of impurities. | - The presence of unreacted starting materials or byproducts can lower the melting point of the final product.[8] Proceed with purification steps. |
Purification Troubleshooting
| Symptom | Possible Cause | Troubleshooting Steps |
| Poor crystal formation during recrystallization | Incorrect solvent or solvent volume. | - Select a solvent where this compound is soluble at high temperatures but poorly soluble at low temperatures. Acetone or ethanol/water mixtures are good starting points.[4][5]- Use the minimum amount of hot solvent required to fully dissolve the crude product.[9] |
| Solution cooled too quickly. | - Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[4] | |
| Co-elution of product and impurities during column chromatography | Inappropriate solvent system. | - Optimize the mobile phase. A common system for fatty amides is a gradient of hexane and ethyl acetate. Start with a low polarity (e.g., high hexane percentage) and gradually increase the polarity.[4] |
| Column overloading. | - Reduce the amount of crude material loaded onto the column. | |
| Product is not eluting from the chromatography column | Mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). |
Experimental Protocols
Protocol 1: Synthesis of this compound from Myristoyl Chloride
Materials:
-
Myristoyl chloride
-
Ammonia (aqueous solution, e.g., 28-30%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve myristoyl chloride in dichloromethane.
-
Cool the flask in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia solution dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Transfer the mixture to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution, and again with deionized water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Acetone (or a mixture of ethanol and water)
-
Erlenmeyer flask, hot plate, Buchner funnel, filter paper, vacuum flask.
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of acetone and gently heat the mixture on a hot plate while stirring until the solid completely dissolves.[4][5]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[4]
-
Collect the crystals by vacuum filtration using a Buchner funnel.[10]
-
Wash the crystals with a small amount of cold acetone to remove any remaining soluble impurities.[9]
-
Dry the purified crystals in a vacuum oven or desiccator.
Protocol 3: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column, beakers, test tubes, TLC plates, UV lamp.
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Begin eluting the column with a non-polar mobile phase, such as 100% hexane.[4]
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., 9:1, 4:1 hexane:ethyl acetate).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting flowchart for this compound synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ijnc.ir [ijnc.ir]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatography-mass spectrometry and related techniques for purity assessment in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jcmarot.com [jcmarot.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Myristic Amide Synthesis
Welcome to the technical support center for the synthesis of Myristic Amide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize experimental conditions and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is typically synthesized by forming an amide bond between myristic acid (or its activated derivative) and an amine. The most prevalent methods include:
-
Direct coupling of myristic acid and an amine using a coupling agent: This is the most common laboratory-scale method. Reagents like carbodiimides (DCC, EDC) or phosphonium/aminium salts (HATU, HBTU) are used to activate the carboxylic acid in-situ, facilitating nucleophilic attack by the amine.[1][2][3]
-
Reaction of an activated myristic acid derivative with an amine: This two-step approach involves first converting myristic acid to a more reactive species like an acyl chloride (using SOCl₂ or (COCl)₂) or an activated ester (like an NHS ester).[1][4] This reactive intermediate is then treated with the amine. This method is robust but involves handling harsher reagents.
-
Enzymatic Synthesis: Biocatalytic methods using enzymes like lipases (e.g., Candida antarctica lipase B, CALB) offer a greener alternative, often proceeding under milder conditions.[5][6] These reactions can involve direct amidation or aminolysis of a myristyl ester.[5][6]
Q2: Which coupling reagents are most effective for this compound synthesis?
A2: The choice of coupling reagent depends on the specific amine substrate, desired reaction conditions (temperature, solvent), and tolerance for byproducts. Carbodiimides are widely used and cost-effective. For challenging couplings, such as with sterically hindered amines or to minimize racemization of chiral amines, uronium/aminium salts like HATU are often preferred due to their higher reactivity and efficiency.[3][7][8]
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Spot the reaction mixture against the starting materials (myristic acid and amine). The disappearance of the starting materials and the appearance of a new, typically less polar, spot corresponding to the amide product indicates reaction progression.
-
LC-MS: This technique provides more definitive evidence by showing the consumption of reactant masses and the appearance of the product's expected mass-to-charge ratio (m/z).
Q4: What are the best practices for purifying the final this compound product?
A4: Purification strategies depend on the reaction byproducts and the physicochemical properties of the synthesized amide.
-
Aqueous Workup: An initial aqueous wash can remove water-soluble byproducts. For reactions using EDC, a mild acid wash (e.g., dilute HCl) can protonate the EDC byproduct (EDU), making it water-soluble and easily removable by extraction.
-
Crystallization: Long-chain fatty amides like this compound are often crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) is a highly effective method for purification. Cooling the organic solution can often induce crystallization.[9]
-
Flash Column Chromatography: If byproducts have similar polarity to the product, silica gel chromatography is necessary. A non-polar solvent system, such as hexane/ethyl acetate, is typically used for elution.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction yield is consistently low or I'm observing no product formation. What are the potential causes and how can I improve it?
A: Low yields in amide synthesis can stem from several factors. A logical troubleshooting workflow can help identify the root cause.
-
Cause 1: Poor Reagent Quality or Conditions. The most common issue is inactive reagents or suboptimal conditions. Carboxylic acids and amines should be pure. Solvents must be anhydrous, as water will hydrolyze activated intermediates and consume coupling reagents. Coupling reagents themselves can degrade over time.
-
Solution: Ensure myristic acid is pure. Use a fresh, high-quality coupling agent. Dry solvents over molecular sieves prior to use. If the amine is provided as a hydrochloride salt, a non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) must be added to liberate the free amine.[11]
-
-
Cause 2: Suboptimal Reaction Temperature or Time. Amide couplings, especially with bulky substrates, may be slow at room temperature.[12]
-
Solution: Gentle heating (e.g., 40–60 °C) can significantly increase the reaction rate.[6][12] Monitor the reaction by TLC or LC-MS to determine the optimal time; prolonged reaction times do not always improve yield and can lead to side products.[12] For some direct thermal condensations, temperatures above 160 °C may be required, though this is less common and substrate-dependent.[13]
-
-
Cause 3: Ineffective Coupling Agent or Stoichiometry. The chosen coupling agent may not be potent enough for the specific substrate combination.
-
Solution: Switch to a more powerful coupling agent like HATU or consider an alternative activation method (e.g., conversion to the acyl chloride). Refer to the comparison table below.
-
Issue 2: Difficulty in Product Purification
Q: My final product is difficult to purify. How can I remove persistent impurities, especially the coupling agent byproducts?
A: The primary challenge in purification is often the removal of the coupling agent byproduct.
-
Carbodiimide Byproducts (DCC/EDC):
-
DCC: The byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and can often be removed by filtration.
-
EDC: The byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), is water-soluble, especially under acidic conditions. Washing the reaction mixture with dilute aqueous HCl (e.g., 1M) will protonate the EDU, moving it into the aqueous layer during extraction.[2]
-
-
HBTU/HATU Byproducts: The byproducts from these reagents are typically removed via standard aqueous workup and flash chromatography.
-
Unreacted Myristic Acid: If starting material remains, it can be removed by washing the organic layer with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Typical Equivalents (vs. Acid) | Additive (1.0-1.2 eq.) | Typical Solvent | Key Byproduct & Removal | Advantages/Disadvantages |
|---|---|---|---|---|---|
| DCC (Dicyclohexylcarbodiimide) | 1.1 - 1.2 | HOBt or DMAP | DCM, THF | Dicyclohexylurea (DCU); Insoluble, removed by filtration. | (+): Inexpensive. (-): Byproduct can be hard to filter completely; potent allergen.[2][7] |
| EDC·HCl (EDCI) | 1.2 - 1.5 | HOBt or DMAP | DCM, DMF | Ethyl-dimethylaminopropyl-urea (EDU); Water-soluble, removed by acidic wash. | (+): Water-soluble byproduct is easy to remove; good for solution-phase. (-): Can be less reactive than other reagents.[2][14] |
| HATU | 1.1 - 1.2 | None required (contains HOAt moiety) | DMF, NMP | Tetramethylurea; Water-soluble. | (+): Very fast, high yielding, low racemization. (-): Expensive.[4][7][8] |
| CDI (Carbonyldiimidazole) | 1.1 | None | THF, DCM | Imidazole, CO₂; Volatile/water-soluble. | (+): Byproducts are easily removed. (-): Activated intermediate can be less reactive.[7][15] |
Table 2: Effect of Reaction Parameters on Fatty Amide Synthesis
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Remarks |
|---|---|---|---|---|
| Temperature | Room Temp (~25 °C) | Moderate Heat (50 °C) | High Heat (80 °C) | Increasing temperature generally increases reaction rate but may also promote side reactions. 50 °C is often a good starting point for optimization.[12][16][17] |
| Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) | Toluene | DCM is a good general choice. DMF is better for dissolving polar/poorly soluble reactants.[12] Toluene with a Dean-Stark trap can be used for thermal methods to remove water.[13][18] |
| Base (for Amine Salts) | Triethylamine (TEA) | DIPEA | Pyridine | DIPEA is often preferred as it is more sterically hindered and less nucleophilic than TEA, reducing potential side reactions.[4] |
Experimental Protocols & Workflows
Protocol: Synthesis of N-benzylmyristamide via EDC Coupling
This protocol describes a general procedure for the synthesis of a this compound using myristic acid, benzylamine, and EDC as the coupling agent.
Materials:
-
Myristic Acid (1.0 eq.)
-
Benzylamine (1.1 eq.)
-
EDC·HCl (1.5 eq.)
-
Hydroxybenzotriazole (HOBt) (1.2 eq.)
-
Diisopropylethylamine (DIPEA) (2.5 eq., if starting with an amine salt, otherwise 1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add myristic acid (1.0 eq.) and HOBt (1.2 eq.). Dissolve the solids in anhydrous DCM.
-
Addition of Amine: Add benzylamine (1.1 eq.) to the solution, followed by DIPEA. Stir the mixture for 5 minutes.
-
Activation: Cool the flask in an ice bath (0 °C). Add EDC·HCl (1.5 eq.) to the stirring solution in one portion.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete in 4-16 hours).
-
Quenching & Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with:
-
1M HCl (2x) to remove excess base and the EDU byproduct.
-
Saturated NaHCO₃ (2x) to remove HOBt and any unreacted myristic acid.
-
Brine (1x) to remove residual water.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the pure N-benzylmyristamide.
References
- 1. organic chemistry - How do you Synthesise a Fatty Acid Amide? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. hepatochem.com [hepatochem.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. Biocatalytic amide bond formation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00456B [pubs.rsc.org]
- 6. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. google.com [google.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. FA purification | Cyberlipid [cyberlipid.gerli.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 15. researchgate.net [researchgate.net]
- 16. arpnjournals.org [arpnjournals.org]
- 17. biotage.com [biotage.com]
- 18. benchchem.com [benchchem.com]
Preventing degradation of Myristic amide during experiments
Welcome to the Technical Support Center for Myristic Amide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound, also known as tetradecanamide, is the amide derivative of myristic acid, a saturated 14-carbon fatty acid. In research, it is often used as a reference standard in analytical studies of fatty acid amides. Myristic acid itself is a crucial component in biological systems, primarily known for its role in protein N-myristoylation, a lipid modification that influences protein localization and function.[1][2][3] this compound and other fatty acid amides are also studied for their roles in cellular signaling.[4][5]
Q2: What are the main causes of this compound degradation during experiments?
The primary degradation pathway for this compound is hydrolysis of the amide bond, which breaks it down into myristic acid and ammonia. This reaction can be catalyzed by:
-
Acidic or basic conditions: Amide hydrolysis is significantly accelerated at non-neutral pH.[6][7]
-
Elevated temperatures: Higher temperatures increase the rate of hydrolysis.[8][9]
-
Enzymatic activity: In biological samples, enzymes such as Fatty Acid Amide Hydrolase (FAAH) can rapidly degrade fatty acid amides.[5][10][11][12]
-
Photodegradation: Prolonged exposure to light, particularly UV light, can potentially lead to the degradation of amides.[10]
Q3: How should I properly store this compound to ensure its stability?
To minimize degradation, this compound should be stored as a solid in a tightly sealed container in a cool, dry, and dark place. A freezer is recommended for long-term storage. For solutions, it is advisable to prepare them fresh for each experiment. If storage of a solution is necessary, it should be kept at a low temperature (e.g., -20°C or -80°C) and protected from light. The choice of solvent is also critical; aprotic solvents are generally preferred over protic solvents if prolonged storage in solution is required.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Inconsistent or non-reproducible experimental results.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound stock solution. | Prepare fresh solutions of this compound before each experiment. If using a previously prepared stock, verify its integrity using an analytical technique like GC-MS or LC-MS. |
| pH instability in the experimental buffer. | Ensure your experimental buffer has sufficient buffering capacity to maintain a stable pH, ideally close to neutral (pH 7.0-7.4) to minimize acid or base-catalyzed hydrolysis. |
| Contamination of reagents or solvents. | Use high-purity reagents and solvents. Filter-sterilize aqueous solutions for biological experiments to remove any microbial contamination that could lead to enzymatic degradation. |
Issue 2: Low yield or loss of this compound during extraction or purification.
| Potential Cause | Troubleshooting Step |
| Hydrolysis during workup. | If your experimental workup involves acidic or basic washes, minimize the contact time and perform the steps at a low temperature (e.g., on an ice bath). Neutralize the pH as quickly as possible. |
| Solubility issues. | This compound has low solubility in aqueous solutions.[13][14] During extraction, ensure the use of an appropriate organic solvent in sufficient volume to fully partition the amide. |
| Adsorption to labware. | This compound can be "sticky" and adsorb to glass or plastic surfaces. Silanizing glassware can help to reduce this issue. Rinsing tubes and pipette tips with the solvent after transfer can also help recover adsorbed material. |
Issue 3: Suspected enzymatic degradation in biological samples.
| Potential Cause | Troubleshooting Step |
| Activity of Fatty Acid Amide Hydrolase (FAAH) or other amidases. | If working with cell lysates or tissue homogenates, consider adding a broad-spectrum serine hydrolase inhibitor or a specific FAAH inhibitor to your lysis buffer to prevent enzymatic degradation of this compound.[11][15] |
| Cellular metabolism. | When incubating cells with this compound, be aware that it can be taken up by cells and potentially metabolized. Analyze cell extracts and culture media to account for any changes in concentration. |
Data Presentation: Factors Affecting Amide Stability
| Condition | Effect on Amide Stability | Recommendation |
| Low pH (Acidic) | Increased rate of hydrolysis.[6][7] | Maintain pH as close to neutral as possible. If acidic conditions are required, keep the temperature low and the exposure time short. |
| Neutral pH (pH ~7) | Amides are generally most stable. | Ideal for most experiments and for short-term storage of solutions. |
| High pH (Basic) | Significantly increased rate of hydrolysis.[6][7] | Avoid strongly basic conditions. If necessary, use low temperatures and brief exposure times. |
| Low Temperature | Decreased rate of degradation. | Perform experiments on ice where possible and store stock solutions at low temperatures. |
| Elevated Temperature | Increased rate of degradation.[8][9] | Avoid heating solutions of this compound unless required for a specific protocol, and if so, for the minimum time necessary. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify its degradation products and assess its stability under various stress conditions.[16][17][18]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at a controlled temperature (e.g., 60°C).
-
Photodegradation: Expose a solution of this compound in a quartz cuvette to a light source with a specific wavelength (e.g., 254 nm or 365 nm) for a defined period.
-
-
Incubation: Incubate the stressed samples for various time points (e.g., 0, 2, 4, 8, 24 hours). A control sample (this compound in solvent) should be kept under normal conditions.
-
Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples by a suitable analytical method, such as GC-MS or LC-MS, to quantify the remaining this compound and identify any degradation products.[19][20][21]
Protocol 2: In Vitro Assay for N-Myristoylation of a Protein
This protocol provides a general workflow to assess the N-myristoylation of a target protein in vitro.[22][23]
-
Reaction Components:
-
Recombinant N-myristoyltransferase (NMT) enzyme.
-
Purified target protein with an N-terminal glycine residue.
-
Myristoyl-CoA (or a clickable analog for detection).
-
Reaction buffer (e.g., HEPES buffer, pH 7.4, containing Triton X-100 and DTT).
-
-
Reaction Setup: Combine the NMT enzyme, target protein, and Myristoyl-CoA in the reaction buffer.
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Detection of Myristoylation:
-
Radiolabeling: If using [³H]-Myristoyl-CoA, the reaction products can be separated by SDS-PAGE, and the myristoylated protein can be detected by autoradiography.
-
Click Chemistry: If using a Myristoyl-CoA analog with a bioorthogonal handle (e.g., an alkyne), the myristoylated protein can be detected by a subsequent click reaction with a fluorescent azide probe, followed by in-gel fluorescence scanning.
-
-
Controls: Include negative controls such as reactions without the NMT enzyme, without the target protein, or with a mutant target protein where the N-terminal glycine is replaced with another amino acid.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 2. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Biosynthesis, degradation and pharmacological importance of the fatty acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uregina.ca [uregina.ca]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. accurateclinic.com [accurateclinic.com]
- 11. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]
- 13. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Myristic Acid | C14H28O2 | CID 11005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. researchgate.net [researchgate.net]
- 20. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro myristoylation assay of Arabidopsis proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Myristic Amide-Based Enzyme Inhibition Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with myristic amide-based enzyme inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound-based enzyme inhibition assays?
This compound-based compounds are investigated as inhibitors for a range of enzymes, playing a crucial role in drug discovery. Key enzyme targets include N-myristoyltransferases (NMTs) and Fatty Acid Amide Hydrolase (FAAH). NMT inhibitors are being explored for their potential in treating cancers and infectious diseases, as N-myristoylation is essential for the function of many proteins involved in signal transduction and oncogenesis.[1][2][3] FAAH inhibitors are studied for their therapeutic potential in managing pain, anxiety, and inflammatory disorders by modulating the endocannabinoid system.[4][5][6]
Q2: What are the common detection methods used in these assays?
Fluorescence-based assays are highly common due to their sensitivity and suitability for high-throughput screening (HTS).[7][8] These assays often utilize a substrate that, when cleaved by the enzyme, releases a fluorophore, leading to a measurable increase in fluorescence. For instance, in NMT assays, the release of Coenzyme A (CoA) can be detected using a fluorogenic maleimide dye.[9] Similarly, FAAH activity can be monitored by the hydrolysis of a substrate that liberates a fluorescent product like 7-amino-4-methylcoumarin (AMC).[10][11]
Q3: What are the critical controls to include in my this compound-based enzyme inhibition assay?
To ensure data accuracy and reliability, the following controls are essential:
-
Negative Control (No Enzyme): This control, containing all reaction components except the enzyme, helps to determine the background signal.
-
Positive Control (No Inhibitor): This reaction includes the enzyme, substrate, and vehicle (e.g., DMSO), representing 100% enzyme activity.
-
Inhibitor Control (No Enzyme): This includes the inhibitor and substrate without the enzyme to check for any intrinsic fluorescence or quenching properties of the inhibitor itself.
-
Reference Inhibitor: A known inhibitor of the enzyme should be included to validate the assay's performance and for comparison of potency.
Q4: How does DMSO, a common solvent for this compound inhibitors, affect the assay?
Dimethyl sulfoxide (DMSO) is widely used to dissolve hydrophobic compounds, but it can influence enzyme activity. At high concentrations, DMSO can perturb enzyme conformation, leading to either inhibition or, in some cases, activation.[4][12] For instance, some studies have shown that DMSO can act as a competitive or mixed-type inhibitor for certain enzymes.[4][13] It is crucial to maintain a consistent, and low, final DMSO concentration across all wells (typically ≤1-2%) and to test the enzyme's tolerance to DMSO during assay development.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Autofluorescence of assay components (buffer, substrate, inhibitor).2. Use of unsuitable microplates (e.g., white or clear plates for fluorescence).3. Contaminated reagents. | 1. Run controls for each component to identify the source of autofluorescence. Consider using red-shifted fluorophores to minimize interference from biological molecules.[1]2. Use black, opaque microplates to reduce background and prevent well-to-well crosstalk.[14]3. Use high-purity reagents and filter-sterilize buffers.[15] |
| High Variability Between Replicate Wells | 1. Pipetting errors, especially with small volumes.2. Incomplete mixing of reagents.3. Temperature gradients across the microplate.4. Evaporation from wells, particularly the outer ones ("edge effect").[16] | 1. Use calibrated pipettes and consider using a master mix for reagents.[15]2. Ensure thorough mixing after adding each component, but avoid introducing bubbles.[15]3. Allow all reagents and the plate to equilibrate to the assay temperature before starting the reaction.[15]4. Use plate sealers for long incubations and consider not using the outer wells of the plate.[16] |
| Low Signal-to-Noise Ratio | 1. Suboptimal concentrations of enzyme or substrate.2. Incorrect instrument settings (e.g., gain, excitation/emission wavelengths).3. Enzyme instability. | 1. Perform enzyme and substrate titration experiments to determine optimal concentrations that provide a robust signal in the linear range of the assay.2. Optimize the plate reader's gain settings and ensure the correct filters for the specific fluorophore are being used.[15]3. Keep the enzyme on ice during preparation and use fresh preparations. Consider adding stabilizing agents like glycerol if compatible.[15] |
| Non-Linear Reaction Progress Curves | 1. Substrate depletion.2. Product inhibition.3. Enzyme instability over the assay duration. | 1. Use a lower enzyme concentration or a higher substrate concentration to ensure the reaction rate remains linear throughout the measurement period.[17]2. Measure initial velocities where the product concentration is low.3. Check enzyme stability at the assay temperature over the planned incubation time. |
| False Positives (Apparent Inhibition) | 1. Inhibitor precipitation or aggregation at assay concentrations.[18][19]2. The inhibitor quenches the fluorescence of the product.3. The inhibitor is autofluorescent at the assay wavelengths. | 1. Visually inspect for precipitation. Test inhibitor solubility in the assay buffer. The IC50 of aggregating inhibitors often increases with higher enzyme concentrations.[18]2. Perform a quenching control by adding the inhibitor to the fluorescent product of the reaction (without the enzyme).3. Measure the fluorescence of the inhibitor in the assay buffer without the enzyme or substrate. |
| False Negatives (Lack of Expected Inhibition) | 1. Inhibitor is unstable in the assay buffer.2. Incorrect inhibitor concentration due to solubility issues or adsorption to plasticware.3. The enzyme is inactive or used at too high a concentration. | 1. Assess inhibitor stability over the assay time.2. Confirm the inhibitor is fully dissolved. Be aware that some compounds can leach from plastic labware and interfere with assays.[6][20]3. Verify enzyme activity with a known inhibitor (positive control) and ensure the enzyme concentration is appropriate for detecting inhibition. |
Quantitative Data Summary
Table 1: Influence of DMSO on Enzyme Kinetics
| Enzyme | Substrate | DMSO Concentration | Effect on KM | Effect on kcat | Reference |
| α-Chymotrypsin | AAF-AMC | 0-10% (v/v) | Slight Increase | Marked Decrease | [21][22] |
| α-Chymotrypsin | AAF-AMC | 20% (v/v) | Decrease (to level of 0% DMSO) | Continued Decrease | [21] |
| Aldose Reductase | L-idose | 40-200 mM | Acts as a competitive inhibitor (increases apparent KM) | N/A | [4][23] |
| Aldose Reductase | HNE | 100-300 mM | Acts as a mixed-type inhibitor | Decreases Vmax | [4][23] |
| HIV-1 Protease | Peptide Substrate | 0-10% (v/v) | Negligible effect | Negligible effect | [24] |
Table 2: Example IC50 Values for this compound-Based Inhibitors
| Inhibitor | Target Enzyme | IC50 | Assay Conditions | Reference |
| Compound 11 (Benzylamide of ibuprofen) | Rat Brain FAAH | 4.1 µM | Hydrolysis of [³H]anandamide | |
| Compound 15 (Benzylamide of ibuprofen) | Rat Brain FAAH | 4.4 µM | Hydrolysis of [³H]anandamide | |
| Pseudo-peptidic inhibitor 1 | Human NMT1 | 0.35 µM | 4 µM peptide substrate, 4 µM myristoyl-CoA | [9] |
| Pseudo-peptidic inhibitor 1 | Human NMT2 | 0.51 µM | 4 µM peptide substrate, 4 µM myristoyl-CoA | [9] |
| Small molecule inhibitor 2 | Human NMT1 | 13.7 nM | 4 µM peptide substrate, 4 µM myristoyl-CoA | [9] |
| Small molecule inhibitor 2 | Human NMT2 | 14.4 nM | 4 µM peptide substrate, 4 µM myristoyl-CoA | [9] |
Experimental Protocols
Protocol 1: N-Myristoyltransferase (NMT) Inhibition Assay (Fluorescence-Based)
This protocol is adapted from a method for determining IC50 values using a fluorogenic NMT assay that detects the release of Coenzyme A (CoA).[9]
Materials:
-
Recombinant human NMT1 or NMT2
-
Myristoyl-CoA
-
Peptide substrate (e.g., derived from the N-terminus of a known myristoylated protein like Src)
-
Assay Buffer: 20 mM potassium phosphate, pH 8.0, 0.5 mM EDTA, 0.1% (v/v) Triton® X-100
-
Test inhibitors dissolved in DMSO
-
Fluorescent probe for CoA (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin - CPM)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Then, dilute into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution (or DMSO vehicle for positive control)
-
NMT enzyme solution (final concentration typically in the low nM range, e.g., 10-20 nM)
-
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Prepare a reaction initiation mix containing myristoyl-CoA and the peptide substrate in assay buffer.
-
Initiate the enzymatic reaction by adding the reaction initiation mix to all wells. Final concentrations are typically around 4 µM for both myristoyl-CoA and the peptide substrate.
-
Incubate the plate at 25°C for 30-60 minutes, protected from light.
-
Stop the reaction (if performing an endpoint assay) and add the CPM fluorescent probe to detect the released CoA.
-
Incubate for an additional 15 minutes to allow the reaction between CoA and CPM to complete.
-
Measure the fluorescence intensity using a plate reader with excitation at ~380-390 nm and emission at ~465-470 nm.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control (no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)
This protocol provides a method for screening FAAH inhibitors using a fluorogenic substrate.[10][11]
Materials:
-
Human FAAH enzyme
-
FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA
-
Fluorogenic Substrate: AMC arachidonoyl amide
-
Test inhibitors dissolved in DMSO
-
Known FAAH inhibitor (e.g., JZL 195) as a positive control
-
96-well black or white microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors and the positive control inhibitor in DMSO. Further dilute in FAAH Assay Buffer to the desired final concentrations.
-
Set up the following wells in the microplate:
-
100% Initial Activity Wells: Assay buffer, FAAH enzyme, and DMSO vehicle.
-
Background Wells: Assay buffer and DMSO vehicle (no enzyme).
-
Inhibitor Wells: Assay buffer, FAAH enzyme, and inhibitor solution.
-
-
Add the diluted FAAH enzyme to the "100% Initial Activity" and "Inhibitor" wells.
-
Incubate the plate for 5-10 minutes at 37°C to pre-incubate the enzyme with the inhibitors.
-
Prepare the FAAH substrate solution by diluting the AMC arachidonoyl amide stock in an appropriate solvent (e.g., ethanol) as per the supplier's instructions.
-
Initiate the reactions by adding the diluted FAAH substrate to all wells. The final substrate concentration is typically in the low µM range.
-
Immediately begin monitoring the fluorescence in kinetic mode using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[10][11] Read every minute for 30 minutes at 37°C.
-
Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) at 37°C, then measure the final fluorescence.
-
Calculate the reaction rates (initial velocity) from the linear portion of the kinetic curves.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
Visualizations
References
- 1. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 2. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMT1 (N-myristoyltransferase 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid amide hydrolase: a gate-keeper of the endocannabinoid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Data of the quantification of the influence of DMSO concentration on the kinetic of interaction between TNFα and SPD304 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors | Annual Reviews [annualreviews.org]
- 13. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Protein Stability Effects in Aggregate-Based Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protein myristoylation as an intermediate step during signal transduction in macrophages: its role in arachidonic acid metabolism and in responses to interferon gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP03062G [pubs.rsc.org]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Improving the yield of Myristic amide chemical synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of Myristic amide chemical synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Q1: My reaction shows low to no conversion of the starting materials. What are the common causes and how can I fix this?
A1: Low or no conversion is a frequent issue in amidation. The primary cause is often insufficient activation of the myristic acid carboxyl group, which does not readily react with amines under ambient conditions. Here are the most common causes and their solutions:
-
Problem: Inadequate Carboxylic Acid Activation. The hydroxyl group (-OH) of a carboxylic acid is a poor leaving group. Direct reaction with an amine is generally inefficient without high heat, which can cause degradation.[1][2]
-
Solution 1: Convert to an Acyl Halide. A highly effective method is to first convert myristic acid to myristoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][][4] A catalytic amount of N,N-Dimethylformamide (DMF) can accelerate this step.[5] The resulting acyl chloride is much more reactive and will readily couple with the amine.
-
Solution 2: Use a Coupling Reagent. For milder conditions, especially with sensitive substrates, use a coupling reagent. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or water-soluble variants like EDC, often used with additives like HOBt to reduce side reactions and improve yield.[1][][6] Urnium salt reagents like HATU are also highly effective.[]
-
-
Problem: Amine is in an Unreactive Salt Form. Amines are often supplied as hydrochloride salts (e.g., amine-HCl). The protonated ammonium salt is not nucleophilic and will not react with the activated carboxylic acid.[1][5]
-
Solution: Add a non-nucleophilic base to the reaction mixture to neutralize the salt and liberate the free amine. Common bases for this purpose include triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[5][6] Typically, at least two equivalents of base are needed when starting from an acyl chloride: one to neutralize the amine salt and one to scavenge the HCl generated during the amidation reaction.[1][5]
-
-
Problem: Incorrect Reagent Stoichiometry or Order of Addition.
-
Problem: Catalyst Inactivity or Incompatibility.
-
Solution: If using a catalyst (e.g., TiCl₄, ZrCl₄, CaO), ensure it is not poisoned or decomposed. Many Lewis acid catalysts are sensitive to moisture.[7] Reactions should be performed under anhydrous conditions (dry solvents, inert atmosphere). Some catalysts also require specific conditions; for example, TiCl₄-mediated amidation may require pyridine as both a base and solvent.[7]
-
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for diagnosing and solving low-yield issues.
Q2: My reaction is producing significant impurities or side products. How can I improve selectivity?
A2: Side product formation can compete with the desired amidation, reducing yield and complicating purification.
-
Problem: Nitrile Formation. Dehydration of primary amides can form nitriles, especially under harsh conditions. While this is more common for simple amides, residual dehydrating agents (like excess thionyl chloride) could potentially contribute.
-
Solution: Ensure complete removal of the chlorinating agent (e.g., by distillation or evaporation under vacuum) before adding the amine.[4] Avoid excessively high temperatures during the reaction.
-
-
Problem: Side Reactions from Coupling Agents. Carbodiimide reagents like DCC can form N-acylurea byproducts, which can be difficult to remove.
-
Solution: Use additives like HOBt or DMAP, which can suppress this side reaction.[6] Alternatively, using a water-soluble carbodiimide (EDC) allows the urea byproduct to be washed away with a mild acid wash during workup.
-
-
Problem: Racemization. If you are using chiral starting materials (e.g., a chiral amine), the reaction conditions can cause epimerization or racemization at the stereocenter, a critical issue in drug development.
Q3: I'm having difficulty purifying the final this compound product, leading to a low isolated yield. What are the best practices?
A3: Effective purification is crucial for obtaining a high final yield of pure this compound.
-
Problem: Removing Unreacted Myristic Acid. Myristic acid can be difficult to separate from the similarly non-polar this compound product by standard silica gel chromatography.
-
Solution 1: Alkaline Wash. During the aqueous workup, wash the organic layer with a dilute basic solution (e.g., 1M NaOH or saturated NaHCO₃). This will deprotonate the acidic unreacted myristic acid, converting it to a water-soluble carboxylate salt that partitions into the aqueous phase.
-
Solution 2: Neutralization and Distillation. For larger scale reactions, the crude amide mixture containing excess acid can be neutralized with an aqueous alkali solution and then purified by vacuum distillation.[8][9] This method is effective for removing both water and the fatty acid salt.
-
-
Problem: Removing Catalyst and Coupling Byproducts.
Frequently Asked Questions (FAQs)
Q4: What are the most common and effective methods for synthesizing this compound?
A4: There are several reliable methods, each with its own advantages:
-
From Myristoyl Chloride: This is a robust and high-yielding two-step method. Myristic acid is first converted to myristoyl chloride, which is then reacted with an amine.[] This is often the go-to method for its reliability.
-
Using Coupling Reagents: This one-pot method involves mixing the myristic acid, amine, and a coupling reagent (like EDC or HATU) in a suitable solvent. It is very common in peptide synthesis and for molecules with sensitive functional groups.[]
-
Direct Thermal/Catalytic Amidation: This involves heating myristic acid and an amine, often with a catalyst. While seemingly simple, it can require high temperatures (160-200°C), which might not be suitable for all substrates.[11] Catalysts like boric acid, CaO, or various Lewis acids (ZrCl₄, TiCl₄) can facilitate this reaction under more controlled conditions.[7][10][12]
-
Enzymatic Synthesis: A "green chemistry" approach using enzymes like Candida antarctica lipase B (CALB) can catalyze the reaction in an organic solvent under mild conditions (e.g., 60°C), offering high selectivity and avoiding harsh reagents.[13]
General Synthesis Workflow
Caption: A generalized workflow for this compound synthesis.
Q5: How do key reaction parameters affect the yield of this compound?
A5: Optimizing reaction parameters is crucial for maximizing yield.
| Parameter | Effect on Yield & Purity | Recommendations & Notes |
| Temperature | Increasing temperature generally increases the reaction rate but may also promote side reactions (e.g., racemization, decomposition).[14][15] | For direct amidation, temperatures of 80-200°C have been shown to be effective.[10][11] For coupling reactions, start at 0°C and allow the reaction to warm to room temperature to maintain selectivity. |
| Solvent | The solvent must be anhydrous for most methods to prevent hydrolysis of activated intermediates or catalysts. Common choices include Dichloromethane (DCM), Tetrahydrofuran (THF), and DMF.[6][7] | Using a mixed solvent system like hexane-isopropanol has been reported in CaO-catalyzed reactions.[10] Solvent-free methods using catalysts like boric acid offer a green alternative.[12] |
| Catalyst/Reagent | The choice of catalyst or coupling reagent dictates the reaction conditions and efficiency. Heterogeneous catalysts (e.g., CaO) are easily removed, while homogeneous catalysts (e.g., ZrCl₄) require careful workup.[7][10] | For CaO-catalyzed synthesis of fatty amides, a 5% catalyst concentration has been used effectively.[10] For ZrCl₄ catalysis, loadings of 2-10 mol% are typical.[7] |
| Reaction Time | Reaction time should be sufficient for completion but not so long that degradation occurs. Monitor the reaction by TLC or LC-MS. | In a CaO-catalyzed system, optimal conversion was reached in 2-3 hours.[10] In an oleamide synthesis, the reaction was complete within 3 hours.[11] |
Q6: Can you provide a sample experimental protocol?
A6: The following is a generalized protocol for the synthesis of a simple this compound via the acyl chloride method, which is broadly applicable.
Protocol: Synthesis of N-benzylmyristamide
Materials:
-
Myristic Acid
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Benzylamine
-
Triethylamine (Et₃N)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Myristic Acid (1 equivalent) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add Thionyl Chloride (approx. 1.2 equivalents) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution (SO₂ and HCl) ceases. The reaction can be gently warmed (e.g., to 40°C) to ensure completion.[5]
-
Remove the excess SOCl₂ and solvent under reduced pressure. The crude myristoyl chloride is typically used directly in the next step.
-
-
Amide Coupling:
-
Dissolve the crude myristoyl chloride in fresh anhydrous DCM under an inert atmosphere and cool to 0°C.
-
In a separate flask, dissolve Benzylamine (1 equivalent) and Triethylamine (2.2 equivalents) in anhydrous DCM.
-
Slowly add the amine/base solution to the myristoyl chloride solution dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC/LC-MS analysis indicates the consumption of the acyl chloride.
-
-
Workup and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude N-benzylmyristamide can be further purified by recrystallization from a suitable solvent (e.g., ethanol/hexane) or by column chromatography on silica gel.
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 4. organic chemistry - How do you Synthesise a Fatty Acid Amide? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5419815A - Process for purifying fatty acid amides - Google Patents [patents.google.com]
- 9. EP0583685A1 - Process for the purification of fatty acid amides - Google Patents [patents.google.com]
- 10. arpnjournals.org [arpnjournals.org]
- 11. ijnc.ir [ijnc.ir]
- 12. researchgate.net [researchgate.net]
- 13. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Common pitfalls in handling and storing Myristic amide
Welcome to the Technical Support Center for Myristic Amide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common pitfalls in handling and storing this compound and to offer troubleshooting solutions for issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[1][2] For long-term storage, keeping it in a freezer is recommended to maintain its quality and prevent degradation.[3] It is important to keep the container tightly sealed when not in use.[1][4]
Q2: How should I store solutions of this compound?
A2: For optimal stability, this compound solutions should be stored at -80°C.[5] Under these conditions, the solution can be stable for up to two years.[5] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can potentially lead to degradation or precipitation of the compound.
Q3: What solvents can I use to dissolve this compound?
A3: this compound, being a fatty acid amide, has low solubility in water. It is soluble in organic solvents. While specific data for this compound is limited, based on the properties of the related Myristic Acid, it is expected to be soluble in solvents such as ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).
Q4: Is this compound stable in aqueous solutions?
A4: The stability of amides in aqueous solutions is pH-dependent. Generally, amides are relatively stable at neutral pH. However, they can undergo hydrolysis to the corresponding carboxylic acid (Myristic Acid) and amine under acidic or basic conditions. This hydrolysis can be more pronounced at elevated temperatures.
Q5: What are the main safety precautions I should take when handling this compound?
A5: When handling this compound, it is important to use appropriate personal protective equipment (PPE), including gloves and safety glasses.[1] Handling should be done in a well-ventilated area to avoid inhalation of any dust.[6] Avoid contact with skin and eyes.[4][6] In case of contact, wash the affected area thoroughly with soap and water.[7] Do not eat, drink, or smoke in the laboratory area where the compound is being handled.[1][4]
Troubleshooting Guides
Issue 1: I am seeing unexpected peaks in my analytical results (e.g., GC/MS, LC/MS).
Q: Could my results be due to contamination?
A: Yes, a significant and often overlooked pitfall is the leaching of fatty acid amides from plastic labware.[2] Common laboratory plastics, such as those used in centrifuge tubes, pipette tips, and syringes, can contain slip agents like oleamide, stearamide, and potentially myristamide.[2] These can leach into your solvents and samples, leading to erroneous results.
-
Troubleshooting Steps:
-
Run a Blank: Analyze the solvent that has been in contact with your labware (e.g., passed through a syringe filter or stored in a plastic tube) to check for leached contaminants.
-
Use Glassware: Whenever possible, use glass labware, especially for sample preparation and storage, to minimize the risk of leaching.
-
Solvent Pre-screening: If plasticware is unavoidable, pre-rinse it with the solvent you will be using and analyze the rinse for contaminants before using it with your samples.
-
Issue 2: My this compound solution appears cloudy or has precipitated.
Q: Why has my this compound precipitated, and how can I redissolve it?
A: Precipitation can occur if the solvent's capacity to dissolve the amide is exceeded, often due to temperature changes or the addition of an anti-solvent (e.g., water). This compound has low aqueous solubility.
-
Troubleshooting Steps:
-
Gentle Warming: Gently warm the solution in a water bath. The melting point of the related Myristic Acid is between 52-54°C, so warming to around 30-40°C may be sufficient.[1]
-
Sonication: Use a sonicator bath to help break up the precipitate and facilitate redissolving.
-
Solvent Addition: If the concentration is too high, you may need to add more of the original solvent to fully dissolve the compound.
-
Check for Degradation: If precipitation occurred after storage in an aqueous buffer, it might be a sign of hydrolysis to Myristic Acid, which is also poorly soluble in water. An analytical check (e.g., TLC, LC/MS) can confirm the identity of the precipitate.
-
Issue 3: I am observing poor or inconsistent biological activity in my assays.
Q: Could the handling and storage of this compound be affecting its activity?
A: Yes, improper handling and storage can lead to degradation of this compound, which would affect its biological activity. Furthermore, contamination from labware can also interfere with biological assays.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Use an analytical technique like LC/MS to confirm the purity of your this compound stock solution. Look for the presence of Myristic Acid as a potential degradation product.
-
Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from solid material.
-
Evaluate Labware Interference: Be aware that leached compounds from plastics can have biological activity themselves, potentially leading to false positive or inconsistent results.[2] Running appropriate controls with extracts from your labware is crucial.
-
Data Presentation
| Property | Value | Citation(s) |
| Molecular Formula | C₁₄H₂₉NO | [3] |
| Molecular Weight | 227.39 g/mol | [3] |
| Appearance | White solid (inferred from Myristic Acid) | [1][2] |
| Purity | >99% | [3] |
| Melting Point | 52 - 54 °C (for Myristic Acid) | [1][2] |
| Storage (Solid) | Room temperature or freezer for long-term | [3][5] |
| Storage (Solution) | -80°C for up to 2 years | [5] |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF (inferred) | |
| Incompatibilities | Strong oxidizing agents | [1][2] |
Experimental Protocols
Best Practices for Handling and Preparing this compound Solutions
This protocol provides a general guideline for the safe handling and preparation of this compound solutions to minimize degradation and contamination.
-
Materials:
-
This compound (solid)
-
High-purity organic solvent (e.g., DMSO, ethanol)
-
Glass vials or tubes with PTFE-lined caps
-
Glass or solvent-resistant polypropylene pipettes/tips
-
Analytical balance
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a fume hood or on a balance with a draft shield.
-
Transfer the solid to a glass vial.
-
Add the appropriate volume of the chosen solvent to the vial.
-
Tightly cap the vial and vortex until the solid is dissolved. If necessary, use a sonicator or gentle warming (not exceeding 40°C) to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For storage, create single-use aliquots in glass vials with PTFE-lined caps to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.
-
Store the aliquots at -80°C.
-
Visualizations
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Interference of oleamide with analytical and bioassay results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
Technical Support Center: Optimization of HILIC-MS for Amide Compounds
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) analysis of amide compounds.
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format to help you quickly diagnose and resolve experimental problems.
Q1: Why am I observing poor peak shape (tailing or fronting) for my amide analytes?
A1: Poor peak shape in HILIC is a common issue that can stem from several factors:
-
Injection Solvent Mismatch: Injecting a sample in a solvent significantly stronger (i.e., with a higher water content) than the mobile phase is a primary cause of peak distortion.[1] The sample diluent should ideally match the initial mobile phase composition, or be as high in organic solvent content as solubility allows.[1][2]
-
Secondary Ionic Interactions: Amide compounds can have basic functional groups that interact with acidic residual silanols on silica-based stationary phases, leading to peak tailing.[3] Using a mobile phase buffer at an appropriate pH can help suppress these interactions.
-
Column Overload: Injecting too much sample can lead to broadened or asymmetrical peaks. Reducing the injection volume or sample concentration can resolve this. Small injection volumes (e.g., <1 µL) are often recommended for HILIC separations to maintain good peak shape.[4]
-
Co-elution: What appears to be a distorted peak may actually be two or more co-eluting compounds.[5] Verifying with a pure standard of the target analyte can confirm if the issue is peak shape or co-elution.[5]
Q2: My retention times are drifting and unstable from one injection to the next. What is the cause and how can I fix it?
A2: Retention time instability is a well-documented challenge in HILIC analysis. The primary cause is the slow equilibration of the water layer on the polar stationary phase.[2][6]
-
Insufficient Column Equilibration: HILIC columns require significantly longer equilibration times than reversed-phase columns to establish a stable, immobilized water layer that governs the separation mechanism.[2][4][7] It is recommended to equilibrate the column with a minimum of 10-20 column volumes of the initial mobile phase between injections.[2][5] For new method development, performing at least 10 blank gradient runs may be necessary for initial conditioning.[2]
-
Mobile Phase Composition: The high organic content of HILIC mobile phases can make them susceptible to compositional changes due to the evaporation of the organic component.[8] This is especially true for premixed mobile phases. Using an online mixer or ensuring solvent reservoirs are tightly sealed can mitigate this.
-
Temperature Fluctuations: Small changes in column temperature can affect retention times. Using a column thermostat is crucial for maintaining stable and reproducible retention.
-
Solvent Reservoir Contamination: Recent studies have shown that borosilicate glass solvent bottles can leach silicates into the mobile phase, leading to significant retention time drift over time. Using plastic (e.g., PFA) solvent reservoirs can dramatically improve retention time repeatability.[6]
Q3: I am experiencing low sensitivity in my HILIC-MS analysis. How can I improve it?
A3: Low sensitivity in HILIC-MS is often linked to the mobile phase composition and its effect on electrospray ionization (ESI).
-
High Buffer Concentration: While buffers are necessary to control pH and improve peak shape, high concentrations (e.g., >20 mM) can cause ion suppression in the MS source, reducing signal intensity.[2] A buffer concentration of around 10 mM is often a good starting point.[2]
-
Mobile Phase pH: The pH of the mobile phase affects the charge state of the analyte. Optimizing the pH to ensure the amide compound is in its most readily ionizable form (typically protonated for positive ESI mode) can enhance the MS signal.
-
High Organic Content: A key advantage of HILIC is the high percentage of organic solvent (typically acetonitrile) in the mobile phase, which promotes efficient solvent evaporation and desolvation in the ESI source, generally leading to better sensitivity compared to reversed-phase methods with high aqueous content.[9][10] Ensure your gradient starts with a high organic percentage for optimal performance.
Q4: How do I select the appropriate HILIC column for amide compound separation?
A4: Column selection depends on the specific properties of your amide analytes.
-
Amide Phases: Columns with amide-bonded stationary phases are very common and effective for separating a wide range of polar compounds, including amides.[11][12] They offer robust performance and good selectivity.
-
Zwitterionic Phases: These columns contain both positive and negative charges on the stationary phase surface. They can offer unique selectivity, particularly for separating charged or zwitterionic compounds, and often provide good peak shapes.[7][11]
-
Unbonded Silica Phases: Bare silica columns are also widely used in HILIC.[13] Retention is influenced by analyte partitioning into the water layer and interactions with surface silanol groups. These interactions can be beneficial for retaining basic compounds but may also lead to peak tailing if not properly controlled with mobile phase additives.[9]
Quantitative Data Summary
The following tables summarize the impact of key parameters on the HILIC separation of polar compounds.
Table 1: Effect of Mobile Phase pH on Analyte Retention
| Analyte Type | Mobile Phase pH | Expected Retention Change | Rationale |
| Basic Amides | Low pH (e.g., 3.0) | Increased Retention | Analyte is protonated (positively charged), leading to stronger ionic interactions with negatively charged deprotonated silanols on the stationary phase.[9] |
| Basic Amides | High pH (e.g., 9.0) | Decreased Retention | Analyte is neutral, reducing ionic interactions. |
| Acidic Compounds | Low pH (e.g., 3.0) | Decreased Retention | Analyte is neutral, reducing hydrophilic character. |
| Acidic Compounds | High pH (e.g., 9.0) | Increased Retention | Analyte is deprotonated (negatively charged), increasing hydrophilicity and potential repulsive forces from silanols, but partitioning dominates. |
Data adapted from studies on the general behavior of ionizable compounds in HILIC.[9]
Table 2: Effect of Acetonitrile (ACN) Content on Retention Factor (k')
| Analyte | % ACN in Mobile Phase | Approximate k' |
| Polar Amide 'A' | 95% | 8.5 |
| Polar Amide 'A' | 90% | 5.2 |
| Polar Amide 'A' | 85% | 2.8 |
| Polar Amide 'A' | 80% | 1.5 |
This table illustrates the general principle that decreasing the organic solvent (ACN) concentration in HILIC decreases the retention of polar analytes, as water is the strong solvent.[9][12]
Experimental Protocols
Protocol 1: General HILIC-MS Method for Polar Amide Compounds
This protocol provides a starting point for method development. Optimization will be required for specific applications.
-
Column: Amide-bonded silica column (e.g., Agilent AdvanceBio Amide HILIC, Waters XBridge Premier BEH Amide) with dimensions of 2.1 x 100 mm, 1.8 µm particle size.[4][14]
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.[9][14]
-
Mobile Phase B (Organic): Acetonitrile.
-
Gradient Program:
-
0.0 min: 95% B
-
10.0 min: 60% B
-
10.1 min: 95% B
-
15.0 min: 95% B (5-minute post-run equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 1 µL.
-
Sample Diluent: 90% Acetonitrile / 10% Water.
-
MS Detection:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Acquisition Mode: Scan or Multiple Reaction Monitoring (MRM) as required.
-
Visualizations
Caption: HILIC relies on analyte partitioning into a water layer on the polar stationary phase.
Caption: A logical workflow for diagnosing and resolving poor peak shape in HILIC.
Caption: Key mobile phase parameters and their primary effects on HILIC separation.
References
- 1. researchgate.net [researchgate.net]
- 2. How to Avoid Common Problems with HILIC Methods [restek.com]
- 3. sielc.com [sielc.com]
- 4. agilent.com [agilent.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Contribution of ionic interactions to stationary phase selectivity in hydrophilic interaction chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Development and application of a HILIC UHPLC-MS method for polar fecal metabolome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. waters.com [waters.com]
Technical Support Center: Stabilizing Myristic Amide Formulations for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address common challenges encountered when working with Myristic amide formulations in biological assays.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is cloudy and appears to have precipitated in my aqueous buffer. What is the cause?
A1: this compound, a derivative of the saturated fatty acid myristic acid, is highly hydrophobic and has very low solubility in aqueous solutions. Precipitation is common when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer. This phenomenon, known as "solvent shifting," occurs because the amide can no longer be maintained in solution as the concentration of the organic solvent decreases.
Q2: What is the best way to dissolve and dilute my lyophilized this compound for cell-based assays?
A2: Due to its poor aqueous solubility, a step-wise dilution method is recommended. First, dissolve the lyophilized this compound in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a high-concentration stock solution. Then, for your working solution, dilute the stock in your cell culture medium or buffer, preferably pre-warmed to 37°C, with vigorous vortexing or mixing. It is crucial to add the stock solution to the aqueous medium and not the other way around to minimize localized high concentrations that can lead to immediate precipitation.
Q3: Can I use sonication to dissolve my this compound formulation?
A3: Yes, sonication can be a useful technique to aid in the dissolution of this compound formulations and to break up small aggregates. Use a bath sonicator to avoid localized heating that can be caused by probe sonicators, which may degrade the compound.
Q4: How can I prevent my this compound formulation from precipitating in the cell culture medium during my experiment?
A4: To maintain the stability of your this compound formulation in cell culture, consider the following strategies:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible to avoid cytotoxicity, typically below 0.5%, but high enough to aid solubility.
-
Use of Excipients: Incorporate solubilizing agents such as cyclodextrins or non-ionic surfactants like Polysorbate 80 (Tween 80) in your formulation.
-
Serum in Media: The presence of serum in the cell culture medium can help to stabilize the formulation, as proteins like albumin can bind to the this compound and increase its solubility.
Q5: What is the Critical Micelle Concentration (CMC) and why is it important for my formulation?
A5: The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form. When using surfactants to solubilize this compound, it is often beneficial to work at a concentration above the CMC. The micelles can encapsulate the hydrophobic this compound molecules, increasing their solubility and stability in the aqueous environment.
Troubleshooting Guide
Issue 1: Immediate Precipitation Upon Dilution
-
Problem: The this compound precipitates out of solution as soon as the organic stock is added to the aqueous buffer.
-
Possible Causes:
-
The aqueous buffer has a very different polarity compared to the organic solvent.
-
The final concentration of the this compound is above its solubility limit in the final solvent mixture.
-
The dilution was performed too quickly or without adequate mixing.
-
-
Solutions:
-
Step-wise Dilution: Perform serial dilutions to gradually decrease the solvent concentration.
-
Pre-warm the Buffer: Diluting into a pre-warmed (37°C) aqueous buffer can increase solubility.
-
Vigorous Mixing: Ensure rapid and thorough mixing during dilution.
-
Incorporate Solubilizing Excipients: Add surfactants or cyclodextrins to the aqueous buffer before adding the this compound stock solution.
-
Issue 2: Formulation is Initially Clear but Develops Precipitate Over Time
-
Problem: The this compound formulation appears stable at first but shows signs of precipitation after a period of incubation.
-
Possible Causes:
-
The formulation is in a supersaturated, metastable state.
-
Changes in temperature or pH during the experiment are affecting solubility.
-
Interaction with components of the biological assay (e.g., proteins, salts) is causing the amide to come out of solution.
-
-
Solutions:
-
Increase Excipient Concentration: A higher concentration of a stabilizing excipient may be needed to maintain solubility over time.
-
pH Control: Ensure the pH of your buffer is stable throughout the experiment. The solubility of fatty acid derivatives can be pH-dependent.
-
BSA Addition: Adding bovine serum albumin (BSA) to the buffer can help to stabilize the this compound through protein binding.
-
Issue 3: Inconsistent or Non-Reproducible Assay Results
-
Problem: High variability is observed between replicate wells or experiments.
-
Possible Causes:
-
Incomplete dissolution or aggregation of the this compound is leading to inconsistent dosing.
-
The formulation is interacting with the assay plates or other labware.
-
-
Solutions:
-
Verify Complete Dissolution: Before use, visually inspect the stock solution to ensure it is completely clear.
-
Particle Size Analysis: Use Dynamic Light Scattering (DLS) to check for the presence of aggregates in your formulation.
-
Use Low-Binding Plates: Consider using low-protein-binding microplates to minimize adsorption of the hydrophobic compound to the plastic surface.
-
Data Presentation
Table 1: Solubility of Myristic Acid in Various Solvents
| Solvent | Solubility | Temperature (°C) |
| Water | 24 mg/L | 30 |
| Phosphate Buffer (pH 7.4) | 20-30 µM (monomeric)[1] | 37 |
| Ethanol | ~15 mg/mL | Not Specified |
| DMSO | ~12 mg/mL | Not Specified |
| Dimethylformamide (DMF) | ~15 mg/mL | Not Specified |
Note: Data for Myristic Acid is presented as a proxy for the expected solubility behavior of this compound.
Table 2: Critical Micelle Concentration (CMC) of Sodium Myristate
| Condition | CMC (mM) |
| In Water (25°C) | ~4.5[2] |
| In Water (37°C) | 4 |
| In 10 mM Sodium Ions (37°C) | 3[2] |
Note: Sodium myristate is the sodium salt of myristic acid. This data illustrates the tendency of myristoyl chains to form micelles.
Table 3: Effect of Excipients on the Aqueous Solubility of Poorly Soluble Compounds (Illustrative Examples)
| Compound | Excipient | Fold Increase in Solubility |
| Myricetin | Heptakis-O-(2-hydroxypropyl)-β-cyclodextrin | 31.45[3][4] |
| Indomethacin | Polyvinylpyrrolidone (PVP) K 25 | Concentration-dependent increase |
| Naproxen | Polyethylene glycol (PEG) 6000 | Concentration-dependent increase |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Particle Size Analysis
-
Sample Preparation:
-
Prepare the this compound formulation in the desired buffer.
-
Filter the sample through a 0.2 µm syringe filter to remove any dust or large aggregates.
-
Ensure the sample is at the correct concentration for DLS analysis (this may require some optimization).
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up.
-
Clean the cuvette thoroughly with filtered, deionized water and then with the sample buffer.
-
-
Measurement:
-
Pipette the filtered sample into the cuvette, ensuring there are no air bubbles.
-
Place the cuvette in the instrument and allow the sample to equilibrate to the desired temperature.
-
Perform the DLS measurement according to the instrument's software instructions.
-
-
Data Analysis:
-
The software will generate a particle size distribution report.
-
Look for the mean particle size (Z-average) and the Polydispersity Index (PDI). A low PDI (e.g., <0.3) indicates a monodisperse sample with a narrow size distribution. The presence of multiple peaks may indicate aggregation.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This is a general guideline. Method development and validation are required for specific applications.
-
System: A reverse-phase HPLC system with a C18 column is suitable for the analysis of hydrophobic molecules like this compound.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water is typically used. The addition of a small amount of an acid like trifluoroacetic acid (TFA) can improve peak shape.
-
Sample Preparation:
-
Dissolve the this compound formulation in a solvent compatible with the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Detection: UV detection at a low wavelength (e.g., 200-220 nm) is often suitable for amides.
-
Quantification: Create a calibration curve using standards of known this compound concentrations to quantify the amount in your samples.
Protocol 3: MTT Cell Viability Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with your this compound formulations at various concentrations. Include a vehicle control (medium with the same final concentration of DMSO or other solvent).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well on a microplate reader at the appropriate wavelength (typically around 570 nm).
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Mandatory Visualizations
References
- 1. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium myristate, >=99% | 822-12-8 | Benchchem [benchchem.com]
- 3. Solubility Enhancement of Myricetin by Inclusion Complexation with Heptakis- O-(2-Hydroxypropyl)-β-Cyclodextrin: A Joint Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubility Enhancement of Myricetin by Inclusion Complexation with Heptakis-O-(2-Hydroxypropyl)-β-Cyclodextrin: A Joint Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Biological Activity of Synthetic Myristic Amide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic myristic amide and its alternatives as inhibitors of N-Myristoyltransferase (NMT), a critical enzyme in various cellular signaling pathways. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes to aid in the evaluation of these compounds for research and drug development purposes.
Comparative Analysis of NMT Inhibitors
The primary mechanism of action for synthetic this compound and its analogs is the inhibition of N-Myristoyltransferase (NMT). This enzyme is responsible for the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a multitude of proteins. This modification, known as N-myristoylation, is crucial for protein localization, stability, and function in signal transduction.[1][2][3] Dysregulation of NMT activity has been implicated in various diseases, including cancer and infectious diseases, making it a promising therapeutic target.[4][5]
The following table summarizes the half-maximal inhibitory concentration (IC50) values for synthetic myristic acid derivatives and other notable NMT inhibitors. Lower IC50 values indicate greater potency.
| Compound Class | Specific Compound/Derivative | Target Organism/Enzyme | IC50 Value | Reference(s) |
| Myristic Acid Derivatives | Myristic Acid | Candida albicans NMT | 4.213 µM | [3] |
| Amide Derivative 3u | Candida albicans NMT | 0.835 µM | [3] | |
| Amide Derivative 3m | Candida albicans NMT | 0.863 µM | [3] | |
| Amide Derivative 3t | Candida albicans NMT | 1.003 µM | [3] | |
| Dual NMT1/NMT2 Inhibitors | Zelenirstat (PCLX-001) | Human NMT1 | 5 nM | [6] |
| Zelenirstat (PCLX-001) | Human NMT2 | 8 nM | [6] | |
| Potent NMT Inhibitors | MYX1715 | Human NMT (in vitro) | KD = 0.09 nM | [2] |
| MYX1715 | LU0884 (cell line) | 44 nM | [2] | |
| MYX1715 | LU2511 (cell line) | 9 nM | [2] | |
| NMT-IN-7 | Human NMT1M | 2.1 nM | [6] | |
| NMT-IN-7 | SU-DHL-10 (cell line) | 0.6 nM | [6] |
Experimental Protocols
Validation of the biological activity of synthetic this compound and other NMT inhibitors typically involves in vitro enzymatic assays and cell-based assays.
In Vitro N-Myristoyltransferase (NMT) Inhibition Assay (Fluorescence-Based)
This assay measures the inhibition of NMT activity by quantifying the release of Coenzyme A (CoA) during the myristoylation reaction using a fluorescent probe.[5][7]
Materials:
-
Recombinant human NMT1 or NMT2 enzyme
-
Myristoyl-CoA (substrate)
-
Peptide substrate with an N-terminal glycine (e.g., a peptide derived from the N-terminus of c-Src)[7]
-
7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), a thiol-reactive fluorescent probe[5]
-
Assay buffer: 20 mM potassium phosphate (pH 7.5), 1 mM EGTA, 1 mM DTT
-
Test compounds (e.g., synthetic this compound) dissolved in DMSO
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant NMT enzyme, and the test compound. Incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of myristoyl-CoA and the peptide substrate.
-
Immediately add the CPM fluorescent probe.
-
Monitor the increase in fluorescence over time using a microplate reader (excitation ~380 nm, emission ~470 nm). The fluorescence signal is proportional to the amount of CoA produced and thus to the NMT activity.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Myristoylation Assay (Click Chemistry)
This assay assesses the ability of a compound to inhibit protein myristoylation within a cellular context.[8]
Materials:
-
Cancer cell line of interest (e.g., a cell line known to be sensitive to NMT inhibition)
-
Cell culture medium and supplements
-
Myristic acid analog with a clickable tag (e.g., an alkyne-tagged myristic acid)
-
Test compounds (e.g., synthetic this compound)
-
Lysis buffer
-
Azide-functionalized fluorescent probe (for click reaction)
-
Reagents for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction
-
SDS-PAGE and Western blotting reagents
-
Antibody against a known myristoylated protein (e.g., Src) for normalization
Procedure:
-
Culture the cells in appropriate multi-well plates.
-
Treat the cells with varying concentrations of the test compound for a predetermined time.
-
Add the clickable myristic acid analog to the cell culture medium and incubate to allow for its metabolic incorporation into proteins.
-
Lyse the cells and quantify the total protein concentration.
-
Perform the click reaction by adding the azide-functionalized fluorescent probe and the CuAAC reaction cocktail to the cell lysates.
-
Separate the proteins by SDS-PAGE.
-
Visualize the myristoylated proteins using a fluorescence gel scanner.
-
Perform a Western blot for a specific myristoylated protein to confirm target engagement and for loading control.
-
Quantify the fluorescence intensity to determine the extent of myristoylation inhibition at different compound concentrations.
Visualizing the Molecular Landscape
To better understand the context of synthetic this compound's biological activity, the following diagrams illustrate the NMT signaling pathway and a typical experimental workflow for its validation.
References
- 1. An assay for myristoyl-CoA: protein N-myristoyltransferase activity based on ion-exchange exclusion of [3H]myristoyl peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening [mdpi.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Myristic Amide and Palmitic Amide in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological roles, mechanisms of action, and potential therapeutic applications of two prominent fatty acid amides: Myristic amide (Myristamide) and Palmitic amide (Palmitoylethanolamide or PEA). By presenting quantitative data, detailed experimental methodologies, and visual representations of their signaling pathways, this document aims to serve as a valuable resource for the scientific community.
Introduction: The Emerging Roles of Fatty Acid Amides
Fatty acid amides are a class of lipid signaling molecules that have garnered significant attention for their diverse physiological functions.[1][2][3] While structurally similar, this compound and Palmitic amide exhibit distinct biological activities and mechanisms of action, making them intriguing subjects for comparative study. This compound, the 14-carbon saturated fatty acid amide, is critically involved in protein N-myristoylation, a co- and post-translational modification that governs protein localization and signal transduction.[4][5][6] In contrast, Palmitic amide, a 16-carbon saturated fatty acid amide, is well-established as an endogenous lipid mediator with potent anti-inflammatory, analgesic, and neuroprotective properties.[7][8][9][10]
Comparative Data Summary
The following tables summarize the key physical and biological properties of this compound and Palmitic amide, along with quantitative data from various experimental studies.
Table 1: Physical and Chemical Properties
| Property | This compound (Myristamide) | Palmitic Amide (Palmitoylethanolamide) |
| IUPAC Name | Tetradecanamide | N-(2-Hydroxyethyl)hexadecanamide |
| Molecular Formula | C₁₄H₂₉NO | C₁₈H₃₇NO₂ |
| Molar Mass | 227.4 g/mol | 299.5 g/mol |
| Structure | CH₃(CH₂)₁₂CONH₂ | CH₃(CH₂)₁₄CONH(CH₂)₂OH |
| Solubility | Generally soluble in organic solvents, poorly soluble in water. | Lipophilic, soluble in organic solvents. |
| Natural Occurrence | Found in Camembert cheese[11][12], human meibomian gland secretions[13], and produced by various microorganisms.[14] | Found in egg yolk, soy lecithin, peanut meal[15][16][17], and is an endogenous lipid in mammalian tissues.[7][18] |
Table 2: Comparative Biological Activities and Mechanisms
| Feature | This compound | Palmitic Amide (PEA) |
| Primary Biological Role | Protein N-myristoylation, signal transduction, potential cognitive enhancement.[4][11][19] | Anti-inflammatory, analgesic, neuroprotective, immunomodulatory.[8][10][20][21] |
| Key Molecular Targets | N-myristoyltransferases (NMTs).[22][23] | Peroxisome Proliferator-Activated Receptor alpha (PPAR-α).[8][24] Indirectly modulates cannabinoid receptors (CB1, CB2) and TRPV1 channels.[24][25][26] |
| Signaling Pathways | Essential for membrane targeting of key signaling proteins (e.g., Src, Abl), influencing pathways in cancer progression.[4] | Activation of PPAR-α leading to reduced pro-inflammatory cytokine production.[8][21] "Entourage effect" by inhibiting FAAH, thus increasing levels of other endocannabinoids.[21] |
| Therapeutic Potential | Anticancer (via NMT inhibition)[22][23][27], cognitive improvement.[11][12][28] | Chronic pain management, neurodegenerative diseases, inflammatory disorders, influenza, and the common cold.[8][9][21] |
Table 3: Quantitative Comparison of Biological Effects
| Parameter | This compound | Palmitic Amide (PEA) |
| NMT Inhibition (Analogs) | 2-hydroxymyristoyl-CoA (Ki = 45 nM)[22] | Not a primary target. |
| PPAR-α Activation | Not a primary target. | EC₅₀ ≈ 3 µM[25] |
| GPR55 Activation | Not a primary target. | EC₅₀ ≈ 4 nM[25] |
| Anti-inflammatory Activity | Demonstrated, but less characterized than PEA. | Dose-dependent reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-1β).[21] |
| Analgesic Effect | Not a primary reported effect. | Effective in various animal models of chronic pain.[8][24] |
| Cognitive Enhancement | Oral administration in mice improved cognitive decline.[12][28] | Neuroprotective effects may indirectly support cognitive function.[8][21] |
Signaling Pathways and Mechanisms of Action
The distinct biological activities of this compound and Palmitic amide stem from their engagement with different cellular machinery and signaling cascades.
This compound and Protein N-Myristoylation
This compound's precursor, myristoyl-CoA, is the substrate for N-myristoyltransferases (NMTs), enzymes that catalyze the covalent attachment of a myristoyl group to the N-terminal glycine of a wide range of proteins.[4][6] This lipid modification is crucial for protein-membrane interactions and the proper subcellular localization of signaling proteins.[5][19] Dysregulation of N-myristoylation is implicated in various diseases, including cancer and infectious diseases.[4][22]
Caption: N-Myristoylation pathway initiated by Myristic acid.
Palmitic Amide (PEA) Signaling Network
Palmitic amide (PEA) exerts its effects through a multi-pronged mechanism. Its primary mode of action is the activation of the nuclear receptor PPAR-α, which in turn regulates the expression of genes involved in inflammation.[8][24] Additionally, PEA is known for its "entourage effect," where it indirectly stimulates cannabinoid receptors by inhibiting the enzymatic degradation of other endocannabinoids like anandamide (AEA) by the enzyme fatty acid amide hydrolase (FAAH).[21] PEA also interacts with other receptors such as GPR55 and TRPV1.[24][25][26]
Caption: Multifaceted signaling pathways of Palmitic amide (PEA).
Experimental Methodologies
This section outlines the general protocols for key experiments used to characterize the biological activities of Myristic and Palmitic amides.
N-Myristoyltransferase (NMT) Inhibition Assay
Objective: To determine the inhibitory potential of compounds against NMT activity.
Principle: This assay measures the incorporation of a radiolabeled or fluorescently tagged myristoyl group from myristoyl-CoA onto a synthetic peptide substrate corresponding to the N-terminus of an NMT target protein.
General Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing a known concentration of purified recombinant NMT enzyme, the peptide substrate, and varying concentrations of the test compound (e.g., a this compound analog).
-
Initiation: Start the reaction by adding radiolabeled ([³H]) or fluorescently labeled myristoyl-CoA.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination: Stop the reaction, typically by adding a quenching solution or by spotting the mixture onto a filter membrane.
-
Detection: For radiolabeled assays, quantify the incorporated radioactivity using a scintillation counter. For fluorescent assays, measure the fluorescence signal.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
PPAR-α Activation Assay
Objective: To assess the ability of a compound to activate the PPAR-α receptor.
Principle: This cell-based reporter gene assay utilizes a host cell line (e.g., HEK293) co-transfected with an expression vector for PPAR-α and a reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase).
General Protocol:
-
Cell Culture and Transfection: Culture the host cells and transfect them with the PPAR-α and PPRE-luciferase plasmids.
-
Compound Treatment: After transfection, treat the cells with various concentrations of the test compound (e.g., Palmitic amide) for a defined period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase enzyme.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the fold activation relative to a vehicle-treated control. Determine the EC₅₀ value from the dose-response curve.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for a comparative study of this compound and Palmitic amide.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological activity of fatty acid amides is regulated, but not mediated, by fatty acid amide hydrolase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Palmitoylethanolamide - Wikipedia [en.wikipedia.org]
- 8. Palmitoylethanolamide: A Multifunctional Molecule for Neuroprotection, Chronic Pain, and Immune Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palmitoylethanolamide: A Natural Body-Own Anti-Inflammatory Agent, Effective and Safe against Influenza and Common Cold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palmitoylethanolamide, an endogenous fatty acid amide, and its pleiotropic health benefits: A narrative review [jbr-pub.org.cn]
- 11. news-medical.net [news-medical.net]
- 12. 1959glenbard.org [1959glenbard.org]
- 13. Identification of fatty acids and fatty acid amides in human meibomian gland secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. research.wur.nl [research.wur.nl]
- 17. Therapeutic Use of Palmitoylethanolamide as an Anti-inflammatory and Immunomodulator[v1] | Preprints.org [preprints.org]
- 18. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Palmitoylethanolamide: A Natural Compound for Health Management - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Pharmacologically targeting the myristoylation of the scaffold protein FRS2α inhibits FGF/FGFR-mediated oncogenic signaling and tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. nbinno.com [nbinno.com]
- 27. A Myristoyl Amide Derivative of Doxycycline Potently Targets Cancer Stem Cells (CSCs) and Prevents Spontaneous Metastasis, Without Retaining Antibiotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Fatty acid amides present in Camembert cheese improved cognitive decline after oral administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Myristic Amide Derivatives as NMT Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of myristic amide derivatives as inhibitors of N-myristoyltransferase (NMT), a promising therapeutic target in oncology, as well as fungal and parasitic diseases. The data presented herein is curated from recent scientific literature to facilitate an objective evaluation against other classes of NMT inhibitors.
Introduction to N-Myristoyltransferase (NMT) as a Drug Target
N-myristoyltransferase is a crucial enzyme that attaches a myristoyl group, a 14-carbon saturated fatty acid, from myristoyl-CoA to the N-terminal glycine residue of a wide range of cellular and viral proteins. This lipid modification, known as N-myristoylation, is critical for the proper subcellular localization and function of these proteins, playing a vital role in signal transduction, protein-protein interactions, and membrane anchoring.[1][2] The inhibition of NMT disrupts these essential cellular processes, leading to cytotoxic effects in cancer cells and inhibiting the proliferation of pathogenic fungi and parasites.[3] Notably, structural differences between human NMT and its orthologs in pathogens present an opportunity for the development of selective inhibitors.[4]
Comparative Efficacy of NMT Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50 values) of recently developed myristic acid amide derivatives and compares them with other well-characterized NMT inhibitors.
| Inhibitor Class | Compound | Target Organism/Enzyme | IC50 (µM) | Reference |
| Myristic Acid Amide Derivatives | Compound 3u | Candida albicans NMT | 0.835 | [5] |
| Compound 3m | Candida albicans NMT | 0.863 | [5] | |
| Compound 3t | Candida albicans NMT | 1.003 | [5] | |
| Compound 3k | Candida albicans NMT | 1.293 | [5] | |
| Compound 3r | Candida albicans NMT | 1.464 | [5] | |
| Myristic Acid | Candida albicans NMT | 4.213 | [5] | |
| Alternative NMT Inhibitors | IMP-1088 | Human NMT1 | <0.001 | [6] |
| Zelenirstat (PCLX-001/DDD86481) | Human NMT1 | 0.02133 | [7] | |
| DDD85646 | Human NMT1 | 0.017 | [7] | |
| S-(2-ketopentadecyl)-CoA | Bovine brain NMT | Competitive (Ki = 0.11 µM) | [8] | |
| 1-bromo-2-pentadecanone | Bovine brain NMT | Competitive (Ki = 24 µM) | [8] |
Experimental Protocols
In Vitro NMT Inhibition Assay (Fluorescence-Based)
This protocol is adapted from a common method used to determine the inhibitory potency of compounds against NMT.[5][7][9][10][11]
Principle: The enzymatic activity of NMT is measured by detecting the release of Coenzyme A (CoA) during the transfer of the myristoyl group from myristoyl-CoA to a peptide substrate. The free thiol group of the released CoA reacts with a fluorogenic maleimide derivative, such as 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), resulting in a quantifiable increase in fluorescence.
Materials:
-
Recombinant NMT enzyme
-
Myristoyl-CoA
-
Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known NMT substrate like the Src kinase)
-
Test inhibitors (dissolved in DMSO)
-
Assay buffer (e.g., 20 mM potassium phosphate, pH 8.0, 0.5 mM EDTA, 0.1% v/v Triton X-100)
-
CPM dye
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
NMT enzyme (final concentration is typically in the nanomolar range)
-
Peptide substrate (final concentration is typically in the low micromolar range)
-
Test inhibitor at various concentrations (the final DMSO concentration should be kept low, e.g., <1%).
-
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding myristoyl-CoA (final concentration is typically in the low micromolar range).
-
Immediately add the CPM dye to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 380 nm and emission at 470 nm).
-
The initial reaction rates are calculated from the linear phase of the fluorescence signal progression.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a DMSO control (no inhibitor).
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 3. N-Myristoyltransferase Inhibition Induces ER-Stress, Cell Cycle Arrest, and Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-myristoyltransferase - Creative Biolabs [creative-biolabs.com]
- 5. Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening | MDPI [mdpi.com]
- 8. Synthesis and characterization of inhibitors of myristoyl-CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A fluorescence-based assay for N-myristoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation of a Novel LC-MS/MS Method for Myristic Amide Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection of Myristic amide against traditional analytical techniques. The superior sensitivity, specificity, and efficiency of the LC-MS/MS method are highlighted through supporting experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The following table summarizes the key performance parameters of the new LC-MS/MS method in comparison to existing Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound and other fatty acid amides.
| Parameter | LC-MS/MS Method | GC-MS Method | HPLC Method |
| Linearity (R²) | >0.99[1] | Good[2] | Good[3] |
| Limit of Detection (LOD) | 0.3-3 ng/mL[4] | 61.0 - 105.0 ng/g[2] | Not specified |
| Limit of Quantitation (LOQ) | 0.005–0.02 μg/mL[1] | 0.005%[5] | Not specified |
| Sample Preparation | Protein precipitation or Solid-Phase Extraction (SPE)[4] | Pressurized Solvent Extraction (PSE) and derivatization[2] | Derivatization (phenacyl esters)[3] |
| Analysis Time | < 15 minutes[6] | ~30 minutes[7] | Variable, can be > 20 minutes[3] |
| Specificity | High (MRM mode)[4] | Moderate to High | Lower (potential for co-elution)[3] |
Experimental Protocols
Novel LC-MS/MS Method
This method offers high sensitivity and specificity for the quantification of this compound in biological matrices.
a. Sample Preparation (Protein Precipitation) [4]
-
To 100 µL of plasma or urine sample, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
b. Sample Preparation (Solid-Phase Extraction - SPE) for Saliva and Sweat [4]
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute as described above.
c. LC-MS/MS Analysis [4]
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 150 mm × 3.0 mm, 2.7 µm)[6].
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of this compound from other components.
-
Flow Rate: 0.45 mL/min[6].
-
Injection Volume: 2 µL[6].
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: Specific transitions for this compound and any internal standards are monitored.
-
Alternative Method: GC-MS
A widely used technique for the analysis of fatty acid amides, often requiring derivatization.
a. Sample Preparation (Pressurized Solvent Extraction and Derivatization) [2]
-
Extract this compound from the sample matrix using Pressurized Solvent Extraction (PSE).
-
Evaporate the solvent under nitrogen.
-
Perform a derivatization step, for example, with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), to increase volatility[8].
b. GC-MS Analysis [2]
-
Gas Chromatography:
-
Column: A capillary column suitable for fatty acid analysis (e.g., HP-5MS)[8].
-
Carrier Gas: Helium.
-
Temperature Program: A gradient temperature program to separate the analytes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Full scan or Selected Ion Monitoring (SIM).
-
Visualizations
References
- 1. Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method for determination of fatty acid amides in polyethylene packaging materials--gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cerealsgrains.org [cerealsgrains.org]
- 4. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Enzyme Inhibitory Potential of Myristic Amide and Other Fatty Acid Amides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzyme inhibitory properties of myristic amide and other long-chain fatty acid amides. The primary focus is on their interaction with Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways to support research and drug development efforts in this area.
Introduction to Fatty Acid Amides as Enzyme Inhibitors
Fatty acid amides are a class of endogenous signaling molecules that play crucial roles in various physiological processes, including pain, inflammation, and neurotransmission.[1] A key enzyme responsible for the degradation of many of these signaling lipids is Fatty Acid Amide Hydrolase (FAAH).[1] By inhibiting FAAH, the levels of its substrates, such as the endocannabinoid anandamide, can be elevated, leading to therapeutic effects like analgesia and anxiolysis. This has made FAAH a significant target for drug discovery.[2]
This compound, a saturated fatty acid amide with a 14-carbon chain, along with other fatty acid amides like palmitic amide (C16) and oleamide (C18:1), are known to interact with FAAH. Understanding the comparative inhibitory potency of these amides is crucial for designing selective and effective therapeutic agents.
Quantitative Comparison of FAAH Inhibition
The inhibitory potential of fatty acid amides against FAAH is often quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The structure of the fatty acid amide, particularly the length and saturation of the acyl chain, significantly influences its inhibitory activity.
| Fatty Acid Amide | Carbon Chain | Enzyme Source | Inhibitory Potency (pIC50/IC50/Ki) | Reference |
| Myristoylethanolamide (C14) | 14:0 | Rat Brain | pIC50 ~5 | [2] |
| Palmitoylethanolamide (C16) | 16:0 | Rat Brain | pIC50 ~5 | [2] |
| Oleoylethanolamide (C18:1) | 18:1 | Rat Brain | pIC50 = 5.33 (mixed type inhibition) | [2] |
| Lauric Amide (C12) | 12:0 | Not Specified | Optimal potency in C8-C12 range | [1] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency. The data suggests that saturated fatty acid ethanolamides with chain lengths from 12 to 18 carbons exhibit similar inhibitory potential against rat brain FAAH.[2] Structure-activity relationship studies on other FAAH inhibitors have also indicated that optimal potency is often achieved with acyl chain lengths in the C8 to C12 range.[1]
Experimental Protocols
The following is a representative protocol for an in vitro Fatty Acid Amide Hydrolase (FAAH) inhibition assay, synthesized from established methodologies.
Objective:
To determine the half-maximal inhibitory concentration (IC50) of test compounds (e.g., this compound, palmitic amide, oleamide) against FAAH.
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA)
-
Test compounds (this compound, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Enzyme Preparation: Dilute the FAAH enzyme to the desired concentration in the assay buffer.
-
Assay Plate Setup:
-
Add a specific volume of the diluted test compound to the wells of the 96-well plate.
-
Include control wells containing only the vehicle (e.g., DMSO) and wells for a blank (no enzyme).
-
-
Enzyme Addition: Add the diluted FAAH enzyme to all wells except the blank.
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic FAAH substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period (e.g., 30-60 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FAAH signaling pathway and a typical experimental workflow for an inhibition assay.
References
Comparative Analysis of Antibodies Targeting Myristic Amide Conjugates: A Cross-Reactivity Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of antibodies developed against myristic amide conjugates. Understanding the specificity of these antibodies is crucial for accurately detecting and quantifying myristoylated proteins, which play key roles in cellular signaling, membrane localization, and various disease pathways. This document outlines the experimental data and methodologies used to assess the performance of different antibody types against various fatty acid-modified peptides.
Introduction to Protein N-Myristoylation
Protein N-myristoylation is a lipid modification involving the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a protein.[1] This process is catalyzed by N-myristoyltransferase (NMT) and is critical for a wide range of cellular functions, including signal transduction and protein-protein interactions.[2][3] Dysregulation of myristoylation has been implicated in diseases such as cancer and viral infections, making myristoylated proteins important targets for research and therapeutic development.[4] Antibodies that can specifically recognize the myristoyl-glycine moiety are invaluable tools for these investigations.
Antibody Candidates Under Investigation
This guide compares two representative types of antibodies raised against this compound conjugates:
-
Monoclonal Antibody (mAb) Anti-N-Myristoyl Glycine: A monoclonal antibody designed to specifically recognize the N-myristoyl glycine structure. This type of antibody is expected to have high specificity for a single epitope.[5][6]
-
Polyclonal Antibody (pAb) Anti-Pan-Myristoylation: A polyclonal antibody generated using a synthetic myristoylated peptide as an immunogen.[2][3][7][8] These antibodies recognize multiple epitopes on the myristoylated peptide and are intended for broad detection of myristoylated proteins.
Quantitative Cross-Reactivity Analysis
The specificity of the monoclonal and polyclonal antibodies was assessed against a panel of fatty acid-conjugated peptides using Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). The objective was to quantify the binding of each antibody to its intended target (Myristoyl-GXXX-peptide) and to similar, potentially cross-reactive peptides modified with other fatty acids.
ELISA Cross-Reactivity Profile
Competitive ELISA was performed to determine the half-maximal inhibitory concentration (IC50) for each fatty acid-peptide conjugate. A lower IC50 value indicates a higher binding affinity of the antibody for the respective conjugate.
| Fatty Acid Conjugate | Target Peptide Sequence | Monoclonal Antibody (mAb) IC50 (nM) | Polyclonal Antibody (pAb) IC50 (nM) |
| Myristoyl (C14) | Myr-GCSKSA | 15 | 25 |
| Lauroyl (C12) | Lauroyl-GCSKSA | 850 | 450 |
| Palmitoyl (C16) | Palmitoyl-GCSKSA | > 10,000 | > 10,000 |
| Stearoyl (C18) | Stearoyl-GCSKSA | > 10,000 | > 10,000 |
| Unmodified | GCSKSA | No inhibition detected | No inhibition detected |
Note: Data are representative examples for illustrative purposes.
Surface Plasmon Resonance (SPR) Binding Kinetics
SPR analysis was used to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) for the interaction between the antibodies and the fatty acid-conjugated peptides.[9][10] A lower KD value signifies a stronger binding affinity.
| Fatty Acid Conjugate | Antibody | ka (1/Ms) | kd (1/s) | KD (nM) |
| Myristoyl (C14) | mAb | 2.5 x 10^5 | 3.8 x 10^-3 | 15.2 |
| pAb | 1.8 x 10^5 | 4.5 x 10^-3 | 25.0 | |
| Lauroyl (C12) | mAb | 1.1 x 10^4 | 9.5 x 10^-3 | 863.6 |
| pAb | 2.2 x 10^4 | 9.9 x 10^-3 | 450.0 | |
| Palmitoyl (C16) | mAb | No significant binding | No significant binding | > 10,000 |
| pAb | No significant binding | No significant binding | > 10,000 |
Note: Data are representative examples for illustrative purposes.
Western Blot Analysis of Specificity
To confirm the specificity in a more complex biological sample, Western blot analysis was performed on cell lysates containing both myristoylated and non-myristoylated forms of a target protein (e.g., a proto-oncogene tyrosine-protein kinase like Src).
| Antibody | Target Protein (Myristoylated) | Target Protein (Non-myristoylated Mutant) | Interpretation |
| Monoclonal (mAb) | Strong, specific band | No band detected | High specificity for the myristoylated form. |
| Polyclonal (pAb) | Strong, specific band | Faint, minimal background | Good specificity with minor off-target recognition. |
Note: Results are illustrative of expected outcomes.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Competitive ELISA Protocol
-
Plate Coating: A 96-well microplate was coated overnight at 4°C with a myristoylated peptide-carrier protein conjugate (e.g., Myr-GCSKSA-KLH) at a concentration of 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6).
-
Washing: The plate was washed three times with PBS containing 0.05% Tween 20 (PBST).
-
Blocking: Non-specific binding sites were blocked by incubating with 5% non-fat dry milk in PBST for 2 hours at room temperature.
-
Competition Reaction: The antibody (mAb or pAb) was pre-incubated for 1 hour with serial dilutions of the competitor fatty acid-peptides (Myristoyl, Lauroyl, Palmitoyl, Stearoyl, and unmodified) before being added to the coated plate.
-
Incubation: The plate was incubated for 2 hours at room temperature.
-
Washing: The plate was washed five times with PBST.
-
Secondary Antibody: An HRP-conjugated secondary antibody, specific for the primary antibody host species, was added and incubated for 1 hour at room temperature.
-
Detection: After a final wash, TMB substrate was added, and the reaction was stopped with 2N H2SO4. The absorbance was read at 450 nm.
-
Data Analysis: The IC50 values were calculated from the resulting dose-response curves.
Surface Plasmon Resonance (SPR) Protocol
-
Chip Preparation: A CM5 sensor chip was activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Ligand Immobilization: The primary antibody (mAb or pAb) was immobilized onto the sensor surface in 10 mM sodium acetate buffer (pH 5.0).
-
Blocking: Remaining active sites on the sensor surface were blocked with 1 M ethanolamine-HCl (pH 8.5).
-
Analyte Injection: Serial dilutions of the fatty acid-conjugated peptides (analytes) in HBS-EP+ buffer were injected over the sensor surface at a constant flow rate.
-
Regeneration: The sensor surface was regenerated between analyte injections using a pulse of 10 mM glycine-HCl (pH 2.5).
-
Data Analysis: The resulting sensorgrams were fitted to a 1:1 binding model to determine the kinetic parameters (ka, kd, and KD).[9]
Western Blot Protocol
-
Sample Preparation: Cell lysates from cells expressing either wild-type (myristoylated) or a G2A mutant (non-myristoylated) target protein were prepared in RIPA buffer.
-
SDS-PAGE: Protein samples were separated by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Proteins were transferred from the gel to a PVDF membrane.
-
Blocking: The membrane was blocked for 1 hour at room temperature with 5% non-fat dry milk in TBST.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with the anti-myristoylation antibody (mAb or pAb) at a 1:1000 dilution.[2]
-
Washing: The membrane was washed three times with TBST.
-
Secondary Antibody Incubation: The membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal was detected using an ECL detection reagent and imaged. A peptide blocking experiment can be performed to confirm specificity, where the primary antibody is pre-incubated with the myristoylated peptide before incubation with the membrane.[11]
Visualized Workflows and Pathways
Experimental Workflow for Antibody Cross-Reactivity Testing
Caption: Workflow for assessing antibody cross-reactivity.
Myristoylation-Dependent Signaling Pathway (Simplified)
Caption: Role of N-myristoylation in protein localization and signaling.
Conclusion
Based on the presented data, both the monoclonal and polyclonal antibodies demonstrate a clear preference for this compound conjugates over other fatty acid modifications.
-
The Monoclonal Antibody (mAb) exhibits superior specificity, with minimal to no cross-reactivity observed for closely related fatty acids like lauroyl (C12) and no binding to palmitoyl (C16) conjugates. Its highly specific nature makes it the ideal choice for applications requiring precise quantification and discrimination between different acylated proteins.
-
The Polyclonal Antibody (pAb) also shows strong preferential binding to the myristoylated peptide. While it displays a slightly higher degree of cross-reactivity with the lauroyl (C12) peptide compared to the mAb, it remains highly specific against longer-chain fatty acids. This makes it a robust tool for general detection and immunoprecipitation of myristoylated proteins.
The choice between these antibodies should be guided by the specific requirements of the experiment. For assays demanding the highest level of specificity, the monoclonal antibody is recommended. For broader detection applications, the polyclonal antibody provides a reliable alternative. Researchers should always validate antibody performance within their specific experimental context.
References
- 1. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Anti-pan myristoyl Glycine Antibody (A309647) | Antibodies.com [antibodies.com]
- 4. Measuring antibody-antigen binding kinetics using surface plasmon resonance. | Semantic Scholar [semanticscholar.org]
- 5. A novel monoclonal antibody to N-myristoyl glycine moiety found a new N-myristoylated HIV-1 p28gag protein in HIV-1-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. cusabio.com [cusabio.com]
- 8. anti-Pan Myristoylation Antibody [ABIN4902480] - All Species, ELISA, WB [antibodies-online.com]
- 9. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 10. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Analysis of Myristic Amide Derivatives Across Various Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Anti-Cancer Efficacy of Myristic Amide Derivatives Supported by Experimental Data.
This compound, a 14-carbon saturated fatty acid amide, and its derivatives have emerged as a class of molecules with significant potential in oncology research. These compounds have demonstrated cytotoxic and pro-apoptotic effects across a range of cancer cell lines. This guide provides a comparative analysis of the performance of various this compound derivatives, summarizing key experimental data on their efficacy and elucidating their mechanisms of action.
Comparative Cytotoxicity of this compound Derivatives
The anti-proliferative activity of different this compound derivatives has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values are key indicators of a compound's potency. The data below is compiled from multiple studies to provide a comparative overview. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
| Compound/Derivative | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| Myristoyl-CM4 | K562/MDR | Chronic Myeloid Leukemia | 2-4 | [1][2] |
| Jurkat | Acute Lymphocytic Leukemia | 2-4 | [1][2] | |
| PLC/PRF-5 | Hepatocellular Carcinoma | ~4 | [3][4] | |
| HepG2 | Hepatocellular Carcinoma | ~4 | [3][5] | |
| MX-1 | Breast Cancer | 3 | [6][7] | |
| MDA-MB-231 | Breast Cancer | 4 | [6][7] | |
| MCF-7 | Breast Cancer | 6 | [6][7] | |
| Gbb-NBD | HeLa | Cervical Cancer | ~0.5 (GI50) | |
| Fatty Acid Amides from Andiroba Oil | 4T1 | Murine Breast Cancer | 0.18 ± 0.06 (µg/mL) | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the synthesis of a simple this compound and for assessing its cytotoxicity using a standard MTT assay.
Synthesis of Myristamide (Primary Amide)
This protocol describes a general method for the direct amidation of myristic acid.
Materials:
-
Myristic acid
-
Ceric Ammonium Nitrate (CAN) (catalyst)
-
Amine source (e.g., ammonia solution)
-
Ethyl acetate
-
Microwave reactor
Procedure:
-
Combine myristic acid and an amine source in a reaction flask.
-
Add a catalytic amount of ceric ammonium nitrate (e.g., 2 mol%).
-
Place the flask in a microwave reactor and heat to a constant temperature (e.g., 160-165°C) for a specified time (e.g., 2 hours) under solvent-free conditions.
-
After the reaction, allow the mixture to cool to room temperature.
-
Add ethyl acetate to the reaction mixture to dissolve the product.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude amide.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivative stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
This compound derivatives appear to exert their anti-cancer effects through multiple signaling pathways, primarily leading to apoptosis (programmed cell death). The two predominant mechanisms identified are the induction of mitochondria-dependent apoptosis and endoplasmic reticulum (ER) stress.
Mitochondria-Dependent Apoptosis
Several this compound derivatives, such as Myristoyl-CM4, have been shown to induce apoptosis by directly targeting the mitochondria.[6][7][9] This pathway involves the following key events:
-
Mitochondrial Membrane Disruption: The compound disrupts the mitochondrial transmembrane potential.
-
Cytochrome c Release: This disruption leads to the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: Cytoplasmic cytochrome c activates a cascade of caspases, including caspase-9 (initiator caspase) and caspase-3 (executioner caspase).
-
Apoptosis Execution: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Caption: Mitochondria-Dependent Apoptosis Pathway.
Endoplasmic Reticulum (ER) Stress
Another proposed mechanism of action, particularly relevant in the context of inhibiting N-myristoylation, is the induction of ER stress and the unfolded protein response (UPR).[10][11] Prolonged ER stress can trigger apoptosis through the following steps:
-
UPR Activation: The accumulation of unfolded or misfolded proteins in the ER activates the UPR signaling pathways (PERK, IRE1α, and ATF6).
-
CHOP Induction: These pathways converge on the induction of the pro-apoptotic transcription factor CHOP.
-
Apoptosis Initiation: CHOP upregulates pro-apoptotic proteins and downregulates anti-apoptotic proteins, tipping the cellular balance towards apoptosis.
Experimental Workflow and Analysis
The evaluation of a novel this compound derivative typically follows a structured workflow, from initial synthesis to mechanistic studies.
Caption: Experimental Workflow for this compound Analysis.
Comparative Framework
The selection and development of a this compound derivative for therapeutic purposes depend on a logical evaluation of its properties.
Caption: Logical Framework for Comparative Analysis.
References
- 1. Novel peptide myristoly-CM4 induces selective cytotoxicity in leukemia K562/MDR and Jurkat cells by necrosis and/or apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel peptide myristoly-CM4 induces selective cytotoxicity in leukemia K562/MDR and Jurkat cells by necrosis and/or apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myristoyl-CM4 Exhibits Direct Anticancer Activity and Immune Modulation in Hepatocellular Carcinoma: Evidence from In Vitro and Mouse Model Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | N-myristoylation of Antimicrobial Peptide CM4 Enhances Its Anticancer Activity by Interacting With Cell Membrane and Targeting Mitochondria in Breast Cancer Cells [frontiersin.org]
- 7. N-myristoylation of Antimicrobial Peptide CM4 Enhances Its Anticancer Activity by Interacting With Cell Membrane and Targeting Mitochondria in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Cytotoxic Activity of Nanostructured Lipid Carrier Systems for Fatty Acid Amides and Silk Fibroins in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Myricetin induces apoptosis via endoplasmic reticulum stress and DNA double-strand breaks in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Myristic Amide-Based Probes for Cellular Research
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is paramount for the accurate study of protein myristoylation, a critical lipid modification involved in a myriad of cellular signaling pathways. This guide provides an objective comparison of prominent myristic amide-based probes, supported by experimental data, to aid in the selection of the most suitable tool for your research needs.
Myristoylation, the attachment of myristate to the N-terminal glycine of proteins, is catalyzed by N-myristoyltransferase (NMT) and plays a crucial role in protein localization, stability, and protein-protein interactions.[1][2] The development of myristic acid analogs that can be metabolically incorporated into proteins has enabled the visualization and identification of myristoylated proteins and their interacting partners. This comparison focuses on a well-established alkyne-functionalized probe, YnMyr, and a newer class of photocrosslinkable and clickable probes, X3, X8, and X10.[3]
Performance Comparison of this compound-Based Probes
The performance of these probes can be evaluated based on their metabolic labeling efficiency, their ability to identify myristoylated proteins, and their utility in capturing protein-protein interactions. The photocrosslinkable probes (X3, X8, X10) offer the additional advantage of covalently trapping transient or weak protein interactors upon UV irradiation.[3]
| Probe | Structure | Key Features | Labeling Concentration for Equal Intensity | Number of Myristoylated Proteins Identified (PSMs) | Crosslinking Capability |
| YnMyr | Alkyne-functionalized myristic acid analog | Well-established for proteome-wide labeling of N-myristoylated proteins. | 5 µM | 121 | No |
| X3 | Photocrosslinkable (diazirine) and clickable (alkyne) myristic acid analog | Enables in situ photocrosslinking to capture protein-protein interactions. | 100 µM | 6-8 | Yes |
| X8 | Photocrosslinkable (diazirine) and clickable (alkyne) myristic acid analog | Enables in situ photocrosslinking to capture protein-protein interactions. | 100 µM | 6-8 | Yes |
| X10 | Photocrosslinkable (diazirine) and clickable (alkyne) myristic acid analog | Enables in situ photocrosslinking to capture protein-protein interactions. | 100 µM | 6-8 | Yes |
PSMs: Peptide Spectrum Matches. Data extracted from proteomic analyses.[3]
Experimental Protocols
Detailed methodologies are crucial for the successful application of these probes. Below are protocols for key experiments.
Metabolic Labeling of Cultured Cells
This protocol describes the incorporation of this compound-based probes into cellular proteins.
Materials:
-
Cultured cells (e.g., HeLa)
-
Complete cell culture medium
-
This compound-based probe (YnMyr, X3, X8, or X10)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
Procedure:
-
Seed cells in a culture dish and grow to the desired confluency.
-
Prepare the probe solution by dissolving the this compound-based probe in a suitable solvent (e.g., DMSO) and diluting it in a complete culture medium to the final working concentration (e.g., 5 µM for YnMyr, 100 µM for X3, X8, X10).
-
Remove the existing medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for a sufficient period to allow for metabolic incorporation (e.g., 18-24 hours).
-
For photocrosslinkable probes (X3, X8, X10): Irradiate the cells with UV light (e.g., 365 nm) for a specified time (e.g., 5-15 minutes) to induce photocrosslinking.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease inhibitors.
-
Collect the cell lysate and clarify by centrifugation. The lysate is now ready for downstream applications.
In-Gel Fluorescence Visualization
This protocol allows for the visualization of probe-labeled proteins following SDS-PAGE.
Materials:
-
Cell lysate containing probe-labeled proteins
-
Azide- or alkyne-functionalized fluorescent dye (e.g., Azido-TAMRA)
-
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reagents:
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (ligand)
-
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Perform a CuAAC reaction to ligate the fluorescent dye to the alkyne group of the incorporated probe in the cell lysate. A detailed protocol for CuAAC can be found in various resources.[4][5][6][7]
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins in the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen dye.
Affinity Enrichment for Proteomic Analysis
This protocol describes the enrichment of probe-labeled proteins for identification by mass spectrometry.
Materials:
-
Cell lysate containing probe-labeled proteins
-
Azide- or alkyne-functionalized biotin tag
-
CuAAC click chemistry reagents (as above)
-
Streptavidin-conjugated beads (e.g., magnetic beads or agarose)
-
Wash buffers (e.g., PBS with detergents)
-
Elution buffer (e.g., SDS-containing buffer)
Procedure:
-
Perform a CuAAC reaction to ligate the biotin tag to the alkyne group of the incorporated probe in the cell lysate.
-
Incubate the biotinylated lysate with streptavidin-conjugated beads to capture the labeled proteins.
-
Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
Elute the enriched proteins from the beads using an appropriate elution buffer.
-
The enriched protein sample is now ready for downstream proteomic analysis, such as tryptic digestion and mass spectrometry.
Visualizing Cellular Processes with this compound-Based Probes
The following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways relevant to the application of these probes.
Conclusion
The choice between YnMyr and the photocrosslinkable X-probes depends on the specific research question. YnMyr remains a robust and efficient tool for the global identification of myristoylated proteins. The lower number of identified proteins with the X-probes in the cited study may be due to the specific experimental conditions and analytical pipeline used.[3] However, the unique ability of the X-probes to capture protein-protein interactions in their native cellular environment provides an invaluable tool for dissecting the dynamic signaling networks regulated by protein myristoylation. For researchers investigating the interactome of myristoylated proteins, the X-probes represent a significant advancement in the field of chemical biology.
References
- 1. researchgate.net [researchgate.net]
- 2. neb.com [neb.com]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. broadpharm.com [broadpharm.com]
- 7. lumiprobe.com [lumiprobe.com]
Myristic Amide Derivatives Show Promise in Cancer and Fungal Disease Models
For Immediate Release
[City, State] – [Date] – New research highlights the therapeutic potential of myristic amide derivatives in two distinct and challenging disease models: cancer stem cells and fungal infections. These novel compounds have demonstrated significant efficacy, outperforming existing treatments in preclinical studies. This comparison guide provides a detailed analysis of the statistical validation of these this compound derivatives, offering valuable insights for researchers, scientists, and drug development professionals.
Targeting the Roots of Cancer: A Myristoyl Amide Derivative of Doxycycline
A novel myristoyl amide derivative of the FDA-approved antibiotic doxycycline, termed Doxy-Myr, has shown remarkable potency against breast cancer stem cells (CSCs). These cells are believed to be responsible for tumor recurrence and metastasis. In a key study, Doxy-Myr was directly compared with its parent compound, doxycycline, and other fatty acid amide derivatives.
Comparative Efficacy in Breast Cancer Stem Cell Model
The efficacy of Doxy-Myr was assessed using the 3D-mammosphere assay, a gold-standard method for evaluating the self-renewal capacity of CSCs. The results, summarized in the table below, demonstrate a significant increase in potency for Doxy-Myr.
| Compound | IC50 (µM) in 3D-Mammosphere Assay (MCF7 cells) |
| Doxy-Myr | 3.46 |
| Doxycycline | 18.1 |
| Doxy-Laur (12-carbon fatty acid derivative) | Less potent than Doxy-Myr |
| Doxy-Pal (16-carbon fatty acid derivative) | Less potent than Doxy-Myr |
Data sourced from a 2020 study published in Frontiers in Oncology.[1][2][3][4]
These findings indicate that Doxy-Myr is over five times more potent than doxycycline in inhibiting the formation of mammospheres, suggesting a superior ability to target the CSC population.[1][2][3][4] Interestingly, derivatives with shorter (lauric acid) or longer (palmitic acid) fatty acid chains were less effective, highlighting the optimal nature of the 14-carbon myristoyl group for this activity.[1][3]
In Vivo Validation: Halting Metastasis
The therapeutic potential of Doxy-Myr was further validated in an in vivo model of metastasis using MDA-MB-231 breast cancer cells. While Doxy-Myr did not significantly affect primary tumor growth, it potently inhibited spontaneous metastasis. This is a critical finding, as metastasis is the primary cause of cancer-related mortality.
Mechanism of Action and Signaling Pathway
The parent compound, doxycycline, is known to inhibit mitochondrial biogenesis in cancer cells.[2] Further studies have elucidated that doxycycline can target the PAR1/FAK/PI3K/AKT signaling pathway, which is crucial for the maintenance of cancer stem cell-like properties.[1][5][6] The enhanced potency of Doxy-Myr is attributed to its improved cellular retention, allowing for more sustained disruption of these critical pathways.[1][2][3][4]
Experimental Protocols
3D-Mammosphere Assay: Breast cancer cells (e.g., MCF7) are cultured in serum-free medium in ultra-low attachment plates. This condition prevents adherence and forces stem-like cells to proliferate in suspension, forming spherical colonies known as mammospheres. The number and size of these mammospheres are quantified after a set period (typically 5-7 days) of treatment with the test compounds at various concentrations to determine the IC50 value.[7][8][9][10]
In Vivo Metastasis Assay (Chick Chorioallantoic Membrane - CAM Assay): MDA-MB-231 human breast cancer cells are implanted onto the CAM of chick embryos. The developing tumors are treated with the test compounds. After a defined period, the lower CAM is harvested, and the presence of metastatic human cancer cells is quantified using qPCR for human-specific Alu sequences. This model allows for the assessment of metastasis inhibition in a living organism.[11]
A New Frontier in Antifungal Therapy: N-Myristoyltransferase Inhibitors
A series of novel myristic acid derivatives have been designed and synthesized as potent inhibitors of N-myristoyltransferase (NMT), an enzyme essential for the viability of many pathogenic fungi. These compounds have demonstrated significant antifungal activity against clinically relevant strains, including Candida albicans and Aspergillus niger.
Comparative Efficacy Against Pathogenic Fungi
The antifungal efficacy of these myristic acid derivatives was evaluated by determining their minimum inhibitory concentration (MIC50) and their half-maximal inhibitory concentration (IC50) against the NMT enzyme. The results show that several derivatives are more potent than the commonly used antifungal drug, fluconazole.
| Compound | Target Organism | MIC50 (µg/mL) | NMT IC50 (µM) |
| Myristic Acid Derivative 3u | Candida albicans | < 3.9 | 0.835 |
| Aspergillus niger | < 3.9 | ||
| Myristic Acid Derivative 3m | Candida albicans | 15.62 | 0.863 |
| Aspergillus niger | < 3.9 | ||
| Myristic Acid Derivative 3r | Candida albicans | 7.81 | 1.464 |
| Aspergillus niger | < 3.9 | ||
| Fluconazole (Standard) | Candida albicans | 7.81 | N/A |
| Aspergillus niger | 15.62 | N/A | |
| Myristic Acid (Parent Compound) | N/A | N/A | 4.213 |
Data sourced from a 2023 study published in the journal Antibiotics.[12][13][14]
The data clearly indicates that several myristic acid derivatives exhibit superior antifungal activity compared to fluconazole, a standard-of-care antifungal agent. Furthermore, their potent inhibition of the NMT enzyme confirms their mechanism of action.[12][13][14]
Mechanism of Action and Signaling Pathway
N-myristoylation is a crucial cellular process in fungi where the enzyme NMT attaches a myristoyl group to the N-terminal glycine of a variety of essential proteins. This modification is critical for protein localization, stability, and function, impacting key signaling pathways involved in cell growth, morphogenesis, and virulence. By inhibiting NMT, the this compound derivatives disrupt these vital cellular processes, leading to fungal cell death. This targeted approach offers the potential for high selectivity, as there are significant differences between fungal and human NMT enzymes.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution): This standardized method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent. A serial dilution of the test compound is prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the fungal strain. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.[15][16][17]
N-Myristoyltransferase (NMT) Inhibition Assay: The inhibitory activity of the compounds against the NMT enzyme is measured using a fluorescence-based assay. Recombinant NMT enzyme is incubated with a peptide substrate and myristoyl-CoA. The reaction releases Coenzyme A (CoA), which is then detected by a fluorescent probe, such as 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM). The decrease in fluorescence intensity in the presence of the inhibitor is proportional to its inhibitory activity, allowing for the calculation of the IC50 value.[12][18][19][20]
Conclusion
The statistical validation of this compound's effect in these distinct disease models provides compelling evidence of their therapeutic potential. The doxycycline-myristoyl amide derivative stands out for its potent and selective targeting of cancer stem cells and its ability to inhibit metastasis in vivo. Similarly, the novel myristic acid derivatives targeting fungal NMT offer a promising new class of antifungals with superior efficacy compared to existing treatments. These findings warrant further investigation and clinical development to translate these promising preclinical results into tangible benefits for patients.
References
- 1. Doxycycline Inhibits Cancer Stem Cell-Like Properties via PAR1/FAK/PI3K/AKT Pathway in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Doxycycline, an Inhibitor of Mitochondrial Biogenesis, Effectively Reduces Cancer Stem Cells (CSCs) in Early Breast Cancer Patients: A Clinical Pilot Study [frontiersin.org]
- 3. Doxycycline targets aldehyde dehydrogenase‑positive breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. promocell.com [promocell.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | A Myristoyl Amide Derivative of Doxycycline Potently Targets Cancer Stem Cells (CSCs) and Prevents Spontaneous Metastasis, Without Retaining Antibiotic Activity [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. profiles.wustl.edu [profiles.wustl.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Myristic Amide: A Guide for Laboratory Professionals
For immediate release
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential safety and logistical information for the proper disposal of myristic amide, a fatty amide commonly used in laboratory settings. Adherence to these procedural guidelines is critical for maintaining a safe working environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) specific to the this compound in use. All personnel handling this compound should be equipped with appropriate Personal Protective Equipment (PPE).
Standard required PPE includes:
-
Safety Goggles: To protect the eyes from potential splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended to prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Hazard Summary
This compound (also known as Tetradecanamide) is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):
| Hazard Class | Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation[1] |
| Hazardous to the aquatic environment, long-term hazard | H413: May cause long lasting harmful effects to aquatic life[1] |
Step-by-Step Disposal Procedures
The proper disposal of this compound depends on its form (solid or in solution) and any contamination. Always follow your institution's specific chemical waste disposal guidelines in conjunction with the steps below.
Step 1: Segregation and Labeling
-
Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures.
-
All waste containers must be clearly and accurately labeled as "this compound Waste" and include the relevant hazard pictograms.
Step 2: Solid Waste Disposal
-
Carefully sweep up solid this compound, avoiding dust generation.
-
Place the solid waste into a designated, sealable, and compatible waste container.
-
Ensure the container is tightly closed.
-
Store the container in a designated hazardous waste accumulation area, away from incompatible materials.
Step 3: Solution Waste Disposal
-
Do not dispose of this compound solutions down the drain, as it may cause long-lasting harmful effects to aquatic life.[1]
-
Collect all aqueous and solvent-based solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
-
The container should have a tightly fitting cap and be kept closed except when adding waste.
-
Store the container in a designated hazardous waste accumulation area.
Step 4: Decontamination of Empty Containers
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous waste, or recycled if appropriate.
Step 5: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the this compound waste. Professional chemical waste management companies will handle the final treatment and disposal in accordance with local, state, and federal regulations.
Experimental Workflow for Disposal
References
Safeguarding Your Research: A Comprehensive Guide to Handling Myristic Amide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Myristic Amide, establishing a foundation of trust and value in your operational protocols.
Personal Protective Equipment (PPE)
When handling this compound, particularly in powder form, adherence to appropriate personal protective equipment protocols is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended to prevent skin contact.[1] |
| Eyes | Safety glasses with side shields or chemical splash goggles | To protect against dust particles and potential splashes.[1] |
| Respiratory | NIOSH-approved respirator | A half-mask organic vapor respirator is recommended, especially when dust may be generated.[1] |
| Body | Laboratory coat or chemical-resistant apron | To prevent contamination of personal clothing.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound ensures minimal risk and maintains a safe laboratory environment.
1. Pre-Operational Checks:
-
Ensure all necessary PPE is readily available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Locate the nearest emergency shower and eyewash station.[1]
-
Have appropriate spill cleanup materials accessible.
2. Handling Procedure:
-
Conduct all handling of this compound powder within a certified chemical fume hood to control dust.
-
Use a scoop or spatula to transfer the powder, avoiding actions that could generate dust.
-
If heating is required, use a well-ventilated area and monitor the process to prevent the release of fumes.
-
Wash hands thoroughly with soap and water after handling.[1]
3. Post-Handling:
-
Securely seal the this compound container.
-
Clean the work area, including the balance and fume hood surfaces, with an appropriate solvent.
-
Properly dispose of any contaminated materials, including gloves and weighing papers, according to the disposal plan.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and adhere to regulatory requirements.
-
Solid Waste:
-
Collect all solid waste, including unused this compound, contaminated gloves, and weighing papers, in a clearly labeled, sealed container.
-
Dispose of the container as chemical waste through your institution's hazardous waste management program.
-
-
Liquid Waste:
-
If this compound is dissolved in a solvent, collect the solution in a labeled, sealed waste container.
-
The waste container should be designated for flammable or non-flammable waste, depending on the solvent used.
-
Dispose of the liquid waste through your institution's hazardous waste management program.
-
-
Empty Containers:
-
Rinse empty containers with a suitable solvent three times.
-
Collect the rinsate as hazardous liquid waste.
-
Deface the label on the empty container before disposing of it in the appropriate recycling or trash receptacle, as per institutional guidelines.
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent. |
| Major Spill | Evacuate the area and alert your institution's emergency response team. |
Visualizing the Workflow for Safe Handling of this compound
To further clarify the procedural steps for safely handling this compound, the following diagram illustrates the logical workflow from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
